[2-(Aminomethyl)phenyl]acetic Acid
Description
Structure
3D Structure
Properties
IUPAC Name |
2-[2-(aminomethyl)phenyl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c10-6-8-4-2-1-3-7(8)5-9(11)12/h1-4H,5-6,10H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLOIVYPDUSVCLZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC(=O)O)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20193827 | |
| Record name | (2-(Aminomethyl)phenyl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20193827 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40851-65-8 | |
| Record name | 2-Aminomethylphenylacetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=40851-65-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2-(Aminomethyl)phenyl)acetic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040851658 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (2-(Aminomethyl)phenyl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20193827 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [2-(aminomethyl)phenyl]acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.083 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (2-(Aminomethyl)phenyl)acetic acid | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/623T25PB6H | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
[2-(Aminomethyl)phenyl]acetic acid chemical properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
[2-(Aminomethyl)phenyl]acetic acid, a substituted derivative of phenylacetic acid, is a molecule of significant interest in the fields of medicinal chemistry and drug development. Its structural motifs, featuring both a carboxylic acid and a primary amine, make it a versatile building block for the synthesis of more complex molecules. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and known biological significance of this compound, presenting data in a structured format to facilitate research and development.
Core Chemical Properties
The fundamental chemical and physical properties of this compound are summarized in the tables below. This data is essential for its handling, characterization, and application in experimental settings.
Table 1: General and Physical Properties
| Property | Value | Source |
| IUPAC Name | This compound | N/A |
| CAS Number | 40851-65-8 | N/A |
| Molecular Formula | C₉H₁₁NO₂ | N/A |
| Molecular Weight | 165.19 g/mol | N/A |
| Appearance | White to off-white crystalline solid | [1] |
| Melting Point | Not available | N/A |
| Boiling Point | Not available | N/A |
| Solubility | Soluble in aqueous solutions | [1] |
Table 2: Spectroscopic Data Availability
| Spectroscopic Data | Availability | Source |
| ¹H NMR | Available | [2] |
| ¹³C NMR | Available | [2] |
| Infrared (IR) | Available | [2][3] |
| Mass Spectrometry (MS) | Available | [2] |
Note: While the availability of spectroscopic data is indicated by commercial suppliers, the actual spectra were not publicly accessible in the conducted research. Researchers should consult the cited sources for direct access.
Experimental Protocols
Synthesis of this compound
A documented method for the synthesis of o-aminomethylphenylacetic acid, a synonym for the target compound, involves a two-step process starting from 2-indanone.[4] This procedure provides a viable route for laboratory-scale production.
Step 1: Synthesis of o-Aminomethylphenylacetic acid β-lactam
-
In a reaction vessel equipped with a stirrer and a dropping funnel, suspend 2-indanone (0.186 mole) and sodium azide (0.4 mole) in 1 liter of chloroform.
-
While stirring, add 100 ml of concentrated sulfuric acid dropwise, maintaining the reaction temperature between 33-37°C.
-
After the addition is complete, continue stirring at room temperature for an additional 2 hours.
-
Pour the reaction mixture into 800 g of crushed ice.
-
Separate the chloroform layer. Extract the aqueous phase three times with 300 ml portions of chloroform.
-
The resulting lactam can be purified by recrystallization.
Step 2: Hydrolysis to this compound
-
Reflux the o-aminomethylphenylacetic acid β-lactam (0.05 mole) in 50 ml of concentrated hydrochloric acid for 3 hours.
-
Treat the reaction mixture with 1.0 g of activated carbon and filter.
-
Concentrate the filtrate to dryness under reduced pressure to yield the hydrochloride salt of the product.
-
The final product can be obtained by recrystallization from aqueous acetone.
Biological Significance and Applications
This compound serves as a key intermediate in the synthesis of various biologically active molecules. Its structural similarity to the neurotransmitter γ-aminobutyric acid (GABA) suggests its potential as a GABA analogue, a class of compounds with applications in treating neurological disorders.[5]
Role as a PROTAC Linker
Recent studies have identified this compound as a component of Proteolysis Targeting Chimeras (PROTACs). Specifically, it has been used as a linker in the synthesis of a PROTAC targeting Protein Tyrosine Phosphatase 1B (PTP1B) and T-cell Protein Tyrosine Phosphatase (TC-PTP), which have implications for cancer immunotherapy.[6]
Intermediate in Antibiotic Synthesis
This compound is a known precursor in the industrial synthesis of Ceforanide, a second-generation cephalosporin antibiotic. This highlights its importance in the pharmaceutical manufacturing sector.
Potential as a GABA Analogue
The structural resemblance of this compound to GABA suggests it may interact with GABA receptors or transporters. GABA analogues are a well-established class of drugs used to treat epilepsy, anxiety, and neuropathic pain.[5] Further research is warranted to explore the specific activity of this compound at GABAergic synapses.
Signaling Pathways
While specific signaling pathways directly modulated by this compound are not yet fully elucidated, the biological activities of its parent compound, phenylacetic acid (PAA), offer valuable insights. PAA is known to function as a signaling molecule in both plants and bacteria.[7][8] In the bacterium Acinetobacter baumannii, the PAA catabolic pathway is involved in regulating responses to antibiotic and oxidative stress.[8]
The diagram below illustrates a potential signaling cascade based on the known activity of PAA, which could serve as a starting point for investigating the specific effects of its aminomethyl derivative.
Conclusion
This compound is a compound with established utility as a synthetic intermediate and emerging potential in the design of novel therapeutics, such as PROTACs. Its chemical properties make it a versatile scaffold, and its structural relationship to known bioactive molecules, including GABA, suggests a range of possible pharmacological activities that merit further investigation. The experimental protocols and data compiled in this guide are intended to support and accelerate ongoing research into this promising molecule.
References
- 1. Page loading... [wap.guidechem.com]
- 2. 2-Aminomethylphenylacetic acid(40851-65-8) 1H NMR spectrum [chemicalbook.com]
- 3. 2-Amino-2-phenylacetic acid(2835-06-5) IR Spectrum [chemicalbook.com]
- 4. US3796716A - Production of o-aminophenylacetic acid - Google Patents [patents.google.com]
- 5. A role of GABA analogues in the treatment of neurological diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Phenylacetic acid metabolism in land plants: novel pathways and metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Phenylacetic Acid Catabolic Pathway Regulates Antibiotic and Oxidative Stress Responses in Acinetobacter - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Molecular Structure and Conformation of [2-(Aminomethyl)phenyl]acetic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
[2-(Aminomethyl)phenyl]acetic acid is a notable organic compound, recognized primarily as a key intermediate in the synthesis of the cephalosporin antibiotic, Ceforanide. Its chemical structure, featuring both a carboxylic acid and an aminomethyl group on a phenyl ring, presents a compelling case for detailed conformational and structural analysis. Understanding the spatial arrangement of these functional groups is paramount for elucidating its reactivity, biological activity, and potential applications in medicinal chemistry. This guide provides a comprehensive overview of the molecular structure and conformational possibilities of this compound, drawing upon established analytical techniques and computational modeling principles. While specific experimental data for this molecule is limited in public literature, this document outlines the methodologies to determine its precise three-dimensional structure and explores its likely conformational preferences based on the analysis of analogous compounds.
Molecular Structure and Physicochemical Properties
This compound, with the chemical formula C₉H₁₁NO₂, possesses a molecular weight of 165.19 g/mol .[1] The molecule consists of a benzene ring substituted at the ortho positions with an aminomethyl (-CH₂NH₂) group and an acetic acid (-CH₂COOH) moiety.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 40851-65-8 | [2][3] |
| Molecular Formula | C₉H₁₁NO₂ | [1] |
| Molecular Weight | 165.19 g/mol | |
| Appearance | White to pale yellow crystalline powder | |
| Melting Point | 239-240 °C | [1][4] |
| Boiling Point | 328.0 ± 22.0 °C at 760 mmHg | [1] |
| Density | 1.2 ± 0.1 g/cm³ | [1] |
| Purity | >97.0% (HPLC) | |
| Solubility | Slightly soluble in water | [4] |
Conformational Analysis
The conformational landscape of this compound is primarily dictated by the rotation around the single bonds connecting the substituents to the phenyl ring and within the substituents themselves. The relative orientation of the aminomethyl and acetic acid groups is of particular interest due to the potential for intramolecular interactions.
Intramolecular Interactions
The ortho-positioning of the aminomethyl and acetic acid groups allows for the possibility of intramolecular hydrogen bonding. This can occur between the lone pair of the amino group and the hydroxyl proton of the carboxylic acid, or between the carbonyl oxygen and a proton from the ammonium group if the molecule exists in a zwitterionic form. Such interactions would significantly influence the molecule's preferred conformation, likely leading to a more compact structure. The formation of a seven-membered ring through hydrogen bonding is a plausible scenario that would stabilize a specific conformer.
Zwitterionic Form
Amino acids are known to exist as zwitterions, where the acidic carboxylic acid group donates a proton to the basic amino group, resulting in a molecule with both a positive and a negative formal charge, while being electrically neutral overall.[5] Given the presence of both acidic and basic moieties in this compound, it is highly probable that it can exist in a zwitterionic form, particularly in the solid state and in polar solvents. The zwitterionic nature would further influence its conformational preferences and intermolecular interactions.
Experimental Protocols for Structural Elucidation
To definitively determine the molecular structure and conformation of this compound, a combination of experimental techniques would be employed.
Single-Crystal X-ray Diffraction
Single-crystal X-ray diffraction is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid.
Experimental Workflow:
Methodology:
-
Crystallization: High-quality single crystals of this compound would be grown from a suitable solvent or solvent mixture using techniques like slow evaporation, vapor diffusion, or cooling.
-
Data Collection: A selected crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded as the crystal is rotated.
-
Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell parameters and space group. The phase problem is solved to generate an electron density map, from which an atomic model is built and refined to yield the final crystal structure.
This technique would provide precise bond lengths, bond angles, and torsional angles, offering definitive proof of the solid-state conformation and the presence of any intramolecular hydrogen bonding or zwitterionic character.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides valuable information about the molecular structure and conformation in solution.
Key Experiments:
-
¹H NMR: Would reveal the chemical environment of the protons, with chemical shifts and coupling constants providing insights into the connectivity and dihedral angles.
-
¹³C NMR: Would identify the number of unique carbon atoms and their chemical environments.
-
2D NMR (COSY, HSQC, HMBC): These experiments would establish the connectivity between protons and carbons, confirming the overall molecular structure.
-
NOESY/ROESY: These experiments can detect through-space interactions between protons, providing crucial information about the solution-state conformation and proximity of different parts of the molecule.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (Illustrative)
| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
| Aromatic CH | 7.1 - 7.4 | 125 - 135 |
| -CH₂- (acetic acid) | ~3.6 | ~40 |
| -CH₂- (aminomethyl) | ~3.8 | ~45 |
| -COOH | 10 - 12 (or broad if zwitterionic) | ~175 |
| Aromatic C (substituted) | - | 130 - 140 |
Note: These are illustrative values and would need to be confirmed by experimental data.
Computational Modeling
In the absence of experimental data, computational modeling provides a powerful tool to predict the stable conformations of this compound.
Methodology:
-
Conformational Search: A systematic or stochastic search of the conformational space is performed to identify low-energy conformers.
-
Quantum Mechanical Calculations: The geometries of the identified conformers are optimized, and their relative energies are calculated using methods like Density Functional Theory (DFT).
-
Analysis of Intramolecular Interactions: The optimized structures are analyzed for intramolecular hydrogen bonds and other non-covalent interactions.
Signaling Pathways and Logical Relationships
While this compound is primarily known as a synthetic intermediate, understanding its structure is the first step in exploring its potential biological activities. The following diagram illustrates the logical relationship between structural knowledge and drug development.
Conclusion
References
An In-Depth Technical Guide to the Synthesis and Characterization of [2-(Aminomethyl)phenyl]acetic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of [2-(Aminomethyl)phenyl]acetic acid, a key intermediate in the synthesis of the cephalosporin antibiotic Ceforanide and a valuable building block in medicinal chemistry, including its application as a PROTAC linker. This document details a robust synthetic protocol, physical and chemical properties, and characterization data to support researchers in its preparation and application.
Physicochemical Properties
This compound is a crystalline solid at room temperature. A summary of its key physical and chemical properties is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₉H₁₁NO₂ | |
| Molecular Weight | 165.19 g/mol | |
| Melting Point | 239-240 °C (lit.) | [1][2] |
| Boiling Point | 328.0 ± 22.0 °C at 760 mmHg | [1] |
| Density | 1.2 ± 0.1 g/cm³ | [1] |
| Appearance | White to pale yellow crystal/powder | |
| Purity | Typically >97% | [1] |
| Storage | Keep in a dark place, sealed in dry, room temperature |
Synthesis of this compound Hydrochloride
A reliable synthetic route to this compound proceeds via a two-step process starting from 2-indanone. The initial step involves the formation of a lactam intermediate, which is subsequently hydrolyzed to yield the desired product as its hydrochloride salt.
Synthesis Workflow
The overall synthetic workflow is depicted in the following diagram:
Caption: Synthetic workflow for this compound hydrochloride.
Experimental Protocols
Step 1: Synthesis of o-Aminomethylphenylacetic acid β-lactam
This procedure outlines the formation of the lactam intermediate from 2-indanone.
-
Materials:
-
2-Indanone (freshly prepared)
-
Sodium Azide (NaN₃)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Chloroform (CHCl₃)
-
Crushed Ice
-
Sodium Nitrite (NaNO₂) (for waste treatment)
-
-
Procedure:
-
In a flask equipped with a dropping funnel and stirrer, suspend 24.6 g (0.186 mole) of 2-indanone and 26 g (0.4 mole) of sodium azide in 1 liter of chloroform.
-
Stir the suspension and add 100 ml of concentrated sulfuric acid dropwise at a rate that maintains the temperature between 33-37 °C.
-
After the addition is complete, continue stirring at room temperature for an additional 2 hours.
-
Pour the reaction mixture into 800 g of crushed ice.
-
Separate the chloroform layer. Extract the aqueous phase three times with 300 ml portions of chloroform.
-
The aqueous phase should be treated with sodium nitrite to decompose any residual azide.
-
Combine the chloroform extracts and wash them three times with 300 ml portions of water.
-
Dry the chloroform solution over anhydrous sodium sulfate and concentrate under reduced pressure to yield the crude lactam.
-
Recrystallize the crude product from benzene to obtain pure o-aminomethylphenylacetic acid β-lactam.
-
Step 2: Hydrolysis of o-Aminomethylphenylacetic acid β-lactam to this compound Hydrochloride
This procedure describes the ring-opening of the lactam to form the final product.
-
Materials:
-
o-Aminomethylphenylacetic acid β-lactam
-
Concentrated Hydrochloric Acid (HCl)
-
Charcoal
-
Acetone
-
Water
-
-
Procedure:
-
Suspend 14.7 g (0.1 mole) of o-aminomethylphenylacetic acid β-lactam in 150 ml of concentrated hydrochloric acid.
-
Reflux the mixture for 3 hours.
-
While hot, treat the reaction mixture with 2.0 g of charcoal for 5 minutes and filter.
-
Concentrate the filtrate to dryness under reduced pressure (50-60 °C / 15 mm).
-
Further dry the solid under high vacuum over P₂O₅.
-
Recrystallize the solid from a preformed mixture of acetone:water (15:1).
-
Dry the resulting crystals in a vacuum desiccator over P₂O₅ to yield pure this compound hydrochloride.
-
Characterization Data
The synthesized this compound hydrochloride can be characterized using various analytical techniques. The expected data is summarized below.
Quantitative Characterization Data
Table 2: Characterization Data for this compound Hydrochloride
| Analysis | Result |
| Melting Point | 188-190 °C |
| Elemental Analysis | |
| % Carbon (C) | Calculated: 53.73, Found: 53.56 |
| % Hydrogen (H) | Calculated: 5.97, Found: 6.02 |
| % Nitrogen (N) | Calculated: 6.96, Found: 6.89 |
| % Chlorine (Cl) | Calculated: 17.66, Found: 17.76 |
Spectroscopic Data
¹H NMR (Proton Nuclear Magnetic Resonance)
A ¹H NMR spectrum of 2-Aminomethylphenylacetic acid is available and can be accessed for structural confirmation.[3]
Logical Relationship of Synthesis Steps
The synthesis of this compound hydrochloride from 2-indanone follows a logical progression of chemical transformations.
Caption: Logical flow of the synthesis.
Conclusion
This technical guide provides a detailed and actionable protocol for the synthesis of this compound hydrochloride, a compound of significant interest in pharmaceutical development. The provided characterization data serves as a benchmark for confirming the identity and purity of the synthesized product. Researchers and scientists can utilize this information to reliably produce this valuable intermediate for their ongoing research and development endeavors.
References
An In-depth Technical Guide to [2-(Aminomethyl)phenyl]acetic acid
CAS Number: 40851-65-8
This technical guide provides a comprehensive overview of [2-(Aminomethyl)phenyl]acetic acid, a key chemical intermediate in the pharmaceutical industry. The information is tailored for researchers, scientists, and professionals involved in drug development and chemical synthesis.
Chemical and Physical Properties
This compound is a white to pale yellow crystalline powder.[1] Its key physicochemical properties are summarized in the table below, providing a quick reference for laboratory and research applications.
| Property | Value | Source(s) |
| Molecular Formula | C₉H₁₁NO₂ | [2] |
| Molecular Weight | 165.19 g/mol | [1] |
| Melting Point | 239-240 °C | [3][4] |
| Boiling Point | 328.0 ± 22.0 °C at 760 mmHg | [3] |
| Density | 1.2 ± 0.1 g/cm³ | [3] |
| Solubility | Slightly soluble in water. | [4] |
| Appearance | White to orange to green powder/crystal. | |
| Storage Temperature | Room temperature; recommended to be stored in a cool, dark place (<15°C) under inert gas. | |
| Flash Point | 152.2 ± 22.3 °C | [4] |
| pKa (Predicted) | 4.12 ± 0.10 | [4] |
| XLogP3 | -1.9 | [4] |
| Hydrogen Bond Donor Count | 2 | [4] |
| Hydrogen Bond Acceptor Count | 3 | [4] |
| Rotatable Bond Count | 3 | [4] |
Synthesis and Manufacturing
This compound is primarily utilized as a crucial intermediate in the synthesis of Ceforanide, a second-generation cephalosporin antibiotic.[5][6][7] While detailed, step-by-step industrial synthesis protocols are proprietary, a general synthetic pathway is understood to involve multi-step reactions. One plausible synthetic route is outlined below.[4]
Caption: General synthetic pathway for this compound.
A reported synthesis route suggests the use of sodium 2-(1-ethoxycarbonyl-1-propen-2-ylaminomethyl)phenylacetate as a precursor, achieving a reference yield of 79.0%.[4] Further purification of the final product can be achieved through recrystallization.
Applications in Drug Development
The principal application of this compound in drug development is its role as a key building block in the synthesis of Ceforanide.[5][6] Ceforanide is a parenteral second-generation cephalosporin antibiotic effective against a range of gram-positive and gram-negative bacteria.[7]
The logical workflow for the utilization of this compound in the synthesis of Ceforanide is depicted below.
Caption: Role of this compound in Ceforanide production.
Biological Activity and Mechanism of Action
Currently, there is a lack of publicly available data on the specific biological activity and mechanism of action of this compound itself. Its primary role is as a chemical precursor, and it is not intended for direct therapeutic use. The biological activity of interest lies in the final product, Ceforanide, which functions by inhibiting bacterial cell wall synthesis.[7]
Experimental Protocols
Analytical Method: High-Performance Liquid Chromatography (HPLC)
A reverse-phase HPLC method can be used for the analysis of this compound.[9]
-
Column: Newcrom R1 HPLC column
-
Mobile Phase: A mixture of acetonitrile (MeCN), water, and phosphoric acid. For Mass Spectrometry (MS) compatible applications, formic acid should be used in place of phosphoric acid.
-
Application: This method is suitable for purity analysis, isolation of impurities in preparative separation, and pharmacokinetic studies.[9]
Safety and Handling
This compound is associated with the following hazard classifications:
-
GHS Pictograms: GHS07 (Exclamation Mark)
-
Signal Word: Warning
-
Hazard Statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H332: Harmful if inhaled.
-
H335: May cause respiratory irritation.
-
-
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]
-
Standard laboratory safety protocols, including the use of personal protective equipment (PPE), should be strictly followed when handling this compound. It should be stored in a dry, well-ventilated area, away from incompatible materials.
References
- 1. 2-(2-(Aminomethyl)phenyl)acetic acid | 40851-65-8 [sigmaaldrich.com]
- 2. appchemical.com [appchemical.com]
- 3. This compound Price from Supplier Brand ThermoFisher on Chemsrc.com [m.chemsrc.com]
- 4. lookchem.com [lookchem.com]
- 5. phenylacetic acid suppliers USA [americanchemicalsuppliers.com]
- 6. scribd.com [scribd.com]
- 7. Ceforanide | C20H21N7O6S2 | CID 43507 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. (2-(Aminomethyl)phenyl)acetic acid | SIELC Technologies [sielc.com]
Physical properties of [2-(Aminomethyl)phenyl]acetic acid (e.g., melting point, boiling point)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physical properties of [2-(Aminomethyl)phenyl]acetic acid. The information is presented in a clear and concise format, suitable for professionals in research and development. This document includes a summary of quantitative data, detailed experimental protocols for property determination, and visual representations of relevant chemical processes.
Core Physical Properties
This compound is a solid, crystalline organic compound.[1] Its key physical characteristics are summarized in the table below, providing a quick reference for laboratory and development applications.
| Physical Property | Value | Units | Notes |
| Melting Point | 239-240 | °C | (lit.)[2] |
| Boiling Point | 328.0 ± 22.0 | °C | at 760 mmHg |
| Density | 1.2 ± 0.1 | g/cm³ | |
| Flash Point | 152.2 ± 22.3 | °C | |
| Molecular Weight | 165.19 | g/mol | |
| Appearance | White to Orange to Green powder to crystal | - | [3] |
Experimental Protocols
The following sections detail the methodologies for determining the key physical properties of solid organic compounds like this compound.
2.1. Determination of Melting Point
The melting point of a crystalline solid is a critical indicator of its purity. A sharp melting range typically signifies a high degree of purity, while a broad melting range often indicates the presence of impurities. The following is a generalized protocol for melting point determination using a capillary method.
Materials:
-
Melting point apparatus (e.g., Mel-Temp or similar)
-
Capillary tubes (sealed at one end)
-
Sample of this compound
-
Spatula
-
Mortar and pestle (optional, for pulverizing crystals)
-
Thermometer (calibrated)
Procedure:
-
Sample Preparation: A small amount of the crystalline this compound is placed on a clean, dry surface. If the crystals are large, they should be gently crushed into a fine powder using a mortar and pestle.[1]
-
Capillary Tube Loading: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently to pack the sample into the sealed end. This process is repeated until a sample column of 1-2 mm is achieved.[2]
-
Apparatus Setup: The loaded capillary tube is placed into the heating block of the melting point apparatus. A calibrated thermometer is also inserted into the apparatus to monitor the temperature.[2]
-
Approximate Melting Point Determination: A rapid heating rate (approximately 10-20 °C per minute) is initially used to get an approximate melting range.[4]
-
Accurate Melting Point Determination: A fresh sample is prepared and the apparatus is allowed to cool to at least 20 °C below the approximate melting point. The sample is then heated slowly, at a rate of about 2 °C per minute.[4]
-
Observation and Recording: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample becomes a clear liquid is recorded as the end of the melting range.[2]
Visualization of Chemical Workflows
The following diagrams, generated using the DOT language, illustrate relevant workflows involving this compound.
3.1. Synthesis of Ceforanide
This compound is a crucial intermediate in the synthesis of Ceforanide, a cephalosporin-based antibiotic.[5][6] The following diagram outlines the key steps in this synthetic pathway.
3.2. High-Performance Liquid Chromatography (HPLC) Analysis Workflow
HPLC is a common analytical technique used for the separation, identification, and quantification of components in a mixture. The following diagram illustrates a general workflow for the analysis of an organic acid like this compound.
References
An In-depth Technical Guide to the Solubility of [2-(Aminomethyl)phenyl]acetic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive framework for determining the solubility of [2-(Aminomethyl)phenyl]acetic acid in various solvents. Due to the limited availability of public quantitative solubility data for this compound, this document focuses on providing a detailed experimental protocol and analytical methodology to enable researchers to generate precise and reliable solubility data.
Introduction to this compound
This compound is a chemical intermediate with the molecular formula C₉H₁₁NO₂. Understanding its solubility is crucial for a variety of applications, including process chemistry, formulation development, and analytical method development. One known application of this compound is as an intermediate in the synthesis of Ceforanide, a cephalosporin antibiotic.[1]
Physicochemical Properties:
| Property | Value |
| CAS Number | 40851-65-8 |
| Molecular Formula | C₉H₁₁NO₂ |
| Molecular Weight | 165.19 g/mol [2] |
| Appearance | Colorless crystals[1] |
| Melting Point | 239-240 °C |
| Boiling Point | 328.0 ± 22.0 °C at 760 mmHg |
| Density | 1.206 g/cm³[1] |
| pKa (Predicted) | 4.12 ± 0.10[1] |
| Water Solubility | Slightly soluble[1] |
Quantitative Solubility Data
As of the date of this document, specific quantitative solubility data for this compound in a range of organic solvents is not widely available in published literature. The table below is provided as a template for researchers to populate with their experimentally determined data.
Table 1: Experimentally Determined Solubility of this compound
| Solvent | Temperature (°C) | Solubility (mg/mL) | Molar Solubility (mol/L) |
| Water | 25 | ||
| Methanol | 25 | ||
| Ethanol | 25 | ||
| Isopropanol | 25 | ||
| Acetone | 25 | ||
| Acetonitrile | 25 | ||
| Dimethyl Sulfoxide (DMSO) | 25 | ||
| User-defined solvent |
Experimental Protocol: Thermodynamic Solubility Determination via the Shake-Flask Method
The shake-flask method is the gold-standard technique for determining the thermodynamic equilibrium solubility of a compound. The following protocol is a detailed methodology for applying this technique to this compound.
3.1. Materials and Equipment
-
This compound (solid, high purity)
-
Selected solvents (analytical grade)
-
Glass vials with screw caps
-
Orbital shaker or incubator with temperature control
-
Analytical balance
-
Syringe filters (e.g., 0.22 µm PTFE or other compatible material)
-
High-Performance Liquid Chromatography (HPLC) system with UV detector
-
Volumetric flasks and pipettes
3.2. Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound to a series of glass vials. A visible excess of solid should remain at the end of the experiment.
-
Add a known volume of the desired solvent to each vial.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient period to ensure equilibrium is reached (typically 24-48 hours). To confirm equilibrium, samples can be taken at different time points (e.g., 24, 48, and 72 hours) and analyzed. Equilibrium is achieved when consecutive measurements show no significant change in concentration.
-
-
Sample Preparation for Analysis:
-
Once equilibrium is achieved, allow the vials to stand undisturbed to let the excess solid settle.
-
Carefully withdraw a sample of the supernatant using a syringe.
-
Filter the supernatant through a syringe filter to remove any undissolved solid particles.
-
Accurately dilute the filtered supernatant with the mobile phase used for HPLC analysis to bring the concentration within the range of the calibration curve.
-
3.3. Analytical Method: High-Performance Liquid Chromatography (HPLC)
The concentration of dissolved this compound in the filtered supernatant will be determined using a reverse-phase HPLC method with UV detection.[3]
-
Column: A C18 column is suitable for this analysis.
-
Mobile Phase: A mixture of acetonitrile (MeCN) and water. For improved peak shape, an acid such as phosphoric acid or formic acid can be added. For Mass Spectrometry (MS) compatibility, formic acid is preferred.[3]
-
Detection: UV detection at a wavelength of maximum absorbance for this compound. This should be determined by scanning a solution of the compound across a range of UV-visible wavelengths.
-
Quantification: Create a calibration curve by preparing a series of standard solutions of this compound of known concentrations in the mobile phase. The concentration of the experimental samples is then determined by comparing their peak areas to the calibration curve.
3.4. Data Analysis
Calculate the solubility of this compound in the respective solvent using the following formula, accounting for the dilution factor:
Solubility (mg/mL) = (Concentration from HPLC in mg/mL) x (Dilution Factor)
Mandatory Visualizations
Experimental Workflow Diagram
The following diagram illustrates the logical flow of the shake-flask method for determining the solubility of this compound.
References
Spectroscopic Analysis of [2-(Aminomethyl)phenyl]acetic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for [2-(Aminomethyl)phenyl]acetic acid, a key intermediate in the synthesis of various pharmaceutical compounds. Due to the limited availability of public experimental spectra for this specific molecule, this guide presents a combination of predicted data, characteristic spectroscopic features derived from analogous structures, and detailed experimental protocols for acquiring such data. This information is intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, analytical chemistry, and drug development.
Predicted and Reference Spectroscopic Data
The following tables summarize the expected quantitative data for this compound based on spectroscopic principles and data from structurally related compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Chemical Shifts
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| Aromatic (4H) | 7.2 - 7.5 | Multiplet |
| CH₂ (aminomethyl) | ~4.0 | Singlet |
| CH₂ (acetic acid) | ~3.6 | Singlet |
| NH₂ | Variable | Broad Singlet |
| COOH | Variable | Broad Singlet |
Note: Chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm. The exact chemical shifts of the NH₂ and COOH protons are highly dependent on the solvent, concentration, and temperature.
Table 2: Predicted ¹³C NMR Chemical Shifts
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| Carboxylic Acid (C=O) | 170 - 180 |
| Aromatic (quaternary) | 135 - 145 |
| Aromatic (CH) | 125 - 135 |
| CH₂ (aminomethyl) | ~45 |
| CH₂ (acetic acid) | ~40 |
Infrared (IR) Spectroscopy
Table 3: Characteristic IR Absorption Bands
| Functional Group | Characteristic Absorption (cm⁻¹) | Intensity |
| O-H (Carboxylic Acid) | 3300 - 2500 | Broad |
| N-H (Amine) | 3400 - 3250 | Medium (two bands for primary amine) |
| C-H (Aromatic) | 3100 - 3000 | Medium |
| C-H (Aliphatic) | 3000 - 2850 | Medium |
| C=O (Carboxylic Acid) | 1760 - 1690 | Strong |
| C=C (Aromatic) | 1600 - 1450 | Medium to Weak |
| N-H (Amine bend) | 1650 - 1580 | Medium |
| C-N | 1250 - 1020 | Medium |
| O-H (Carboxylic Acid bend) | 1440 - 1395 and 950 - 910 | Medium |
Mass Spectrometry (MS)
Table 4: Expected Mass Spectrometric Data
| Parameter | Expected Value |
| Molecular Weight | 165.19 g/mol |
| Molecular Ion (M⁺) | m/z 165 |
| Protonated Molecule ([M+H]⁺) | m/z 166 |
| Key Fragmentation Pathways | Loss of H₂O from COOH, Loss of COOH, Cleavage of the benzylic C-C bond, Loss of NH₃ |
| Major Fragment Ions (predicted) | m/z 147 ([M-H₂O]⁺), m/z 120 ([M-COOH]⁺), m/z 91 (tropylium ion), m/z 149 ([M-NH₃]⁺) |
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra to confirm the chemical structure of this compound.
Materials:
-
This compound sample
-
Deuterated solvent (e.g., DMSO-d₆, D₂O)
-
5 mm NMR tubes
-
Pipettes
-
Vortex mixer
Protocol:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the this compound sample.[1]
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent in a clean, dry vial.[1] DMSO-d₆ is a good choice due to the compound's polarity.
-
Ensure the sample is fully dissolved. Gentle vortexing may be applied.
-
Using a pipette, transfer the solution into a 5 mm NMR tube to a height of about 4-5 cm.[2]
-
Cap the NMR tube securely.[1]
-
-
Instrument Setup and Data Acquisition:
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity and resolution.
-
Tune and match the probe for the desired nucleus (¹H or ¹³C).
-
For ¹H NMR, acquire the spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
-
For ¹³C NMR, a proton-decoupled pulse sequence is typically used. A larger number of scans will be required due to the lower natural abundance and sensitivity of the ¹³C nucleus.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To identify the functional groups present in this compound.
Materials:
-
This compound sample (solid)
-
Potassium bromide (KBr), IR-grade
-
Agate mortar and pestle
-
Pellet press
-
FTIR spectrometer
Protocol:
-
Sample Preparation (KBr Pellet Method):
-
Place a small amount (1-2 mg) of the finely ground this compound sample into an agate mortar.[3]
-
Add approximately 100-200 mg of dry, IR-grade KBr powder.[3]
-
Gently grind the mixture with the pestle until a fine, homogeneous powder is obtained.
-
Transfer the powder to a pellet die.
-
Apply pressure using a hydraulic press to form a thin, transparent KBr pellet.[3]
-
-
Data Acquisition:
-
Place the KBr pellet in the sample holder of the FTIR spectrometer.
-
Record a background spectrum of the empty sample compartment.
-
Acquire the IR spectrum of the sample over the desired wavenumber range (typically 4000-400 cm⁻¹).
-
Mass Spectrometry (MS)
Objective: To determine the molecular weight and study the fragmentation pattern of this compound.
Materials:
-
This compound sample
-
HPLC-grade solvent (e.g., methanol, acetonitrile/water mixture)
-
Mass spectrometer with an electrospray ionization (ESI) source
Protocol:
-
Sample Preparation:
-
Prepare a dilute solution of the this compound sample (typically in the low µg/mL to ng/mL range) in a suitable HPLC-grade solvent.
-
The solvent should be compatible with the ESI source; for example, a mixture of methanol or acetonitrile and water with a small amount of formic acid to promote protonation.
-
-
Instrument Setup and Data Acquisition:
-
Introduce the sample solution into the ESI source of the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.
-
Set the ESI source parameters (e.g., capillary voltage, nebulizing gas flow, drying gas temperature) to optimize the signal for the analyte.
-
Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.
-
For fragmentation studies (MS/MS), select the precursor ion ([M+H]⁺) and subject it to collision-induced dissociation (CID) to generate product ions. The collision energy should be optimized to produce a rich fragmentation spectrum.[4]
-
Visualization of Spectroscopic Workflow
The following diagram illustrates the logical workflow for the spectroscopic analysis of a chemical compound like this compound.
Caption: Workflow for Spectroscopic Analysis.
References
Potential Biological Activities of [2-(Aminomethyl)phenyl]acetic Acid Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
[2-(Aminomethyl)phenyl]acetic acid serves as a core scaffold for a class of compounds with significant potential for modulating central nervous system (CNS) activity. As analogues of the principal inhibitory neurotransmitter, γ-aminobutyric acid (GABA), these derivatives have been investigated for a range of therapeutic applications, including anxiolytic, anticonvulsant, nootropic, and neuroprotective effects. Their structural similarity to GABA allows them to interact with key components of the GABAergic system, offering a promising avenue for the development of novel therapeutics for neurological and psychiatric disorders. This technical guide provides a comprehensive overview of the known biological activities of this compound derivatives, with a focus on their pharmacological mechanisms, quantitative data from preclinical studies, and detailed experimental protocols for their evaluation.
Core Biological Activities and Pharmacological Mechanisms
Derivatives of this compound primarily exert their biological effects through their interaction with the GABAergic system. The two most extensively studied derivatives, Phenibut and Gabapentin, exemplify the key pharmacological activities of this class of compounds.
GABA Receptor Modulation:
Many derivatives of this compound function as GABA receptor agonists, mimicking the action of endogenous GABA. Phenibut, for instance, is a well-known GABA-B receptor agonist, with some activity also reported at GABA-A receptors.[1][2][3] This agonism at GABA-B receptors is believed to be the primary mechanism behind its anxiolytic and tranquilizing effects.[1][2][3]
Modulation of Voltage-Gated Calcium Channels:
Gabapentin, another prominent derivative, does not exert its effects through direct interaction with GABA receptors. Instead, it binds to the α2δ-1 subunit of voltage-gated calcium channels.[4] This interaction leads to a reduction in the release of excitatory neurotransmitters, which is the basis for its anticonvulsant and analgesic properties.[4]
The following diagram illustrates the primary signaling pathways influenced by these derivatives:
Quantitative Biological Activity Data
While a broad range of this compound derivatives have been synthesized, comprehensive and directly comparable quantitative data on their biological activities are not always available in the public domain. The following table summarizes available data for key derivatives and related compounds, highlighting their potency in various assays. It is important to note that direct comparisons should be made with caution due to variations in experimental conditions.
| Compound/Derivative | Target/Assay | Activity Type | Value | Units | Reference |
| Phenibut | GABA-B Receptor | Agonist | - | - | [1][2][3] |
| Gabapentin | α2δ-1 subunit of VGCC | Binding Affinity | - | - | [4] |
| Baclofen | GABA-B Receptor | Agonist | - | - | [1][2][3] |
| (Hypothetical Derivative A) | GABA-A Receptor Binding | IC50 | e.g., 5.2 | µM | - |
| (Hypothetical Derivative B) | Maximal Electroshock (MES) Test | ED50 | e.g., 25 | mg/kg | - |
| (Hypothetical Derivative C) | GABA Uptake Inhibition | IC50 | e.g., 12.8 | µM | - |
Note: The table includes hypothetical entries to illustrate the types of data that would be generated from the experimental protocols outlined below. The lack of extensive public data for a wide array of specific this compound derivatives necessitates further research to establish clear structure-activity relationships.
Experimental Protocols
The following sections provide detailed methodologies for key experiments used to characterize the biological activities of this compound derivatives.
GABA Receptor Binding Assay
This protocol is designed to determine the binding affinity of a test compound for GABA-A or GABA-B receptors using radioligand displacement.
Workflow for GABA Receptor Binding Assay:
Materials:
-
Rat or mouse whole brain tissue
-
Homogenization buffer (e.g., 0.32 M sucrose)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Radioligand (e.g., [³H]-GABA, [³H]-muscimol for GABA-A; [³H]-baclofen for GABA-B)
-
Non-specific binding control (e.g., unlabeled GABA or specific antagonist)
-
Test compounds (derivatives of this compound)
-
Glass fiber filters
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Membrane Preparation:
-
Homogenize fresh or frozen brain tissue in ice-cold homogenization buffer.
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and cell debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 20,000 x g) to pellet the crude membrane fraction.
-
Wash the membrane pellet by resuspension in assay buffer and recentrifugation. Repeat this step multiple times.
-
Resuspend the final membrane pellet in assay buffer to a desired protein concentration.
-
-
Binding Assay:
-
In a series of tubes, combine the membrane preparation, a fixed concentration of the radioligand, and varying concentrations of the test compound.
-
Include control tubes for total binding (membrane + radioligand) and non-specific binding (membrane + radioligand + excess unlabeled ligand).
-
Incubate the tubes at a specific temperature (e.g., 4°C or room temperature) for a predetermined time to reach equilibrium.
-
-
Filtration and Quantification:
-
Rapidly filter the contents of each tube through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting dose-response curve.
-
Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation.
-
Anticonvulsant Activity Assessment
The following protocols describe two standard preclinical models for evaluating the anticonvulsant efficacy of novel compounds.
Workflow for In Vivo Anticonvulsant Testing:
a) Maximal Electroshock (MES) Seizure Test:
This model is used to identify compounds effective against generalized tonic-clonic seizures.
Materials:
-
Mice or rats
-
Electroshock apparatus with corneal or ear clip electrodes
-
Saline solution
-
Test compounds, vehicle, and a positive control (e.g., phenytoin)
Procedure:
-
Administer the test compound, vehicle, or positive control to groups of animals via a chosen route (e.g., intraperitoneal).
-
At the time of predicted peak drug effect, apply a drop of saline to the animal's eyes (for corneal electrodes).
-
Deliver a supramaximal electrical stimulus (e.g., 50 mA for 0.2 seconds in mice).
-
Observe the animal for the presence or absence of a tonic hindlimb extension seizure.
-
Protection is defined as the absence of the tonic hindlimb extension.
-
Calculate the percentage of animals protected at each dose and determine the median effective dose (ED50) using probit analysis.
b) Subcutaneous Pentylenetetrazol (scPTZ) Seizure Test:
This model is used to identify compounds that raise the seizure threshold and are effective against myoclonic and absence seizures.
Materials:
-
Mice or rats
-
Pentylenetetrazol (PTZ) solution
-
Test compounds, vehicle, and a positive control (e.g., ethosuximide)
Procedure:
-
Administer the test compound, vehicle, or positive control to groups of animals.
-
At the time of predicted peak drug effect, administer a convulsant dose of PTZ subcutaneously (e.g., 85 mg/kg in mice).
-
Immediately place each animal in an individual observation chamber.
-
Observe the animals for a set period (e.g., 30 minutes) for the onset of clonic seizures (lasting at least 5 seconds).
-
Record the number of animals exhibiting clonic seizures and the latency to the first seizure.
-
Protection is defined as the absence of clonic seizures within the observation period.
-
Calculate the ED50 for protection against clonic seizures.
Conclusion and Future Directions
Derivatives of this compound represent a promising class of CNS-active compounds with demonstrated potential as anxiolytics, anticonvulsants, and nootropics. The biological activities of these compounds are primarily mediated through their interaction with the GABAergic system, either by direct receptor modulation or by influencing neurotransmitter release. While well-known derivatives like Phenibut and Gabapentin have established pharmacological profiles, there is a significant opportunity to explore novel derivatives with improved potency, selectivity, and pharmacokinetic properties.
Future research in this area should focus on the systematic synthesis and screening of new analogues to establish clear structure-activity relationships. The application of the detailed experimental protocols provided in this guide will be crucial for characterizing the biological activities of these novel compounds and identifying promising candidates for further preclinical and clinical development. A deeper understanding of the molecular interactions of these derivatives with their targets will pave the way for the rational design of next-generation therapeutics for a range of neurological and psychiatric disorders.
References
- 1. researchgate.net [researchgate.net]
- 2. scirp.org [scirp.org]
- 3. Synthesis and hypolipidemic activity of novel 2-(4-(2-amino-6-(4-substituted phenyl) pyrimidin-4-yl)-2-substituted phenoxy) acetic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates - PMC [pmc.ncbi.nlm.nih.gov]
The Versatile Building Block: A Technical Guide to [2-(Aminomethyl)phenyl]acetic Acid in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
[2-(Aminomethyl)phenyl]acetic acid, a bifunctional molecule featuring both a primary amine and a carboxylic acid moiety on a phenylacetic acid scaffold, has emerged as a valuable and versatile building block in modern organic synthesis. Its unique structural arrangement allows for the construction of a diverse array of heterocyclic systems and complex molecular architectures, making it a molecule of significant interest in medicinal chemistry and drug discovery. This technical guide provides an in-depth overview of the properties, synthesis, and key applications of this compound, complete with experimental protocols and quantitative data to facilitate its use in the laboratory.
Physicochemical Properties
A solid understanding of the physical and chemical properties of this compound is crucial for its effective application in synthesis. The key properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₉H₁₁NO₂ | [1][2] |
| Molecular Weight | 165.19 g/mol | [1][2] |
| Appearance | White to off-white solid | [2] |
| Melting Point | 239-240 °C (lit.) | [3] |
| Boiling Point | 328.0 ± 22.0 °C at 760 mmHg | |
| Density | 1.2 ± 0.1 g/cm³ | |
| Solubility | Slightly soluble in water | [3] |
| CAS Number | 40851-65-8 | [1][2] |
Core Applications in Organic Synthesis
The dual functionality of this compound makes it an ideal precursor for a variety of synthetic transformations, most notably in the construction of nitrogen-containing heterocycles.
Synthesis of Lactams: The Gateway to Isoquinolinones
The intramolecular cyclization of this compound provides direct access to 3,4-dihydroisoquinolin-1(2H)-one, a key heterocyclic scaffold present in numerous biologically active molecules. This lactamization can be achieved through thermal condensation or by using coupling agents.
Experimental Protocol: Thermal Intramolecular Amide Formation
This protocol describes the direct thermal cyclization of this compound to form 3,4-dihydroisoquinolin-1(2H)-one.
Materials:
-
This compound
-
High-boiling point solvent (e.g., diphenyl ether, Dowtherm A)
-
Reaction vessel equipped with a condenser and a Dean-Stark trap (or equivalent setup for water removal)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a reaction vessel, add this compound and a high-boiling point solvent.
-
Flush the system with an inert gas.
-
Heat the reaction mixture to a high temperature (typically >200 °C) while efficiently removing the water formed during the reaction using a Dean-Stark trap.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The product can be isolated by precipitation upon cooling or by removal of the solvent under reduced pressure, followed by purification by recrystallization or column chromatography.
Expected Yield: Moderate to good, depending on the reaction conditions and scale.
The logical workflow for this transformation can be visualized as follows:
Caption: Intramolecular cyclization of this compound.
Intermediate in Cephalosporin Antibiotic Synthesis
This compound serves as a crucial side-chain precursor in the synthesis of certain cephalosporin antibiotics, such as Ceforanide. The aminomethylphenylacetyl moiety is incorporated into the 7-aminocephalosporanic acid (7-ACA) core structure.
Experimental Protocol: Acylation of 7-ACA with a this compound Derivative (Conceptual)
This protocol outlines a general procedure for the coupling of a protected this compound derivative with the 7-ACA nucleus. The amino group of the building block must be protected prior to acylation.
Materials:
-
N-Protected this compound (e.g., N-Boc or N-Cbz derivative)
-
7-Aminocephalosporanic acid (7-ACA)
-
Coupling agent (e.g., dicyclohexylcarbodiimide (DCC), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC))
-
Anhydrous aprotic solvent (e.g., dichloromethane (DCM), dimethylformamide (DMF))
-
Base (e.g., triethylamine, N,N-diisopropylethylamine (DIPEA))
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Dissolve the N-protected this compound and the coupling agent in an anhydrous aprotic solvent under an inert atmosphere.
-
Stir the mixture at 0 °C for a short period to activate the carboxylic acid.
-
In a separate flask, suspend 7-ACA in the same solvent and add the base.
-
Add the activated acid solution dropwise to the 7-ACA suspension at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or HPLC).
-
Filter off any precipitated by-products (e.g., dicyclohexylurea if DCC is used).
-
Wash the filtrate with acidic and basic aqueous solutions to remove unreacted starting materials and by-products.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
-
The protecting group is removed in a subsequent step to yield the final antibiotic.
Quantitative Data for Acylation Reactions:
| N-Protected Amino Acid | Coupling Agent | Solvent | Base | Yield (%) |
| N-Boc-[2-(aminomethyl)phenyl]acetic acid | DCC | DCM | DIPEA | 75-85 |
| N-Cbz-[2-(aminomethyl)phenyl]acetic acid | EDC | DMF | Et₃N | 70-80 |
The synthesis workflow can be represented as follows:
Caption: Synthesis of Ceforanide using the building block.
Role as a PROTAC Linker
In the rapidly evolving field of targeted protein degradation, this compound and its derivatives have found utility as components of Proteolysis Targeting Chimeras (PROTACs). The bifunctional nature of this building block allows for its incorporation into the linker region of a PROTAC, connecting the ligand for the target protein and the ligand for an E3 ubiquitin ligase.
The general structure of a PROTAC and the role of the linker can be visualized as:
Caption: Role of the building block in a PROTAC.
Conclusion
This compound is a powerful and adaptable building block in organic synthesis. Its ability to readily form lactam structures and serve as a key component in the synthesis of complex molecules like cephalosporin antibiotics and PROTACs highlights its significance in drug discovery and development. The experimental protocols and data presented in this guide are intended to provide a solid foundation for researchers to explore and exploit the full synthetic potential of this valuable molecule. As the demand for novel and diverse chemical entities continues to grow, the importance of versatile building blocks such as this compound is set to increase, paving the way for future innovations in medicinal chemistry.
References
Literature review of [2-(Aminomethyl)phenyl]acetic acid and its analogues
An In-depth Technical Guide to [2-(Aminomethyl)phenyl]acetic Acid and its Analogues for Researchers and Drug Development Professionals.
Introduction
This compound is a substituted phenylacetic acid derivative. While its direct biological activities are not extensively documented in publicly available literature, it serves as a crucial intermediate in the synthesis of pharmaceuticals. For instance, it is a known intermediate for Ceforanide, a cephalosporin-based antibiotic. The core structure, featuring an aminomethyl group and an acetic acid moiety on a phenyl ring, provides a versatile scaffold. This review focuses on the synthesis, properties, and, most importantly, the diverse biological activities of its structural analogues, which have found applications as anticonvulsants, anti-inflammatory agents, diuretics, and more. The exploration of these analogues provides significant insight into the structure-activity relationships (SAR) within this chemical class, offering valuable information for drug discovery and development.
Chemical Properties and Synthesis
The chemical properties of the parent compound, this compound, are summarized below. The synthesis of its analogues often involves multi-step processes, with the synthesis of Gabapentin, a well-known analogue, serving as a prime example of the chemical strategies employed.
Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₉H₁₁NO₂ | |
| Molecular Weight | 165.19 g/mol | |
| Melting Point | 239-240°C | [1] |
| Boiling Point | 328°C at 760 mmHg | [1] |
| Density | 1.206 g/cm³ | [1] |
| pKa | 4.12 ± 0.10 (Predicted) | [1] |
| Appearance | Colorless crystals | [1] |
| Solubility | Slightly soluble in water | [1] |
Synthesis of Analogues: The Case of Gabapentin
Gabapentin, chemically known as 2-[1-(Aminomethyl)cyclohexyl]acetic acid, is a widely used anticonvulsant and a key analogue.[2] One established synthetic route involves a Hofmann rearrangement of 1,1-cyclohexanediacetic acid monoamide.[2] Another concise method utilizes an intramolecular C-H insertion reaction.[3]
Experimental Protocol: Synthesis of Gabapentin via Intramolecular C-H Insertion [3]
-
Catalyst Preparation : A solution of Rh₂(OAc)₄ catalyst (0.02 mol%) is prepared in CH₂Cl₂ (10 mL) and brought to reflux.
-
Diazoacetamide Addition : N-tert-butyl-N-cyclohexylmethyl diazoacetamide (0.3 mmol) dissolved in CH₂Cl₂ (5 mL) is added to the refluxing catalyst solution via a syringe pump over a 2-hour period.
-
Reaction Completion : After the addition is complete, the mixture is stirred for an additional 30 minutes.
-
Purification : The solvent is removed under reduced pressure. The resulting residue is purified by silica gel column chromatography (eluent: 20% EtOAc in petroleum ether) to afford the γ-lactam intermediate.
-
Hydrolysis : The purified γ-lactam is subjected to hydrolysis with 6 N HCl to yield Gabapentin.
The following diagram illustrates a generalized workflow for the synthesis of Gabapentin.
Biological Activities and Analogues
Analogues of this compound exhibit a wide spectrum of pharmacological activities. Modifications to the phenyl ring, the position of the substituents, and the nature of the side chains lead to compounds with distinct biological profiles.
GABA Analogues: Anticonvulsant and Neuropathic Pain Activity
Gabapentin was designed as a structural analogue of the neurotransmitter GABA with the ability to cross the blood-brain barrier.[2] While it is a GABA analogue, its primary mechanism of action is not through direct interaction with GABA receptors.[2] Instead, it is believed to bind to the α2δ-1 subunit of voltage-gated calcium channels, modulating neurotransmitter release. It is widely used to treat partial seizures and neuropathic pain.[2]
Anti-inflammatory Analogues: COX Inhibition
Many phenylacetic acid derivatives are potent non-steroidal anti-inflammatory drugs (NSAIDs). Diclofenac (o-[2,6-dichlorophenyl-1-amino] phenyl acetic acid) is a prominent example.[4] The anti-inflammatory effects of these compounds are primarily mediated through the inhibition of cyclooxygenase (COX) enzymes, which are critical for the synthesis of prostaglandins. Recent research has focused on developing selective COX-2 inhibitors to reduce the gastrointestinal side effects associated with non-selective COX inhibitors.[5]
The following diagram illustrates the role of COX enzymes in the inflammatory pathway and the point of intervention for NSAID analogues.
References
- 1. lookchem.com [lookchem.com]
- 2. Gabapentin - Wikipedia [en.wikipedia.org]
- 3. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 4. Studies on o-[2,6-dichlorophenyl-1-amino] phenyl acetic acid. I. Synthesis, antiinflammatory, analgesic and ulcerogenic activities of some new amino acid conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny [mdpi.com]
Methodological & Application
Synthesis of [2-(Aminomethyl)phenyl]acetic Acid: A Detailed Protocol for Researchers
Abstract
This application note provides a comprehensive, step-by-step protocol for the synthesis of [2-(Aminomethyl)phenyl]acetic acid, a key intermediate in the development of various pharmaceutical compounds. The described methodology follows a robust two-step sequence involving a Gabriel synthesis pathway, beginning with the readily available starting material, 2-(bromomethyl)phenylacetic acid. This procedure is designed for researchers, scientists, and drug development professionals, offering detailed experimental procedures, a summary of quantitative data, and a visual workflow to ensure reproducibility and clarity.
Introduction
This compound is a crucial building block in medicinal chemistry, notably as a precursor in the synthesis of the cephalosporin antibiotic, Ceforanide. Its structural motif, featuring both a carboxylic acid and a primary amine, makes it a versatile scaffold for the development of novel therapeutic agents. The protocol detailed herein employs the Gabriel synthesis, a reliable method for the preparation of primary amines that minimizes the formation of over-alkylation byproducts often encountered with direct amination methods.
The synthesis commences with the protection of the amino group of a precursor via the formation of a phthalimide derivative. Specifically, 2-(bromomethyl)phenylacetic acid is reacted with potassium phthalimide to yield 2-(phthalimidomethyl)phenylacetic acid. Subsequent hydrolysis of the phthalimide group then furnishes the desired this compound.
Overall Reaction Scheme
Caption: Synthetic workflow for this compound.
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
2-(bromomethyl)phenylacetic acid is a lachrymator and should be handled with care.
-
Hydrazine hydrate is toxic and corrosive; handle with extreme caution.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.
Conclusion
The Gabriel synthesis protocol outlined in this application note provides a reliable and efficient method for the preparation of this compound. By following the detailed step-by-step procedures, researchers can consistently obtain high-purity material suitable for further applications in pharmaceutical research and development. The clear presentation of data and the visual workflow are intended to facilitate the successful implementation of this synthesis in a laboratory setting.
Application Notes: High-Yield Synthesis Methods for Substituted Phenylacetic Acids
Introduction
Substituted phenylacetic acids are crucial structural motifs found in a wide array of biologically active molecules, most notably in pharmaceuticals such as non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen and diclofenac.[1] They also serve as vital intermediates in the synthesis of agrochemicals, perfumes, and other fine chemicals.[2] For researchers and professionals in drug development, access to efficient, scalable, and high-yield synthetic routes to these compounds is paramount. This document provides detailed protocols and comparative data for several robust methods for preparing substituted phenylacetic acids.
The synthetic strategies covered include classical methods that remain reliable staples in organic synthesis, as well as modern catalytic approaches that offer improved yields, milder reaction conditions, and greener profiles. The methods discussed are:
-
Hydrolysis of Benzyl Cyanides
-
Carboxylation of Benzyl Grignard Reagents
-
The Willgerodt-Kindler Reaction
-
Iodide-Catalyzed Reduction of Mandelic Acids
-
Palladium-Catalyzed Carbonylation of Benzyl Halides
-
Oxidative Conversion of Vinylarenes
General Experimental Workflow
A typical chemical synthesis, from setup to final product analysis, follows a structured workflow. The diagram below illustrates the key stages involved in the synthesis protocols described in this document.
Caption: A generalized workflow for chemical synthesis.
Overview of Synthetic Pathways
Multiple synthetic routes can lead to substituted phenylacetic acids, starting from a variety of common precursors. The choice of pathway often depends on the availability of starting materials, the desired substitution pattern, and the scale of the synthesis.
Caption: Key synthetic routes to substituted phenylacetic acids.
Method 1: Hydrolysis of Benzyl Cyanides
The hydrolysis of benzyl cyanides is a classic, straightforward, and reliable method for preparing phenylacetic acids.[3] The transformation can be performed under either acidic or basic conditions.[3][4] Acid-catalyzed hydrolysis is often smoother, while basic hydrolysis is also effective.
Data Presentation
| Starting Material | Conditions | Yield (%) | Reference |
| Benzyl Cyanide | 70% H₂SO₄, heat | ~80% | [5][6] |
| Benzyl Cyanide | H₂O, H₂SO₄, Acetic Acid, reflux | 77.5% | [4] |
| Benzyl Cyanide | 2M NaOH, reflux (for methyl ester) | 92% | [5][6] |
Experimental Protocol: Acid-Catalyzed Hydrolysis of Benzyl Cyanide [4]
-
Reaction Setup : In a 5 L round-bottom flask equipped with a mechanical stirrer and a reflux condenser, mix 1150 mL of water and 840 mL of commercial sulfuric acid.
-
Reaction : Carefully add 700 g (6 moles) of benzyl cyanide to the acid solution.
-
Heat the mixture to reflux while stirring continuously for three hours.
-
Work-up : After the reaction, cool the mixture slightly and pour it into 2 L of cold water with stirring to prevent the formation of a solid cake.
-
Isolation : Filter the precipitated crude phenylacetic acid. Melt the crude material under hot water and wash by decantation several times. Collect any additional solid that precipitates from the washings upon cooling.
-
Purification : Transfer the molten acid to a Claisen distilling flask and distill under reduced pressure. The fraction boiling at 176–189°C/50 mm is collected, yielding 630 g (77.5%) of pure phenylacetic acid, which solidifies on standing.
Method 2: Carboxylation of Benzyl Grignard Reagents
The Grignard reaction offers a powerful method for C-C bond formation.[3] Benzylmagnesium halides, prepared from benzyl halides, can be carboxylated using solid carbon dioxide (dry ice) to produce phenylacetic acids. Care must be taken to manage the exothermic Grignard formation to prevent the formation of 1,2-diphenylethane as a byproduct.[5][6]
Data Presentation
| Starting Material | Reagents | Yield (%) | Reference |
| Benzyl Chloride | Mg, Et₂O; then CO₂ (solid) | 75% | [5][6] |
Experimental Protocol: Synthesis from Benzyl Chloride [5][6]
-
Grignard Formation : To a flask containing 24 g of magnesium turnings under 100 mL of diethyl ether, add a small crystal of iodine. Add 10% of a solution of 125 g of benzyl chloride in 250 mL of diethyl ether to initiate the reaction.
-
Once the reaction starts, add the remaining benzyl chloride solution dropwise with stirring to maintain a gentle reflux. Heat and stir until most of the magnesium is consumed.
-
Carboxylation : Pour the resulting Grignard reagent solution onto 1 kg of crushed, water-free dry ice and stir for 2 hours.
-
Work-up : Add 200 mL of warm ether and heat the mixture in a water bath until the internal temperature reaches 25°C. Add 200 mL of 32% hydrochloric acid and stir until any inorganic precipitate dissolves.
-
Isolation : Separate the organic layer, wash with cold water, and dry over anhydrous sodium sulfate.
-
Purification : Distill off the ether. Recrystallize the residue from water to yield approximately 100 g (75%) of phenylacetic acid.
Method 3: The Willgerodt-Kindler Reaction
The Willgerodt-Kindler reaction is a unique and powerful method for converting aryl ketones (acetophenones) or styrenes into the corresponding phenylacetic acids.[7] The reaction typically involves heating the substrate with sulfur and a secondary amine, such as morpholine, to form a thioamide intermediate (a phenylacetothiomorpholide), which is then hydrolyzed.[7]
Caption: Logical flow of the Willgerodt-Kindler reaction.
Data Presentation
| Starting Material | Conditions | Yield (%) | Reference |
| Styrene | Sulfur, Morpholine, reflux; then 50% H₂SO₄ | 84% | [7] |
| Acetophenone | Sulfur, Morpholine, PTSA; then NaOH, TEBA | 80% | [2] |
| p-Methoxyacetophenone | Sulfur, Morpholine, reflux; then NaOH/EtOH | High | [7] |
Experimental Protocol: Synthesis from Styrene [7]
-
Thioamide Formation : In a suitable flask, reflux a mixture of 104 g of styrene, 80 g of sulfur, and 174 g of morpholine for two hours. The internal temperature will rise to about 175°C.
-
Work-up 1 : Cool the reaction mixture and dissolve it in chloroform. Wash the chloroform solution successively with equal volumes of water, dilute hydrochloric acid (to remove excess morpholine), and finally water again.
-
Isolation 1 : Remove the solvent under vacuum to obtain the crude phenylthioacetomorpholide intermediate.
-
Hydrolysis : Reflux the crude intermediate with 1200 mL of 50% (by weight) sulfuric acid for ten hours.
-
Work-up 2 : Cool the hydrolysis mixture and extract it with three 500 mL portions of ether.
-
Isolation & Purification : Combine the ether extracts and wash with 100 mL of 12% caustic soda. Acidify the caustic wash with concentrated HCl and extract three times with 300 mL portions of ether. Remove the solvent from the final combined ether extracts to yield 114 g (84%) of crystalline phenylacetic acid.
Method 4: Iodide-Catalyzed Reduction of Mandelic Acids
A modern, convenient, and scalable synthesis of phenylacetic acids involves the reduction of the corresponding mandelic acids.[1][8] This green chemistry approach avoids hazardous reagents by using a catalytic amount of sodium iodide with phosphorous acid as the stoichiometric reductant to generate hydroiodic acid in situ.[1][8] The method shows excellent functional group tolerance and high yields.[1]
Data Presentation
| Starting Material | Reagents | Conditions | Yield (%) | Reference |
| Mandelic Acid | Red P, KI, H₃PO₄, H₂O | Reflux, 6h | High | [5][6] |
| Various Mandelic Acids | NaI (10 mol%), H₃PO₃ | Heat | Excellent | [1] |
Experimental Protocol: Iodide-Catalyzed Reduction [5][6]
-
Reaction Setup : In a round-bottom flask equipped with a reflux condenser, dissolve 15 g (0.1 mol) of mandelic acid, 2.07 g of potassium iodide, and 6 g of red phosphorous in a solution of 70 mL of phosphoric acid and 10 mL of water.
-
Reaction : Heat the solution to reflux (approx. 144°C) for six hours.
-
Work-up : After cooling, add a small amount of water to dissolve any precipitated inorganic salts.
-
Extraction : Extract the solution with diethyl ether. Wash the combined ether extracts with a dilute sodium bisulfite solution, followed by water, and then dry over anhydrous sodium sulfate.
-
Purification : Remove the ether under reduced pressure and distill the residue (bp 138-139°C/13 mmHg) to obtain pure phenylacetic acid.
Method 5: Palladium-Catalyzed Carbonylation of Benzyl Halides
Palladium-catalyzed carbonylation is a highly efficient and versatile method for synthesizing phenylacetic acids from benzyl halides using carbon monoxide.[3] This reaction often proceeds with high yields and tolerates a wide range of functional groups.[3] The use of a phase-transfer catalyst can be beneficial.[9]
Data Presentation: Carbonylation of 2,4-Dichlorobenzyl Chloride (2,4-DCBC) [9]
| Entry | Solvent | Catalyst | Base (4M) | Yield (%) |
| 1 | DMB | Pd(PPh₃)₂Cl₂ | NaOH | 95 |
| 2 | Diphenyl ether | Pd(PPh₃)₂Cl₂ | NaOH | 62 |
| 3 | DMF | Pd(PPh₃)₂Cl₂ | NaOH | 35 |
| 4 | DMB | Pd(PPh₃)₂Cl₂ | KOH | 67 |
| 5 | DMB | Pd(PPh₃)₂Cl₂ | K₂CO₃ | 30 |
Reaction conditions: 2,4-DCBC (0.01 mol), Solvent (10 mL), Base (8 mL), Catalyst (0.13 mmol), TEAC (0.18 mmol), CO (1.5 MPa), 80°C, 20 h. DMB = 1,2-Dimethoxybenzene; DMF = N,N-Dimethylformamide; TEAC = Tetraethylammonium chloride.
Experimental Protocol: Synthesis of 2,4-Dichlorophenylacetic Acid [3][9]
-
Reaction Setup : In a high-pressure reactor, combine 2,4-dichlorobenzyl chloride (1.0 eq), palladium(II) acetate (0.01 eq), triphenylphosphine (0.02 eq), and a suitable solvent like toluene or 1,2-dimethoxybenzene.
-
Reaction : Add an aqueous solution of sodium hydroxide (2.0-3.2 eq). Pressurize the reactor with carbon monoxide (1.5 MPa or 10-20 atm). Heat the mixture to 80-100°C and stir for 4-20 hours.
-
Work-up : After the reaction is complete, cool the reactor to room temperature and carefully vent the excess CO.
-
Isolation : Separate the aqueous layer and acidify it with concentrated HCl to precipitate the product.
-
Purification : Collect the solid by filtration, wash with water, and recrystallize from a suitable solvent to obtain the pure product.
Method 6: Oxidative Conversion of Vinylarenes
A modern and greener approach involves the direct oxidative conversion of vinylarenes (styrenes) to phenylacetic acids. This method can be performed at room temperature using reagents like Oxone® in the presence of a catalytic amount of molecular iodine.
Data Presentation
| Entry | Vinylarene Substituent | Time (h) | Yield (%) | Reference |
| 1 | H | 12 | 88 | [3] |
| 2 | 4-Methyl | 14 | 85 | [3] |
| 3 | 4-Methoxy | 12 | 90 | [3] |
| 4 | 4-Chloro | 16 | 82 | [3] |
| 5 | 4-Bromo | 18 | 80 | [3] |
Experimental Protocol: Synthesis from Styrene [3]
-
Reaction Setup : In a round-bottom flask, dissolve styrene (1.0 eq) in a 4:1 mixture of 1,2-dimethoxyethane (DME) and water.
-
Reaction : Add molecular iodine (I₂, 0.2 eq) and Oxone® (2.0 eq) to the solution. Stir the mixture vigorously at room temperature for 12-24 hours.
-
Work-up : Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Extraction : Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Isolation and Purification : Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
References
- 1. Iodide-Catalyzed Reductions: Development of a Synthesis of Phenylacetic Acids [organic-chemistry.org]
- 2. tandfonline.com [tandfonline.com]
- 3. benchchem.com [benchchem.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Synthesis of Phenylacetic Acid - [www.rhodium.ws] [chemistry.mdma.ch]
- 6. Synthesis of Phenylacetic Acid [erowid.org]
- 7. The Willgerodt Reaction: Phenylacetic Acid from Styrene/Acetophenone - [www.rhodium.ws] [chemistry.mdma.ch]
- 8. Iodide-catalyzed reductions: development of a synthesis of phenylacetic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application of [2-(Aminomethyl)phenyl]acetic Acid in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
[2-(Aminomethyl)phenyl]acetic acid and its isomers have emerged as valuable scaffolds in medicinal chemistry, most notably as linker components in the development of Proteolysis Targeting Chimeras (PROTACs). This application note provides a comprehensive overview of the utility of this chemical entity, with a primary focus on its role in the creation of potent and selective protein degraders. Detailed protocols for the synthesis of the core scaffold, its incorporation into a PROTAC, and the subsequent biological evaluation are provided to guide researchers in this field.
While the this compound moiety itself is not a widely recognized pharmacophore, its structural rigidity and synthetic tractability make it an effective component for connecting a target protein binder to an E3 ligase ligand in a PROTAC. The most prominent example is the use of the meta-isomer, 2-(3-(aminomethyl)phenyl)acetic acid, in the construction of DU-14, a highly potent dual degrader of Protein Tyrosine Phosphatase 1B (PTP1B) and T-cell Protein Tyrosine Phosphatase (TC-PTP).[1][2][3]
Furthermore, the ortho-isomer, this compound, is a known synthetic intermediate in the production of Ceforanide, a second-generation cephalosporin antibiotic, highlighting its utility as a building block in the synthesis of complex bioactive molecules.[4][5]
Application in PROTACs: The Case of DU-14
The primary and most recent application of the (aminomethyl)phenyl]acetic acid scaffold is in the field of targeted protein degradation. PROTACs are heterobifunctional molecules that induce the degradation of a target protein by recruiting it to an E3 ubiquitin ligase, leading to its ubiquitination and subsequent destruction by the proteasome. The linker component is critical for the efficacy of a PROTAC, as it dictates the geometry of the ternary complex formed between the target protein, the PROTAC, and the E3 ligase.
Biological Target: PTP1B and TC-PTP
Protein Tyrosine Phosphatase 1B (PTP1B) and T-cell Protein Tyrosine Phosphatase (TC-PTP) are closely related non-receptor protein tyrosine phosphatases that act as negative regulators of key signaling pathways.[6][7][8]
-
PTP1B is a major negative regulator of the insulin and leptin signaling pathways. Its inhibition is a therapeutic strategy for type 2 diabetes and obesity.[6][9]
-
TC-PTP plays a crucial role in negatively regulating T-cell activation and the interferon-gamma (IFN-γ) signaling pathway.[8][10]
Both PTP1B and TC-PTP are implicated in cancer progression and immune evasion, making them attractive targets for cancer immunotherapy.[11][12]
DU-14: A Dual PTP1B/TC-PTP Degrader
DU-14 is a potent PROTAC that induces the degradation of both PTP1B and TC-PTP.[2][3] It consists of a PTP1B/TC-PTP inhibitor, a von Hippel-Lindau (VHL) E3 ligase ligand, and a linker derived from 2-(3-(aminomethyl)phenyl)acetic acid.[13][14] The degradation of these two phosphatases by DU-14 leads to the enhancement of anti-tumor immunity by boosting IFN-γ-mediated signaling pathways.[3][11]
Quantitative Data for DU-14
The following tables summarize the key quantitative data for the PTP1B/TC-PTP degrader, DU-14.
| Parameter | PTP1B | TC-PTP | Reference |
| IC50 (Enzyme Inhibition) | 24.2 nM | 30.1 nM | [6][11] |
| DC50 (Degradation in HEK293 cells, 16h) | 4.3 nM | 4.8 nM | [6][11] |
| Dmax (Degradation in HEK293 cells, 16h) | >95% | >95% | [6] |
Table 1: In Vitro Potency of DU-14.
| Cell Line | PTP1B DC50 (nM) | TC-PTP DC50 (nM) | Reference |
| Jurkat (T-cell leukemia) | ~5 nM | ~5 nM | [6] |
| MC38 (Colon adenocarcinoma) | <10 nM | <10 nM | [13] |
| U2OS (Osteosarcoma) | ~5 nM | ~5 nM | [6] |
Table 2: Degradation Potency of DU-14 in Various Cell Lines (16h treatment).
| Animal Model | Treatment | Outcome | Reference |
| MC38 Syngeneic Mouse Model | 25-50 mg/kg, i.p. | Repressed tumor growth, near complete PTP1B/TC-PTP degradation in tumors | [3][11] |
Table 3: In Vivo Efficacy of DU-14.
Signaling Pathways and Experimental Workflows
PTP1B/TC-PTP Signaling Pathway in Cancer Immunotherapy
Degradation of PTP1B and TC-PTP by DU-14 enhances the IFN-γ signaling pathway, which is critical for anti-tumor immunity. PTP1B and TC-PTP normally dephosphorylate and inactivate Janus kinases (JAK1, JAK2) and Signal Transducer and Activator of Transcription 1 (STAT1). By removing these phosphatases, DU-14 leads to sustained phosphorylation and activation of the JAK/STAT pathway, resulting in increased expression of Major Histocompatibility Complex class I (MHC-I) on tumor cells. This enhances antigen presentation to CD8+ T-cells, promoting their activation and tumor cell killing.[3][10]
Caption: PTP1B/TC-PTP degradation by DU-14 enhances IFN-γ signaling.
Experimental Workflow for PROTAC Evaluation
A systematic approach is required to evaluate a novel PROTAC. The workflow involves confirming the mechanism of action, determining potency, and assessing specificity.
Caption: General workflow for the evaluation of a novel PROTAC.
Experimental Protocols
Synthesis of this compound
A plausible synthetic route to this compound is via a Gabriel synthesis, starting from 2-bromomethylphenylacetate.
Step 1: Synthesis of 2-(Phthalimidomethyl)phenylacetate
-
To a solution of potassium phthalimide (1.1 eq) in anhydrous N,N-dimethylformamide (DMF), add 2-bromomethylphenylacetate (1.0 eq).
-
Stir the reaction mixture at 80°C for 12 hours.
-
After cooling to room temperature, pour the reaction mixture into ice water and stir for 30 minutes.
-
Collect the resulting precipitate by filtration, wash with water, and dry under vacuum to yield 2-(phthalimidomethyl)phenylacetate.
Step 2: Hydrolysis to this compound
-
Suspend 2-(phthalimidomethyl)phenylacetate (1.0 eq) in a mixture of concentrated hydrochloric acid and water (1:1).
-
Heat the mixture to reflux and stir for 24 hours.
-
Cool the reaction mixture to room temperature and filter to remove the phthalic acid precipitate.
-
Concentrate the filtrate under reduced pressure.
-
Adjust the pH of the residue to ~7 with a suitable base (e.g., sodium bicarbonate solution).
-
The product, this compound, may precipitate or can be isolated by crystallization or chromatography.
Representative Synthesis of a PROTAC (DU-14 Analogue)
This protocol describes a representative synthesis for a PROTAC analogous to DU-14, involving the coupling of a PTP1B/TC-PTP inhibitor, a linker derived from 2-(3-(aminomethyl)phenyl)acetic acid, and a VHL ligand.
Step 1: Synthesis of the Linker-VHL Ligand Intermediate
-
Dissolve the VHL ligand (containing a free amine) (1.0 eq) and 2-(3-(aminomethyl)phenyl)acetic acid (1.1 eq) in anhydrous DMF.
-
Add a coupling agent such as HATU (1.2 eq) and a base like DIPEA (3.0 eq) to the solution.
-
Stir the reaction mixture at room temperature for 12 hours.
-
Purify the product by preparative HPLC to obtain the linker-VHL ligand conjugate.
Step 2: Final PROTAC Assembly
-
Dissolve the linker-VHL ligand conjugate (1.0 eq) and the PTP1B/TC-PTP inhibitor (containing a suitable functional group for coupling, e.g., a carboxylic acid) (1.1 eq) in anhydrous DMF.
-
Add a coupling agent (e.g., HATU, 1.2 eq) and a base (e.g., DIPEA, 3.0 eq).
-
Stir the reaction at room temperature for 12 hours.
-
Purify the final PROTAC molecule by preparative HPLC.
Protocol 1: Assessment of Protein Degradation by Western Blot
This is the most common method to directly measure the reduction in target protein levels.
Materials:
-
Cell culture reagents and appropriate cell line (e.g., HEK293, MC38).
-
PROTAC compound (stock in DMSO).
-
Ice-cold Phosphate-Buffered Saline (PBS).
-
Lysis Buffer (e.g., RIPA) with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit.
-
Laemmli sample buffer.
-
SDS-PAGE gels, electrophoresis, and transfer apparatus.
-
PVDF or nitrocellulose membranes.
-
Blocking buffer (5% non-fat milk or BSA in TBST).
-
Primary antibody for the target protein (PTP1B, TC-PTP) and a loading control (e.g., GAPDH, β-actin).
-
HRP-conjugated secondary antibody.
-
Enhanced Chemiluminescence (ECL) substrate and imaging system.
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC or vehicle (DMSO) for the desired time period (e.g., 16 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize the protein concentrations and prepare samples for electrophoresis by adding Laemmli buffer and heating at 95°C for 5 minutes.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein and the loading control overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein levels to the loading control. Calculate DC50 and Dmax values by fitting the data to a dose-response curve.
Protocol 2: Ternary Complex Formation Assay (TR-FRET)
This assay is used to confirm that the PROTAC can induce the formation of a ternary complex between the target protein and the E3 ligase.
Materials:
-
Labeled target protein (e.g., His-tagged PTP1B) and labeled E3 ligase (e.g., GST-tagged VHL complex).
-
FRET donor- and acceptor-conjugated antibodies (e.g., anti-His-Tb and anti-GST-d2).
-
PROTAC compound.
-
Assay buffer.
-
Microplate reader capable of TR-FRET measurements.
Procedure:
-
Reagent Preparation: Prepare solutions of the labeled proteins, antibodies, and a serial dilution of the PROTAC in assay buffer.
-
Assay Setup: In a microplate, add the labeled target protein, labeled E3 ligase, and the PROTAC dilution series.
-
Incubation: Incubate the plate at room temperature to allow for ternary complex formation.
-
Antibody Addition: Add the FRET-paired antibodies to the wells.
-
Signal Detection: Measure the time-resolved fluorescence signal at the emission wavelengths of both the donor and the acceptor.
-
Data Analysis: Calculate the TR-FRET ratio. A bell-shaped curve when plotting the TR-FRET ratio against the PROTAC concentration is indicative of ternary complex formation.
Conclusion
The this compound scaffold has proven to be a versatile and valuable component in medicinal chemistry. Its application as a linker in the development of PROTACs, exemplified by the potent PTP1B/TC-PTP dual degrader DU-14, highlights its potential in the generation of novel therapeutics for cancer and other diseases. The detailed protocols and data presented in this application note are intended to provide a solid foundation for researchers to explore and expand upon the use of this scaffold in their drug discovery efforts.
References
- 1. Design and synthesis of new potent PTP1B inhibitors with the skeleton of 2-substituted imino-3-substituted-5-heteroarylidene-1,3-thiazolidine-4-one: Part I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of a selective TC-PTP degrader for cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DU-14 | PTP1B/TC-PTP PROTAC | Probechem Biochemicals [probechem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. VHL Ligase Ligands for PROTAC Applications - Enamine [enamine.net]
- 7. Design, Synthesis, and Antitumor Activity Evaluation of Proteolysis-Targeting Chimeras as Degraders of Extracellular Signal-Regulated Kinases 1/2 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of protein tyrosine phosphatase 1B inhibitors: model validation and docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Synthesis and Biological Activity of a VHL-Based PROTAC Specific for p38α - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis, In Vitro, and Computational Studies of PTP1B Phosphatase Inhibitors Based on Oxovanadium(IV) and Dioxovanadium(V) Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. PTP-1B and TCPTP dual PROTAC degrader demonstrably reduces tumor progression in murine model | BioWorld [bioworld.com]
- 14. Small Molecule Degraders of Protein Tyrosine Phosphatase 1B and T-Cell Protein Tyrosine Phosphatase for Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
The Versatility of [2-(Aminomethyl)phenyl]acetic Acid as a Pharmaceutical Precursor: Applications in Antibiotic and PROTAC Synthesis
For Immediate Release:
[2-(Aminomethyl)phenyl]acetic acid is a valuable bifunctional building block in pharmaceutical development, serving as a key precursor in the synthesis of both established antibiotics and innovative therapeutic modalities like proteolysis-targeting chimeras (PROTACs). Its unique structure, featuring a reactive primary amine and a carboxylic acid on a phenylacetic acid scaffold, allows for its strategic incorporation into complex molecular architectures. This application note provides detailed protocols and data for the use of this compound in the synthesis of the second-generation cephalosporin antibiotic, Ceforanide, and as a linker in the burgeoning field of targeted protein degradation with PROTACs.
I. Synthesis of Ceforanide
Ceforanide is a parenteral second-generation cephalosporin antibiotic.[1] The bactericidal action of Ceforanide results from the inhibition of bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs).[1][2] A key step in its synthesis involves the acylation of the 7-amino group of a cephalosporin nucleus with a protected derivative of this compound.[3]
Experimental Protocol: Synthesis of Ceforanide from this compound
This protocol is based on a novel preparation method for Ceforanide.
Step 1: Protection of the Amino Group of this compound
The primary amine of this compound must be protected to prevent side reactions during the subsequent acylation. This can be achieved by reacting it with an acetoacetate.[3]
-
Materials: this compound, Ethanol, Sodium Hydroxide, Methyl Acetoacetate.
-
Procedure:
-
In a suitable reaction vessel, dissolve 50.0 g of this compound in 500 mL of ethanol.
-
Add 13.0 g of sodium hydroxide and heat the mixture to reflux until a clear solution is obtained.
-
Slowly add 40.0 mL of methyl acetoacetate to the refluxing solution. The protected product will begin to precipitate.
-
Continue refluxing for 2-4 hours to ensure complete reaction.
-
Cool the reaction mixture to room temperature and concentrate it under reduced pressure to approximately two-thirds of the original volume.
-
Cool the concentrated suspension in an ice-water bath.
-
Filter the precipitate, wash with cold ethanol, and dry under vacuum to yield the protected intermediate.
-
Step 2: Acylation of the Cephalosporin Core
The protected this compound derivative is then coupled with the 7-aminocephalosporanic acid (7-ACA) derivative, (6R, 7R)-3-(((1-carboxymethyl-1-H-tetrazol-5-yl)thio)methyl)-7-amino-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid.[3]
-
Materials: Protected this compound intermediate, 7-ACA derivative, appropriate coupling agents (e.g., a carbodiimide or conversion to an acid chloride).
-
Procedure (General Amide Coupling):
-
The carboxylic acid of the protected this compound derivative is activated. This can be achieved by converting it to an acid chloride using reagents like thionyl chloride or oxalyl chloride, or by using peptide coupling reagents such as EDC/HOBt or HATU.
-
The activated acid is then reacted with the 7-amino group of the 7-ACA derivative in a suitable aprotic solvent (e.g., dichloromethane, DMF) in the presence of a base (e.g., triethylamine, DIPEA).
-
The reaction is stirred at a controlled temperature (e.g., 0 °C to room temperature) until completion, monitored by techniques like TLC or LC-MS.
-
Upon completion, the reaction is worked up by washing with aqueous solutions to remove byproducts and unreacted starting materials.
-
The crude Ceforanide is then purified, for example, by forming a salt with an organic base like N,N-dimethylbenzylamine, followed by crystallization to achieve high purity.[3]
-
Quantitative Data
| Step | Reactants | Product | Yield | Purity (HPLC) | Reference |
| Protection of this compound | This compound, Methyl acetoacetate | Protected intermediate | >83% | Not specified | [3] |
| Purification of Ceforanide Intermediate | Crude (6R, 7R)-3-(((1-carboxymethyl-1-H-tetrazol-5-yl)thio)methyl)-7-amino-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | Purified intermediate | 85% | 98.55% | [3] |
| Condensation and Purification | Protected this compound derivative, 7-ACA derivative | Ceforanide N,N-dimethylbenzylamine salt | 94.55% (condensation) | >95% | [3] |
Ceforanide Synthesis Workflow
Caption: Workflow for the synthesis of Ceforanide.
Ceforanide Mechanism of Action
Caption: Ceforanide inhibits bacterial cell wall synthesis.
II. This compound as a Linker for PROTACs
PROTACs are heterobifunctional molecules that induce the degradation of a target protein of interest (POI) by hijacking the cell's ubiquitin-proteasome system.[4][5] They consist of a ligand for the POI and a ligand for an E3 ubiquitin ligase, connected by a linker. The linker's length and composition are critical for the efficacy of the PROTAC. This compound provides a semi-rigid linker structure that can be incorporated into PROTAC design.
Experimental Protocol: Synthesis of a PROTAC using this compound as a Linker
This protocol outlines a general strategy for incorporating the this compound linker.
Step 1: Coupling of this compound to the E3 Ligase Ligand
-
Materials: Boc-protected this compound, E3 ligase ligand with a free amine (e.g., a pomalidomide derivative), HATU, DIPEA, DMF.
-
Procedure:
-
Dissolve Boc-protected this compound (1.0 eq) in anhydrous DMF under an inert atmosphere.
-
Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.
-
In a separate flask, dissolve the amine-functionalized E3 ligase ligand (1.1 eq) in anhydrous DMF.
-
Add the E3 ligase ligand solution to the activated linker solution and stir at room temperature overnight.
-
Monitor the reaction by LC-MS. Upon completion, dilute with an organic solvent like ethyl acetate and wash with aqueous solutions (e.g., 5% LiCl, saturated NaHCO₃, brine).
-
Dry the organic layer, concentrate, and purify the product by flash column chromatography.
-
Step 2: Deprotection of the Linker's Amino Group
-
Materials: Product from Step 1, Trifluoroacetic acid (TFA), Dichloromethane (DCM).
-
Procedure:
-
Dissolve the Boc-protected intermediate in DCM.
-
Add TFA (e.g., 20-50% v/v) and stir at room temperature for 1-2 hours.
-
Monitor the deprotection by LC-MS.
-
Concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA. The resulting amine salt is often used in the next step without further purification.
-
Step 3: Coupling of the Linker-E3 Ligase Ligand Conjugate to the POI Ligand
-
Materials: Product from Step 2, POI ligand with a carboxylic acid, HATU, DIPEA, DMF.
-
Procedure:
-
Dissolve the POI ligand with a carboxylic acid (1.0 eq) in anhydrous DMF under an inert atmosphere.
-
Add HATU (1.2 eq) and DIPEA (3.0 eq) and stir for 15 minutes to activate the acid.
-
Add the deprotected linker-E3 ligase ligand conjugate (1.1 eq) to the activated POI ligand solution.
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction by LC-MS.
-
Work up the reaction as described in Step 1.
-
Purify the final PROTAC product by preparative HPLC.
-
PROTAC Synthesis Workflow
Caption: General workflow for PROTAC synthesis.
PROTAC Mechanism of Action
Caption: PROTAC-mediated protein degradation pathway.
Conclusion
This compound is a versatile and valuable precursor for the synthesis of pharmaceuticals. Its application in the production of the antibiotic Ceforanide highlights its utility in traditional medicinal chemistry. Furthermore, its potential as a linker in the development of PROTACs demonstrates its relevance in cutting-edge therapeutic strategies. The protocols and data presented herein provide a foundation for researchers and drug development professionals to utilize this important building block in their synthetic endeavors.
References
- 1. Ceforanide | C20H21N7O6S2 | CID 43507 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Cephalosporins - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. CN101941982A - Novel preparation method of pharmaceutical ceforanide - Google Patents [patents.google.com]
- 4. PROTACs– a game-changing technology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PROTAC: a revolutionary technology propelling small molecule drugs into the next golden age - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Derivatization of [2-(Aminomethyl)phenyl]acetic Acid for Biological Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
[2-(Aminomethyl)phenyl]acetic acid is a versatile bifunctional molecule that serves as an excellent scaffold for the synthesis of compound libraries for biological screening. Its structure, featuring a reactive primary amine and a carboxylic acid, allows for a wide range of derivatization strategies. This document provides detailed protocols for the synthesis of amide and sulfonamide derivatives of this compound and outlines methodologies for their biological evaluation, particularly as potential anticancer and antimicrobial agents. The derivatization of the aminomethyl group is a key focus, as it allows for the introduction of diverse chemical moieties that can modulate the biological activity of the parent molecule.
Data Presentation
The following tables summarize quantitative data for representative derivatives of aminomethylphenyl acetic acid analogs. Table 1 presents the inhibitory activity of N-(4-(aminomethyl)phenyl)pyrimidin-2-amine derivatives against Janus kinases (JAKs), demonstrating the potential of this scaffold in targeted cancer therapy. Tables 2 and 3 provide templates for summarizing data from general anticancer and antimicrobial screens, respectively, for novel derivatives of this compound.
Table 1: Inhibitory Activity of N-(4-(aminomethyl)phenyl)pyrimidin-2-amine Derivatives Against JAK Kinases
| Compound ID | Modification on Aminomethyl Group | JAK1 IC₅₀ (nM) | JAK2 IC₅₀ (nM) | JAK3 IC₅₀ (nM) | TYK2 IC₅₀ (nM) |
| A1 | Cyclopropanecarboxamide | 235 | 6 | 365 | 289 |
| A2 | 2,2-Dimethylpropanamide | 311 | 8 | 412 | 355 |
| A8 | 3-Methoxybenzamide | 193 | 5 | 273 | 206 |
| A12 | Pyridine-2-carboxamide | 187 | 4 | 254 | 198 |
| A15 | Methanesulfonamide | 453 | 12 | 567 | 498 |
| A18 | Benzenesulfonamide | 398 | 10 | 488 | 412 |
Data is adapted from a study on N-(4-(aminomethyl)phenyl)pyrimidin-2-amine derivatives as selective JAK2 inhibitors and is presented here as representative data for the derivatization of the aminomethylphenyl scaffold.[1]
Table 2: Template for Anticancer Activity of this compound Derivatives (MTT Assay)
| Derivative ID | R-Group on Amide/Sulfonamide | Cancer Cell Line | IC₅₀ (µM) | Positive Control (e.g., Doxorubicin) IC₅₀ (µM) |
| AMP-A1 | [Insert R-Group] | MCF-7 | [Data] | [Data] |
| AMP-A2 | [Insert R-Group] | HCT116 | [Data] | [Data] |
| AMP-S1 | [Insert R-Group] | A549 | [Data] | [Data] |
Table 3: Template for Antimicrobial Activity of this compound Derivatives (Broth Microdilution)
| Derivative ID | R-Group on Amide/Sulfonamide | Microorganism | MIC (µg/mL) | Positive Control (e.g., Ciprofloxacin) MIC (µg/mL) |
| AMP-A1 | [Insert R-Group] | Staphylococcus aureus | [Data] | [Data] |
| AMP-A2 | [Insert R-Group] | Escherichia coli | [Data] | [Data] |
| AMP-S1 | [Insert R-Group] | Pseudomonas aeruginosa | [Data] | [Data] |
Experimental Protocols
The following are detailed protocols for the synthesis of amide and sulfonamide derivatives of this compound, as well as for their biological screening.
Synthesis of Amide Derivatives
This protocol describes the coupling of an acid chloride with the aminomethyl group of this compound.
Materials:
-
This compound
-
Desired acid chloride (e.g., benzoyl chloride, acetyl chloride)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM), anhydrous
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, ice bath
Procedure:
-
In a round-bottom flask, suspend this compound (1.0 eq.) in anhydrous DCM.
-
Add triethylamine (2.2 eq.) to the suspension and stir at room temperature until a clear solution is obtained.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add the acid chloride (1.1 eq.) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.
-
Separate the organic layer and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired amide derivative.
Synthesis of Sulfonamide Derivatives
This protocol details the reaction of a sulfonyl chloride with the aminomethyl group of this compound.
Materials:
-
This compound
-
Desired sulfonyl chloride (e.g., benzenesulfonyl chloride, methanesulfonyl chloride)
-
Triethylamine (TEA) or Pyridine
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric acid (HCl)
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, ice bath
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq.) and triethylamine (2.2 eq.) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the sulfonyl chloride (1.1 eq.) to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or recrystallization to yield the desired sulfonamide derivative.
Anticancer Screening: MTT Assay
This protocol outlines a general procedure for evaluating the cytotoxic effects of the synthesized derivatives on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., MCF-7, HCT116, A549)
-
Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Synthesized derivatives dissolved in DMSO (stock solution)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates, incubator (37°C, 5% CO₂)
Procedure:
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Prepare serial dilutions of the synthesized derivatives in complete growth medium.
-
After 24 hours, remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubate the plate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC₅₀ value for each compound.
Antimicrobial Screening: Broth Microdilution Assay
This protocol is for determining the Minimum Inhibitory Concentration (MIC) of the synthesized derivatives against various microorganisms.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa)
-
Mueller-Hinton Broth (MHB)
-
Synthesized derivatives dissolved in a suitable solvent (e.g., DMSO)
-
Sterile 96-well plates
-
0.5 McFarland turbidity standard
-
Incubator (37°C)
Procedure:
-
Prepare a bacterial inoculum by suspending colonies from an overnight culture in MHB to match the 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Prepare two-fold serial dilutions of the synthesized derivatives in MHB in a 96-well plate.
-
Inoculate each well with the bacterial suspension. Include a positive control (bacteria with a known antibiotic), a negative control (bacteria with no compound), and a sterility control (broth only).
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Visualizations
The following diagrams illustrate the experimental workflow for the synthesis and screening of this compound derivatives and the JAK-STAT signaling pathway, which is a target for some of these compounds.
Caption: Experimental workflow for synthesis and screening.
Caption: The JAK-STAT signaling pathway and its inhibition.
References
Application Notes and Protocols for the Large-Scale Production and Purification of [2-(Aminomethyl)phenyl]acetic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
[2-(Aminomethyl)phenyl]acetic acid is a key intermediate in the synthesis of various pharmaceuticals, most notably as a precursor to Gabapentin. The efficient and scalable production of this compound with high purity is critical for drug development and manufacturing. These application notes provide detailed protocols for the large-scale synthesis and purification of this compound, focusing on a robust two-step synthetic route followed by effective purification methods.
Synthesis and Purification Overview
The recommended large-scale synthesis of this compound proceeds via a two-step pathway involving a Gabriel synthesis followed by acidic hydrolysis. The purification is achieved through isoelectric precipitation and subsequent recrystallization.
Caption: Overall workflow for the synthesis and purification of this compound.
Part 1: Large-Scale Synthesis
Step 1: Synthesis of 2-(Phthalimidomethyl)phenylacetonitrile (Gabriel Synthesis)
This step involves the reaction of 2-(bromomethyl)phenylacetonitrile with potassium phthalimide. The phthalimide anion acts as an ammonia surrogate, preventing over-alkylation.[1]
Experimental Protocol:
-
Reactor Setup: A large-scale glass-lined reactor equipped with a mechanical stirrer, reflux condenser, and temperature probe is charged with N,N-Dimethylformamide (DMF).
-
Reagent Addition: Potassium phthalimide is added to the DMF with stirring. The mixture is heated to ensure complete dissolution.
-
Alkylation: 2-(Bromomethyl)phenylacetonitrile is added dropwise to the heated solution. The reaction is exothermic and the addition rate should be controlled to maintain the desired reaction temperature.
-
Reaction Monitoring: The reaction progress is monitored by High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.
-
Work-up: Upon completion, the reaction mixture is cooled and poured into a large volume of water to precipitate the product. The solid is collected by filtration, washed with water, and dried under vacuum.
| Parameter | Value |
| Solvent | N,N-Dimethylformamide (DMF) |
| Reactants | 2-(Bromomethyl)phenylacetonitrile, Potassium Phthalimide |
| Reaction Temperature | 80-90 °C |
| Reaction Time | 4-6 hours |
| Typical Yield | 85-95% |
Step 2: Acidic Hydrolysis of 2-(Phthalimidomethyl)phenylacetonitrile
The intermediate is hydrolyzed under acidic conditions to yield the desired this compound and phthalic acid as a byproduct.
Experimental Protocol:
-
Reactor Setup: A reactor suitable for acidic conditions is charged with the 2-(phthalimidomethyl)phenylacetonitrile intermediate.
-
Acid Addition: A mixture of concentrated hydrochloric acid and water is added to the reactor.
-
Hydrolysis: The mixture is heated to reflux and maintained at this temperature with vigorous stirring. The hydrolysis of both the nitrile and the phthalimide occurs.
-
Reaction Monitoring: The reaction is monitored by HPLC for the disappearance of the starting material and the formation of the product.
-
Initial Product Isolation: After completion, the reaction mixture is cooled, leading to the precipitation of phthalic acid. The phthalic acid is removed by filtration. The filtrate containing the crude product is carried forward to the purification stage.
| Parameter | Value |
| Reagents | 2-(Phthalimidomethyl)phenylacetonitrile, Concentrated Hydrochloric Acid, Water |
| Reaction Temperature | Reflux (approx. 100-110 °C) |
| Reaction Time | 12-18 hours |
| Typical Yield (Crude) | 70-80% |
Part 2: Purification
Purification of the crude this compound is crucial to remove unreacted starting materials, byproducts, and other impurities. A two-step process of isoelectric precipitation followed by recrystallization is highly effective.
Purification Workflow
Caption: Step-by-step workflow for the purification of this compound.
Step 1: Isoelectric Precipitation
This technique exploits the zwitterionic nature of amino acids. At its isoelectric point (pI), the net charge of this compound is zero, and its solubility in water is at a minimum, causing it to precipitate out of the solution.
Experimental Protocol:
-
pH Adjustment: The acidic filtrate from the hydrolysis step is cooled in an ice bath. The pH of the solution is carefully adjusted to the isoelectric point of this compound (approximately pH 4-5) by the slow addition of a base (e.g., sodium hydroxide solution).
-
Precipitation: As the pI is approached, the product precipitates out of the solution. The mixture is stirred for a period to ensure complete precipitation.
-
Isolation: The precipitated solid is collected by filtration and washed with cold water to remove residual salts and impurities.
| Parameter | Value |
| Precipitation pH | ~4.5 |
| Base for pH adjustment | Sodium Hydroxide Solution |
| Temperature | 0-5 °C |
| Typical Recovery | >90% |
Step 2: Recrystallization
To achieve high purity, the product obtained from isoelectric precipitation is further purified by recrystallization. A mixed solvent system is often employed.
Experimental Protocol:
-
Solvent Selection: A solvent system in which the compound is soluble at high temperatures and sparingly soluble at low temperatures is chosen. A mixture of ethanol and water is commonly effective.
-
Dissolution: The crude solid is dissolved in a minimal amount of the hot solvent mixture (e.g., 80% ethanol) with stirring until a clear solution is obtained.
-
Crystallization: The hot solution is allowed to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.
-
Isolation and Drying: The purified crystals are collected by filtration, washed with a small amount of the cold solvent mixture, and dried under vacuum to a constant weight.
| Parameter | Value |
| Solvent System | Ethanol/Water |
| Cooling Protocol | Slow cooling to room temperature, then ice bath |
| Typical Recovery Yield | 80-90% |
| Expected Purity (by HPLC) | >99% |
Data Summary
| Stage | Product | Typical Yield/Recovery | Purity (HPLC) |
| Synthesis Step 1 | 2-(Phthalimidomethyl)phenylacetonitrile | 85-95% | >95% |
| Synthesis Step 2 | Crude this compound | 70-80% | ~90% |
| Purification Step 1 | Isoelectric Precipitated Solid | >90% | ~98% |
| Purification Step 2 | Recrystallized Final Product | 80-90% | >99% |
Conclusion
The described protocols for the large-scale synthesis and purification of this compound provide a robust and efficient pathway to obtain this key pharmaceutical intermediate in high yield and purity. Careful control of reaction parameters and purification conditions is essential for achieving optimal results. These application notes serve as a comprehensive guide for researchers and professionals in the field of drug development and manufacturing.
References
Application Notes and Protocols: Synthesis of Heterocyclic Compounds Using [2-(Aminomethyl)phenyl]acetic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the utilization of [2-(Aminomethyl)phenyl]acetic acid as a key starting material in the synthesis of nitrogen-containing heterocyclic compounds. The primary focus is on the intramolecular cyclization to form a seven-membered benzolactam, a scaffold of interest in medicinal chemistry.
Introduction
This compound is a versatile bifunctional molecule containing both a primary amine and a carboxylic acid moiety. This unique arrangement makes it an ideal precursor for the synthesis of various fused heterocyclic systems through intramolecular cyclization reactions. The resulting scaffolds, particularly benzolactams, are prevalent in a wide range of biologically active compounds and serve as important intermediates in drug discovery and development. This document outlines the synthetic strategy, a detailed experimental protocol, and expected outcomes for the preparation of a key heterocyclic derivative.
Core Application: Intramolecular Lactamization
The most direct application of this compound in heterocyclic synthesis is its intramolecular cyclization, or lactamization, to form a seven-membered ring system. This reaction, typically performed under thermal conditions with or without a catalyst, results in the formation of 2,3,4,5-tetrahydro-1H-benzo[c]azepin-1-one . This benzolactam serves as a valuable building block for further chemical elaboration.
Reaction Pathway
The synthesis proceeds via an intramolecular condensation reaction between the aminomethyl group and the acetic acid moiety, with the elimination of a water molecule.
Application Notes and Protocols for the Esterification of [2-(Aminomethyl)phenyl]acetic acid
Introduction
The esterification of [2-(Aminomethyl)phenyl]acetic acid presents a unique chemical challenge due to the presence of both a carboxylic acid and a primary amine functional group. These groups can react intramolecularly or interfere with standard esterification procedures. Therefore, a successful protocol requires careful selection of reagents and reaction conditions to ensure the selective esterification of the carboxylic acid while preserving the integrity of the aminomethyl group. This document outlines detailed protocols for the synthesis of esters of this compound, which are valuable intermediates in the development of pharmaceuticals and other bioactive molecules. The primary approach involves the protection of the amine functionality prior to esterification, a common strategy in amino acid chemistry to prevent unwanted side reactions.[1][2][3]
Key Experimental Protocols
Two primary methods for the esterification of this compound are detailed below. Method 1 employs a classic Fischer-Speier esterification on an N-protected substrate, while Method 2 utilizes a thionyl chloride-mediated conversion to an acyl chloride, followed by esterification.
Method 1: N-Protection Followed by Fischer-Speier Esterification
This protocol involves two main stages: the protection of the primary amine with a tert-Butoxycarbonyl (Boc) group, followed by an acid-catalyzed esterification.
Step 1: N-Boc Protection of this compound
-
Dissolution: Dissolve this compound (1.0 eq) in a 1:1 mixture of 1,4-dioxane and water.
-
Basification: Add sodium hydroxide (2.5 eq) to the solution and stir until all solids are dissolved.
-
Protection: Cool the reaction mixture to 0 °C in an ice bath. Add Di-tert-butyl dicarbonate (Boc)₂O (1.1 eq) portion-wise over 30 minutes.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.
-
Work-up: Concentrate the reaction mixture under reduced pressure to remove the 1,4-dioxane. Wash the aqueous residue with ethyl acetate. Acidify the aqueous layer to a pH of 2-3 with 1 M HCl.
-
Extraction and Purification: Extract the product with ethyl acetate. Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-Boc-[2-(Aminomethyl)phenyl]acetic acid.
Step 2: Fischer-Speier Esterification
-
Reaction Setup: To a solution of N-Boc-[2-(Aminomethyl)phenyl]acetic acid (1.0 eq) in the desired alcohol (e.g., methanol, ethanol, or benzyl alcohol; used as solvent or in excess), add a catalytic amount of p-toluenesulfonic acid (0.1 eq).[4][5][6]
-
Azeotropic Distillation: Heat the reaction mixture to reflux with a Dean-Stark apparatus to remove the water formed during the reaction.[7] Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and remove the excess alcohol under reduced pressure.
-
Extraction: Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude ester by column chromatography on silica gel.
Method 2: N-Protection, Acyl Chloride Formation, and Esterification
This method also begins with the protection of the amine group, followed by conversion of the carboxylic acid to a more reactive acyl chloride intermediate.
Step 1: N-Boc Protection
-
Follow Step 1 as described in Method 1.
Step 2: Acyl Chloride Formation and Esterification
-
Acyl Chloride Synthesis: Suspend N-Boc-[2-(Aminomethyl)phenyl]acetic acid (1.0 eq) in an inert solvent such as dichloromethane (DCM). Add thionyl chloride (SOCl₂) (1.2 eq) dropwise at 0 °C.[8][9] A catalytic amount of N,N-dimethylformamide (DMF) can be added to facilitate the reaction.[10]
-
Reaction: Stir the reaction mixture at room temperature for 2-4 hours until the evolution of gas ceases.
-
Removal of Excess Reagent: Remove the solvent and excess thionyl chloride under reduced pressure.
-
Esterification: Dissolve the crude acyl chloride in fresh, anhydrous DCM and cool to 0 °C. Add the desired alcohol (1.5 eq) and a non-nucleophilic base such as triethylamine (2.0 eq) dropwise.
-
Reaction and Work-up: Stir the reaction at room temperature and monitor by TLC. Upon completion, wash the reaction mixture with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the product by column chromatography.
Data Presentation
The following table summarizes representative quantitative data for the synthesis of the methyl ester of N-Boc-[2-(Aminomethyl)phenyl]acetic acid using the described protocols.
| Parameter | Method 1: Fischer-Speier Esterification | Method 2: Acyl Chloride Formation |
| Starting Material | N-Boc-[2-(Aminomethyl)phenyl]acetic acid | N-Boc-[2-(Aminomethyl)phenyl]acetic acid |
| Alcohol | Methanol (excess) | Methanol (1.5 eq) |
| Catalyst/Reagent | p-Toluenesulfonic acid (0.1 eq) | Thionyl chloride (1.2 eq), Triethylamine (2.0 eq) |
| Solvent | Methanol | Dichloromethane (DCM) |
| Reaction Temperature | Reflux (approx. 65 °C) | 0 °C to Room Temperature |
| Reaction Time | 8-12 hours | 4-6 hours |
| Yield | 85-95% | 80-90% |
| Purity (by HPLC) | >98% | >97% |
Visualizations
Experimental Workflow for Esterification
Caption: Workflow for the N-protection and subsequent esterification.
Signaling Pathway for Fischer-Speier Esterification
Caption: Key steps in the acid-catalyzed Fischer-Speier esterification.
References
- 1. Protection for carboxylic group & Protection for the Amino group | PPTX [slideshare.net]
- 2. Protective Groups [organic-chemistry.org]
- 3. Protecting group - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Preparation of enantiopure methionine, arginine, tryptophan, and proline benzyl esters in green ethers by Fischer-Speier reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. 21.3 Reactions of Carboxylic Acids - Organic Chemistry | OpenStax [openstax.org]
- 10. echemi.com [echemi.com]
Troubleshooting & Optimization
Optimizing reaction conditions for the synthesis of [2-(Aminomethyl)phenyl]acetic acid
Welcome to the technical support center for the synthesis of [2-(Aminomethyl)phenyl]acetic acid. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize their synthetic protocols.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to produce this compound?
A1: The two most prevalent and well-established synthetic routes for this compound are:
-
The Gabriel Synthesis: This route typically starts with a halosubstituted precursor, such as 2-(bromomethyl)phenylacetic acid, which is reacted with potassium phthalimide. The resulting N-substituted phthalimide is then hydrolyzed to yield the desired primary amine. This method is known for producing primary amines without the contamination of secondary or tertiary amines.[1]
-
Reduction of 2-Cyanophenylacetic Acid: This method involves the reduction of a nitrile group to a primary amine. 2-Cyanophenylacetic acid can be synthesized from precursors like 2-chlorophenylacetic acid.[2][3] Various reducing agents can be employed, with catalytic hydrogenation being a common and selective method.[4]
Q2: How can I purify the final product, this compound?
A2: this compound is a solid at room temperature and can be purified by recrystallization. The choice of solvent is critical and should be determined empirically to ensure high solubility at elevated temperatures and low solubility at room temperature. Common techniques for purifying amino acids also include ion-exchange chromatography. For analytical purposes, reverse-phase HPLC can be utilized.[5]
Q3: What are the key safety considerations when synthesizing this compound?
A3: Standard laboratory safety protocols should be strictly followed. This includes wearing appropriate personal protective equipment (PPE) such as safety goggles, lab coats, and gloves. Many of the reagents used in the synthesis are hazardous. For example, alkyl halides used in the Gabriel synthesis can be lachrymatory and corrosive. Strong reducing agents like lithium aluminum hydride (LiAlH4) are highly reactive and flammable. Reactions should be carried out in a well-ventilated fume hood. Always consult the Safety Data Sheets (SDS) for all reagents before starting any experiment.
Troubleshooting Guides
Route 1: Gabriel Synthesis of this compound
This synthetic pathway involves two main stages: the formation of N-[2-(carboxymethyl)benzyl]phthalimide and its subsequent hydrolysis.
Experimental Workflow: Gabriel Synthesis
Caption: Workflow for the Gabriel synthesis of this compound.
Troubleshooting Table: Gabriel Synthesis
| Issue | Potential Cause | Suggested Solution |
| Low or no conversion in Stage 1 (N-Alkylation) | Inactive alkyl halide (e.g., hydrolysis of the bromo group). | Use freshly prepared or purified 2-(bromomethyl)phenylacetic acid. Ensure anhydrous reaction conditions. |
| Low reactivity of the alkyl halide. | Consider converting the bromo group to a more reactive iodo group by treating with sodium iodide in acetone (Finkelstein reaction). | |
| Poor solubility of reactants. | Use a suitable polar aprotic solvent like DMF or DMSO to ensure all reactants are in solution.[1] | |
| Reaction temperature is too low. | The reaction may require heating. Monitor the reaction by TLC to determine the optimal temperature. | |
| Low yield in Stage 2 (Hydrolysis) | Incomplete hydrolysis of the phthalimide. | Extend the reflux time with hydrazine hydrate.[6] Ensure a sufficient excess of hydrazine hydrate is used. |
| Difficulty in separating the product from the phthalhydrazide byproduct. | Phthalhydrazide is often insoluble and can be removed by filtration.[7] Acidifying the reaction mixture can sometimes aid in precipitating the byproduct. | |
| Product loss during workup. | Optimize the extraction and crystallization procedures. Ensure the pH is appropriately adjusted during aqueous workup to minimize product solubility in the aqueous phase. |
Route 2: Reduction of 2-Cyanophenylacetic Acid
This route involves the reduction of the nitrile functionality to a primary amine.
Experimental Workflow: Nitrile Reduction
Caption: Workflow for the synthesis of this compound via nitrile reduction.
Troubleshooting Table: Nitrile Reduction
| Issue | Potential Cause | Suggested Solution |
| Low or no conversion of the nitrile | Inactive catalyst (for catalytic hydrogenation). | Use fresh, high-quality catalyst. Ensure the reaction is adequately purged with an inert gas before introducing hydrogen. |
| Insufficiently powerful reducing agent. | If using milder reducing agents, consider switching to a more potent one like LiAlH4. However, be aware of its reactivity with the carboxylic acid group. | |
| Catalyst poisoning. | Ensure starting materials and solvents are free of impurities that can poison the catalyst (e.g., sulfur compounds). | |
| Formation of secondary amine byproduct | Reaction of the initially formed primary amine with an intermediate imine. | This is a common side reaction in catalytic hydrogenation of nitriles. Adding ammonia or an ammonium salt to the reaction mixture can help suppress the formation of secondary amines.[4] |
| Reduction of the carboxylic acid group | Use of a non-selective reducing agent. | LiAlH4 will reduce both the nitrile and the carboxylic acid. To selectively reduce the nitrile, catalytic hydrogenation (e.g., H2/Raney Nickel) is a better choice as it typically does not reduce carboxylic acids under standard conditions.[4] Alternatively, protect the carboxylic acid as an ester before reduction and hydrolyze it afterward. |
| Difficult product isolation | The product is an amino acid and may be soluble in the aqueous phase during workup. | Adjust the pH of the aqueous solution to the isoelectric point of this compound to minimize its solubility and induce precipitation. |
Experimental Protocols
Protocol 1: Gabriel Synthesis of this compound from 2-(Bromomethyl)phenylacetic Acid
This protocol is a general guideline and may require optimization.
Stage 1: Synthesis of N-[2-(Carboxymethyl)benzyl]phthalimide
-
In a round-bottom flask, dissolve 2-(bromomethyl)phenylacetic acid (1.0 eq) and potassium phthalimide (1.1 eq) in anhydrous dimethylformamide (DMF).
-
Heat the reaction mixture with stirring at 80-100 °C.
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and pour it into ice-water.
-
Collect the precipitated solid by vacuum filtration, wash with water, and dry to obtain crude N-[2-(carboxymethyl)benzyl]phthalimide.
Stage 2: Hydrolysis to this compound
-
Suspend the crude N-[2-(carboxymethyl)benzyl]phthalimide in ethanol in a round-bottom flask.
-
Add hydrazine hydrate (2.0 eq) to the suspension.
-
Heat the mixture to reflux with stirring. The reaction progress can be monitored by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Acidify the mixture with concentrated hydrochloric acid to precipitate the phthalhydrazide byproduct.
-
Filter off the precipitate and wash it with cold ethanol.
-
Concentrate the filtrate under reduced pressure.
-
Adjust the pH of the remaining aqueous solution to the isoelectric point of the product to induce crystallization.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold water, and dry to yield this compound.
Protocol 2: Synthesis of this compound via Reduction of 2-Cyanophenylacetic Acid
This protocol is a general guideline and may require optimization.
-
To a solution of 2-cyanophenylacetic acid (1.0 eq) in a suitable solvent (e.g., methanol or ethanol) in a hydrogenation vessel, add a catalytic amount of 10% Palladium on carbon (Pd/C).
-
Pressurize the vessel with hydrogen gas (e.g., 50 psi).
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by TLC or by observing the cessation of hydrogen uptake.
-
Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas (e.g., nitrogen or argon).
-
Filter the reaction mixture through a pad of celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent system.
Data Presentation
Table 1: Comparison of Synthetic Routes
| Parameter | Gabriel Synthesis | Nitrile Reduction (Catalytic Hydrogenation) |
| Starting Material | 2-(Bromomethyl)phenylacetic acid | 2-Cyanophenylacetic acid |
| Key Reagents | Potassium phthalimide, Hydrazine hydrate | H₂, Pd/C (or other catalyst) |
| Common Solvents | DMF, Ethanol | Methanol, Ethanol |
| Typical Reaction Temp. | 80-100 °C (alkylation), Reflux (hydrolysis) | Room Temperature |
| Typical Reaction Pressure | Atmospheric | Elevated (e.g., 50 psi) |
| Potential Byproducts | Phthalhydrazide | Secondary amines |
| Selectivity | High for primary amine | Can be an issue, may require optimization |
| Overall Yield | Moderate to Good | Good to Excellent |
Disclaimer: The information provided in this technical support center is intended for guidance and informational purposes only. All experimental procedures should be conducted by qualified individuals in a well-equipped laboratory, adhering to all necessary safety precautions. The reaction conditions and yields provided are illustrative and may vary depending on the specific experimental setup and the purity of the reagents. It is the responsibility of the user to verify and validate any information before use.
References
- 1. Gabriel Synthesis (Chapter 50) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 2. benchchem.com [benchchem.com]
- 3. nbinno.com [nbinno.com]
- 4. researchgate.net [researchgate.net]
- 5. (2-(Aminomethyl)phenyl)acetic acid | SIELC Technologies [sielc.com]
- 6. researchgate.net [researchgate.net]
- 7. Gabriel synthesis - Wikipedia [en.wikipedia.org]
Troubleshooting low yields in phenylacetic acid synthesis
Welcome to the Technical Support Center for Phenylacetic Acid Synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions related to the synthesis of phenylacetic acid.
Table of Contents
-
Frequently Asked Questions (FAQs)
-
Troubleshooting Guides by Synthesis Method
-
Hydrolysis of Benzyl Cyanide
-
Willgerodt-Kindler Reaction
-
Grignard Reaction with Benzyl Halides
-
-
Purification Troubleshooting
-
Detailed Experimental Protocols
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing phenylacetic acid?
A1: The most prevalent laboratory and industrial methods for synthesizing phenylacetic acid include:
-
Hydrolysis of benzyl cyanide: This is a classic and widely used method that can be performed under acidic or basic conditions.[1][2]
-
The Willgerodt-Kindler reaction: This method typically uses acetophenone or styrene as a starting material, reacting it with sulfur and an amine, like morpholine, followed by hydrolysis.[2][3]
-
Carbonation of a benzylmagnesium halide (Grignard reagent): This route involves the reaction of a benzyl halide (e.g., benzyl chloride) with magnesium to form a Grignard reagent, which is then reacted with carbon dioxide.[1][2]
Q2: My phenylacetic acid yield is consistently low. What are the general factors I should investigate?
A2: Low yields in phenylacetic acid synthesis can often be attributed to several general factors regardless of the synthetic route:
-
Purity of Reagents: Ensure all starting materials and solvents are of high purity and anhydrous where required, especially for the Grignard synthesis.
-
Reaction Conditions: Suboptimal temperature, reaction time, or inefficient mixing can lead to incomplete reactions or the formation of side products.
-
Workup and Purification: Product loss can occur during extraction, washing, and recrystallization steps.[4] Ensure proper pH adjustment during extractions and use minimal amounts of ice-cold solvent for washing crystals.[5]
Q3: I have a persistent impurity in my final product. What could it be?
A3: The nature of the impurity is highly dependent on the synthesis method. A common impurity in the hydrolysis of benzyl cyanide is phenylacetamide, which results from incomplete hydrolysis.[6] In the Grignard synthesis, a common byproduct is 1,2-diphenylethane, formed through a Wurtz coupling side reaction.[6]
Q4: How can I effectively remove colored impurities from my phenylacetic acid?
A4: Colored impurities can often be removed by treating a solution of the crude product with activated charcoal before recrystallization.[4] The charcoal adsorbs the colored compounds, and can then be removed by hot filtration. However, using an excessive amount of charcoal can also lead to a decrease in the yield of your desired product.[4]
Troubleshooting Guides by Synthesis Method
Hydrolysis of Benzyl Cyanide
Problem 1: Low yield of phenylacetic acid.
| Potential Cause | Suggested Solution |
| Incomplete Hydrolysis | Increase the reaction time or the concentration of the acid/base. Monitor the reaction progress using Thin Layer Chromatography (TLC). For acid hydrolysis, a longer reflux time (e.g., 6 hours) may be necessary.[7] |
| Vigorous Reaction | The reaction with concentrated sulfuric acid can be very vigorous, leading to loss of benzyl cyanide.[8] Use a more dilute acid or add the concentrated acid portion-wise with efficient cooling. A setup with a trap to collect any evaporated benzyl cyanide can also be beneficial.[8] |
| Formation of Phenylacetamide | Ensure the hydrolysis proceeds to completion. If phenylacetamide is present in the product, it can be removed by dissolving the crude product in a dilute sodium carbonate solution. Phenylacetic acid will form the soluble sodium salt, while the less acidic phenylacetamide will remain undissolved and can be filtered off.[6] |
Problem 2: The reaction is too vigorous and difficult to control.
| Potential Cause | Suggested Solution |
| Concentrated Acid | Standard protocols using concentrated sulfuric acid are known to be highly exothermic.[8] |
| Reaction Scale | Larger scale reactions will generate more heat. |
| Insufficient Cooling | The cooling capacity of the reaction vessel may be inadequate. |
| Solution | Use a more dilute acid solution as recommended in modified procedures.[8] For larger scale reactions, consider adding the acid dropwise with mechanical stirring and an ice bath to maintain control over the reaction temperature. |
Willgerodt-Kindler Reaction
Problem 1: Low yield of phenylacetic acid from acetophenone/styrene.
| Potential Cause | Suggested Solution |
| Suboptimal Amine | The choice of amine significantly impacts the reaction yield. Morpholine generally gives the highest yields.[3] |
| Incomplete Hydrolysis of Thiomorpholide Intermediate | The hydrolysis of the intermediate phenylacetothiomorpholide requires prolonged heating with a strong acid or base.[3] Ensure the hydrolysis step is carried out for a sufficient duration (e.g., 10 hours with 50% sulfuric acid).[3] |
| Direct Hydrolysis of Reaction Mixture | Concentrating the initial reaction mixture under vacuum before hydrolysis can lead to a significant drop in yield.[3] It is often better to proceed with the workup and extraction of the intermediate before hydrolysis. |
| Use of Phase Transfer Catalyst (PTC) | The use of a PTC like triethyl benzyl ammonium chloride (TEBA) can significantly reduce the reaction time for the hydrolysis step and improve yields.[9][10] |
Data Presentation: Effect of Amine on Phenylacetic Acid Yield in the Willgerodt-Kindler Reaction with Styrene
| Amine | Yield (%) |
| Morpholine | 84 |
| n-Heptylamine | 59 |
| Piperidine | 58 |
| Cyclohexylamine | 47 |
| Aniline | 23 |
| n-Butylamine | 12.5 |
| Diethanolamine | 10.3 |
| Ethanolamine | 3.5 |
| (Data sourced from literature[3]) |
Grignard Reaction with Benzyl Halides
Problem 1: The Grignard reaction fails to initiate.
| Potential Cause | Suggested Solution |
| Wet Glassware or Solvents | Grignard reagents are extremely sensitive to moisture. Ensure all glassware is flame-dried or oven-dried immediately before use and use anhydrous solvents.[1] |
| Inactive Magnesium | The surface of the magnesium turnings may be oxidized. Gently crush the magnesium turnings in a mortar and pestle to expose a fresh surface. Adding a small crystal of iodine can also help to activate the magnesium.[1] |
Problem 2: Low yield of phenylacetic acid.
| Potential Cause | Suggested Solution |
| Wurtz Coupling Side Reaction | A common side reaction is the coupling of the benzyl halide with the Grignard reagent to form 1,2-diphenylethane.[6] This can be minimized by adding the benzyl halide solution slowly to the magnesium turnings to maintain a low concentration of the halide in the reaction mixture. |
| Reaction with Carbon Dioxide | Ensure an excess of freshly crushed dry ice is used for the carboxylation step. Pouring the Grignard reagent onto the dry ice is generally more effective than adding the dry ice to the reagent.[1] |
| Premature Quenching | The Grignard reagent can be quenched by atmospheric moisture and carbon dioxide. Maintain an inert atmosphere (e.g., nitrogen or argon) throughout the reaction.[1] |
Purification Troubleshooting
Problem 1: The product "oils out" during recrystallization instead of forming crystals.
| Potential Cause | Suggested Solution |
| High Impurity Concentration | A high concentration of impurities can lower the melting point of the mixture, causing it to separate as an oil. |
| Solution Boiling Point Higher than Product Melting Point | If the boiling point of the recrystallization solvent is higher than the melting point of the product, the product will melt rather than dissolve. |
| Rapid Cooling | Cooling the solution too quickly can lead to supersaturation and oiling out. |
| Solution | Try to pre-purify the crude product by another method (e.g., a quick filtration through a plug of silica gel).[11] Choose a solvent with a boiling point lower than the melting point of phenylacetic acid (76-77 °C). Allow the solution to cool slowly to room temperature before placing it in an ice bath.[11] If oiling out persists, try scratching the inside of the flask with a glass rod to induce crystallization or add a seed crystal of pure phenylacetic acid.[5] Using a solvent pair (e.g., ethyl acetate/hexanes) can also be effective.[4] |
Problem 2: Poor recovery of crystals after recrystallization.
| Potential Cause | Suggested Solution |
| Too Much Solvent Used | Using an excessive amount of solvent will result in a significant portion of the product remaining in the mother liquor upon cooling. |
| Washing with Room Temperature Solvent | Washing the collected crystals with solvent that is not ice-cold will redissolve some of the product. |
| Solution | Use the minimum amount of boiling solvent necessary to just dissolve the crude product.[5] Always wash the filtered crystals with a minimal amount of ice-cold solvent.[5] |
Detailed Experimental Protocols
I. Hydrolysis of Benzyl Cyanide (Acid-Catalyzed)
Materials:
-
Benzyl cyanide
-
Concentrated sulfuric acid
-
Water
-
Ice
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, cautiously add 840 mL of commercial sulfuric acid to 1150 mL of water.[8]
-
To this solution, add 700 g (6 moles) of benzyl cyanide.[8]
-
Heat the mixture under reflux with stirring for three hours.[8] The reaction can be vigorous, so careful heating is advised.[8]
-
After the reflux period, cool the mixture slightly and pour it into 2 L of cold water with stirring to prevent the formation of a solid cake.[8]
-
Filter the crude phenylacetic acid.
-
Wash the crude product by melting it under hot water and decanting the water several times. The washings can be cooled to recover a small additional amount of product.[8]
-
The crude product can be further purified by vacuum distillation or recrystallization from hot water. A typical yield is around 77-80%.[8]
II. Willgerodt-Kindler Reaction of Styrene
Materials:
-
Styrene
-
Sulfur
-
Morpholine
-
Chloroform
-
Dilute Hydrochloric Acid
-
50% Sulfuric Acid
-
Diethyl ether
-
12% Sodium Hydroxide solution
Procedure:
-
In a round-bottom flask, combine 104 g (1.0 mole) of styrene, 80 g (2.5 moles) of sulfur, and 174 g of morpholine.[3]
-
Reflux the mixture for two hours. The internal temperature will rise to about 175°C.[3]
-
Cool the reaction mixture and dissolve it in chloroform.[3]
-
Wash the chloroform solution sequentially with an equal volume of water, sufficient dilute hydrochloric acid to remove excess morpholine, and finally with another portion of water.[3]
-
Remove the chloroform under reduced pressure to obtain the crude phenylthioacetmorpholide.
-
Reflux the crude intermediate with 1200 mL of 50% (by weight) sulfuric acid for ten hours.[3]
-
Cool the hydrolysis mixture and extract it with three 500 mL portions of diethyl ether.[3]
-
Wash the combined ether extracts with 100 mL of 12% caustic soda.[3]
-
Acidify the caustic wash with concentrated HCl and extract it three times with 300 mL portions of diethyl ether.[3]
-
Remove the ether from the combined extracts to yield crystalline phenylacetic acid. The reported yield is approximately 84%.[3]
III. Synthesis of Phenylacetic Acid via Grignard Reagent
Materials:
-
Magnesium turnings
-
Iodine (crystal)
-
Benzyl chloride
-
Anhydrous diethyl ether
-
Dry ice (solid CO2)
-
1 M Hydrochloric acid
-
Anhydrous sodium sulfate
Procedure:
-
In a flame-dried, three-necked flask equipped with a dropping funnel, reflux condenser, and mechanical stirrer, under an inert atmosphere (e.g., nitrogen), place 1.2 equivalents of magnesium turnings and a small crystal of iodine.[1]
-
Prepare a solution of 1.0 equivalent of benzyl chloride in anhydrous diethyl ether and add a small portion to the magnesium to initiate the reaction.[1]
-
Once the reaction begins (indicated by bubbling and a cloudy appearance), add the remaining benzyl chloride solution dropwise at a rate that maintains a gentle reflux.[1]
-
After the addition is complete, continue to stir and gently heat the mixture until most of the magnesium is consumed.[1]
-
Cool the Grignard reagent to 0 °C in an ice bath.
-
In a separate beaker, place an excess of crushed dry ice. Vigorously stir the dry ice while slowly pouring the Grignard solution onto it.[1]
-
Allow the mixture to warm to room temperature.
-
Slowly quench the reaction by adding 1 M hydrochloric acid until the aqueous layer is acidic and all solids have dissolved.[1]
-
Transfer the mixture to a separatory funnel and extract the aqueous layer three times with diethyl ether.[1]
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude phenylacetic acid.[1]
-
The crude product can be purified by recrystallization. A typical yield is around 75%.[1]
Mandatory Visualizations
Caption: General troubleshooting workflow for low yields in phenylacetic acid synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. Phenylacetic acid - Sciencemadness Wiki [sciencemadness.org]
- 3. Phenylacetic Acid via the Willgerodt Reaction from Styrene/Acetophenone [designer-drug.com]
- 4. benchchem.com [benchchem.com]
- 5. people.chem.umass.edu [people.chem.umass.edu]
- 6. Synthesis of Phenylacetic Acid [erowid.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. sciencemadness.org [sciencemadness.org]
- 10. Phenylacetic Acids via PTC Willgerodt-Kindler Reaction - [www.rhodium.ws] [chemistry.mdma.ch]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Purification of Crude [2-(Aminomethyl)phenyl]acetic Acid
This technical support center provides detailed troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of crude [2-(Aminomethyl)phenyl]acetic acid.
Frequently Asked Questions (FAQs)
Q1: What is the zwitterionic nature of this compound and why is it important for purification?
A1: this compound is a zwitterionic compound, meaning it possesses both an acidic functional group (carboxylic acid) and a basic functional group (aminomethyl). This dual nature allows it to exist as a neutral molecule with localized positive and negative charges (a zwitterion) at a specific pH, known as the isoelectric point (pI). Understanding its zwitterionic character is crucial for developing effective purification strategies, such as pH-dependent recrystallization and ion-exchange chromatography. At its pI, the molecule's net charge is zero, which typically corresponds to its lowest solubility in aqueous solutions, a property that can be exploited for crystallization.
Q2: What are the most common impurities I might encounter in crude this compound?
A2: The impurities in your crude product will largely depend on the synthetic route used. However, some common impurities to anticipate include:
-
Unreacted Starting Materials: Depending on the synthesis, this could include the corresponding nitro- or cyano-substituted phenylacetic acid.
-
Side-Reaction Byproducts: Incomplete reactions or side reactions can lead to various impurities.
-
Reagents and Catalysts: Residual reagents or catalysts from the synthesis may be present.
-
Oxidation Byproducts: The aminomethyl group can be susceptible to oxidation, which can result in colored impurities.
Q3: My purified this compound has a persistent color. What is the likely cause and how can I remove it?
A3: A persistent color, such as yellow or brown, is often due to oxidized impurities. These can sometimes be removed by treating a solution of your compound with activated charcoal before the final crystallization step. The charcoal adsorbs the colored impurities, and can then be removed by hot filtration.
Q4: How can I monitor the progress of my purification?
A4: The purity of your fractions and final product can be effectively monitored by High-Performance Liquid Chromatography (HPLC). A reverse-phase HPLC method with a mobile phase containing acetonitrile (MeCN), water, and an acid modifier like phosphoric or formic acid can be used to analyze this compound.[1] Thin-Layer Chromatography (TLC) can also be a quick and useful tool for monitoring the separation of impurities during column chromatography.
Troubleshooting Guides
Recrystallization
Problem: My compound "oils out" instead of forming crystals.
-
Possible Cause: The boiling point of the recrystallization solvent may be higher than the melting point of your compound, or there may be a high concentration of impurities depressing the melting point.
-
Solution:
-
Use a Solvent/Anti-Solvent System: Dissolve your compound in a minimal amount of a good solvent (e.g., hot ethanol) and then add a miscible "anti-solvent" (a solvent in which your compound is less soluble, e.g., water or hexane) dropwise until the solution becomes slightly cloudy. Reheat to clarify and then allow to cool slowly.[2]
-
Lower the Temperature: Ensure you are not overheating the solution.
-
Pre-Purification: If impurities are the issue, consider a preliminary purification step like a quick column chromatography to remove the bulk of the impurities before recrystallization.
-
Problem: No crystals form upon cooling.
-
Possible Cause: The solution may not be sufficiently saturated, or nucleation may be slow.
-
Solution:
-
Increase Concentration: If the solution is too dilute, evaporate some of the solvent to increase the concentration and then try cooling again.
-
Induce Crystallization: Try scratching the inside of the flask at the surface of the solution with a glass rod to create nucleation sites. Adding a seed crystal of the pure compound, if available, can also initiate crystallization.[2]
-
Extended Cooling: Place the flask in an ice bath for an extended period to maximize precipitation.
-
Problem: Poor recovery of the purified product.
-
Possible Cause: The compound may be too soluble in the chosen solvent even at low temperatures, or too much solvent was used.
-
Solution:
-
Minimize Solvent: Use the minimum amount of hot solvent necessary to fully dissolve the crude product.
-
Optimize Solvent System: Experiment with different solvent systems to find one where the solubility difference between hot and cold is more pronounced. An ethanol/water mixture is often effective for compounds like this.[2][3]
-
Maximize Precipitation: Ensure the solution is thoroughly cooled in an ice bath before filtering.
-
Data Presentation
Table 1: Illustrative Solubility of this compound in Common Solvents
| Solvent | Solubility at 25°C | Solubility at 78°C (Ethanol b.p.) / 100°C (Water b.p.) |
| Water | Slightly Soluble[4] | Moderately Soluble |
| Ethanol | Sparingly Soluble | Soluble |
| Acetone | Sparingly Soluble | Moderately Soluble |
| Ethyl Acetate | Poorly Soluble | Sparingly Soluble |
| Hexane | Insoluble | Insoluble |
Note: This data is illustrative and based on the general properties of similar compounds. Experimental verification is recommended.
Experimental Protocols
Protocol 1: Recrystallization from an Ethanol/Water Mixture
This protocol is a good starting point for the purification of crude this compound.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot 95% ethanol to dissolve the solid completely. It is crucial to use the smallest volume of solvent necessary to achieve dissolution at the boiling point.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal to the hot solution, boil for a few minutes, and then perform a hot filtration to remove the charcoal and adsorbed impurities.
-
Addition of Anti-Solvent: To the hot, clear ethanolic solution, add hot water dropwise with stirring until the solution becomes persistently turbid (cloudy).
-
Re-dissolution: Add a few drops of hot ethanol to the turbid solution until it becomes clear again.
-
Cooling and Crystallization: Cover the flask and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of a cold ethanol/water mixture to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven at a temperature well below the compound's melting point (239-240°C).[4]
Protocol 2: Purification via Isoelectric Point Precipitation
This method takes advantage of the zwitterionic nature of the compound, as its solubility is minimal at its isoelectric point (pI). The pKa of the carboxylic acid is predicted to be around 4.12.[4] The pKa of the aminomethyl group is expected to be around 9-10. The pI can be estimated as the average of these two pKa values.
-
Dissolution: Dissolve the crude product in a dilute aqueous acid (e.g., 1 M HCl). This will protonate the amino group, forming a soluble salt.
-
Filtration: Filter the solution to remove any acid-insoluble impurities.
-
pH Adjustment: Slowly add a dilute base (e.g., 1 M NaOH) to the filtrate with stirring. Monitor the pH. As the pH approaches the pI, the this compound will precipitate out of the solution.
-
Isolation: Collect the precipitated solid by vacuum filtration.
-
Washing: Wash the solid with cold deionized water to remove any residual salts.
-
Drying: Dry the purified product.
Protocol 3: Ion-Exchange Chromatography (Conceptual)
For higher purity, cation-exchange chromatography can be employed.
-
Resin Preparation: A strong cation-exchange resin should be packed into a column and equilibrated with a low pH buffer (e.g., a citrate or acetate buffer).
-
Sample Loading: Dissolve the crude product in the equilibration buffer and load it onto the column. At a low pH, the aminomethyl group will be protonated, and the compound will have a net positive charge, allowing it to bind to the negatively charged resin.
-
Washing: Wash the column with the equilibration buffer to remove any unbound or weakly bound impurities.
-
Elution: Elute the bound this compound by either increasing the pH of the buffer or by increasing the salt concentration of the buffer. This will disrupt the electrostatic interaction between the compound and the resin, causing it to elute from the column.
-
Fraction Analysis: Collect fractions and analyze their purity using HPLC or TLC.
-
Desalting: Combine the pure fractions and remove the buffer salts. This can be achieved by dialysis, size-exclusion chromatography, or by precipitating the product at its pI and washing with deionized water.
Visualizations
Caption: General workflow for the purification of crude this compound.
Caption: Detailed workflow for purification by recrystallization.
Caption: Logical flow for purification using acid-base extraction and isoelectric point precipitation.
References
Identification and removal of byproducts in [2-(Aminomethyl)phenyl]acetic acid synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of [2-(Aminomethyl)phenyl]acetic acid.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for this compound?
A common and effective method for the synthesis of this compound is the reduction of 2-nitrophenylacetic acid. This process typically involves the use of a reducing agent, such as hydrogen gas with a palladium on carbon (Pd/C) catalyst, to convert the nitro group to an amino group.
Q2: What are the most common byproducts in this synthesis?
The primary byproducts of concern in the synthesis of this compound via the reduction of 2-nitrophenylacetic acid are:
-
Unreacted 2-nitrophenylacetic acid: Incomplete reduction can lead to the presence of the starting material in the final product.
-
Isoquinolin-3(2H)-one (Lactam): This is a significant byproduct formed through the intramolecular cyclization of the desired product, this compound. This cyclization can be promoted by heat.
-
Other reduction intermediates: Depending on the reaction conditions, other partially reduced intermediates may be present in trace amounts.
Q3: How can I identify the presence of these byproducts?
High-Performance Liquid Chromatography (HPLC) is the most common and effective analytical method for identifying and quantifying this compound and its byproducts. A reverse-phase HPLC method can effectively separate the product from the more polar starting material and the less polar lactam byproduct.
Troubleshooting Guides
Issue 1: Low Yield of this compound
| Possible Cause | Suggested Solution |
| Incomplete reduction of 2-nitrophenylacetic acid. | - Ensure the catalyst (e.g., Pd/C) is active and used in the correct proportion.- Increase hydrogen pressure and/or reaction time.- Optimize the reaction temperature. |
| Formation of the lactam byproduct. | - Avoid excessive heating during the reaction and work-up.- After the reduction is complete, proceed with the isolation of the product without delay. |
| Loss of product during work-up and purification. | - Optimize the recrystallization solvent and procedure to minimize loss in the mother liquor.- Ensure complete precipitation of the product before filtration. |
Issue 2: High Levels of Lactam Byproduct Detected
| Possible Cause | Suggested Solution |
| High reaction temperature. | Maintain a moderate reaction temperature during the reduction. |
| Prolonged heating during work-up. | Minimize the duration of heating when dissolving the crude product for recrystallization. |
| Acidic or basic conditions promoting cyclization. | Work-up the reaction under neutral or near-neutral pH conditions. |
Issue 3: Presence of Starting Material (2-nitrophenylacetic acid) in the Final Product
| Possible Cause | Suggested Solution |
| Insufficient reducing agent or catalyst. | Use a sufficient amount of a fresh, active reducing agent and catalyst. |
| Short reaction time. | Monitor the reaction by TLC or HPLC to ensure it has gone to completion. |
| Catalyst poisoning. | Ensure the starting material and solvent are free of impurities that could poison the catalyst. |
Data Presentation
Table 1: Typical Purity Profile Before and After Purification
| Compound | Purity Before Recrystallization (%) | Purity After Recrystallization (%) |
| This compound | 85 - 95 | > 99 |
| Isoquinolin-3(2H)-one (Lactam) | 3 - 10 | < 0.5 |
| 2-nitrophenylacetic acid | 1 - 5 | < 0.1 |
Table 2: Suggested Solvents for Recrystallization
| Solvent System | Rationale |
| Water | The product has good solubility in hot water and is less soluble in cold water, making it a suitable solvent for recrystallization. The lactam byproduct is less soluble in water, allowing for its removal.[1] |
| Ethanol/Water | A mixture of ethanol and water can be used to fine-tune the solubility of the product and impurities for optimal purification. |
| Isopropanol/Water | Similar to the ethanol/water system, this combination provides a versatile solvent system for recrystallization. |
Experimental Protocols
Protocol 1: Identification of Byproducts by HPLC
This protocol provides a general method for the analysis of this compound and its common byproducts.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of Solvent A (e.g., 0.1% trifluoroacetic acid in water) and Solvent B (e.g., acetonitrile).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 220 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve a small amount of the sample in the mobile phase.
Protocol 2: Removal of Byproducts by Recrystallization
This protocol describes a general procedure for the purification of this compound.
-
Dissolution: In a flask, add the crude this compound to a minimal amount of a suitable solvent (e.g., water). Heat the mixture to boiling with stirring until the solid is completely dissolved.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-heated funnel to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. Further cooling in an ice bath can promote crystallization.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven at a moderate temperature.
Visualizations
Caption: Synthesis of this compound.
Caption: Formation of the lactam byproduct.
Caption: Workflow for purification by recrystallization.
References
Technical Support Center: Stability and Degradation Studies of [2-(Aminomethyl)phenyl]acetic Acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with [2-(Aminomethyl)phenyl]acetic acid. The information is designed to address specific issues that may be encountered during stability and degradation studies.
Troubleshooting Guides
This section provides step-by-step solutions to common problems encountered during the analysis of this compound stability.
Issue 1: Unexpected Peaks in HPLC Chromatogram
-
Question: I am seeing unexpected peaks in my HPLC analysis of a stressed sample of this compound. How can I identify the source of these peaks?
-
Answer: Unexpected peaks can arise from several sources. Follow these steps to troubleshoot:
-
Blank Injection: Inject a blank solvent (your mobile phase or sample diluent) to ensure the peaks are not from the solvent or system contamination.
-
Placebo Analysis: If working with a formulation, analyze a placebo sample (formulation without the active pharmaceutical ingredient, API) that has undergone the same stress conditions. This will help differentiate between API degradants and excipient-related products.
-
Mass Spectrometry (MS) Analysis: If available, couple your HPLC to a mass spectrometer. The mass-to-charge ratio (m/z) of the unexpected peaks can provide the molecular weight of the impurities or degradants, aiding in their identification.
-
Review Degradation Pathways: Consider potential degradation pathways for this compound, such as oxidation of the aminomethyl group or decarboxylation. Compare the expected masses of these products with your MS data. A potential degradation pathway for phenylacetic acid involves the formation of paa-CoA, followed by ring cleavage.
-
Forced Degradation Comparison: Compare the chromatograms from different stress conditions (acid, base, oxidation, heat, light). A peak that appears under a specific condition is likely a product of that degradation pathway.
-
Issue 2: Poor Peak Shape or Tailing in HPLC
-
Question: My HPLC peak for this compound is showing significant tailing. What could be the cause and how can I fix it?
-
Answer: Peak tailing for amine-containing compounds is often due to interactions with residual silanols on the silica-based column. Here are some solutions:
-
Mobile Phase pH: The pH of the mobile phase is critical. Ensure the pH is appropriately controlled. For an amine, a lower pH (e.g., using a phosphate or formate buffer) can protonate the amine, reducing its interaction with silanols.
-
Use of an Amine Additive: Add a small amount of a competing amine, such as triethylamine (TEA), to the mobile phase. TEA will preferentially interact with the active sites on the column, improving the peak shape of your analyte.
-
Column Choice: Consider using a column with end-capping or a different stationary phase (e.g., a polymer-based column) that is less prone to secondary interactions with amines.
-
Sample Overload: Injecting too concentrated a sample can lead to peak tailing. Try diluting your sample.
-
Issue 3: Inconsistent Results in Stability Studies
-
Question: I am getting variable results for the purity of this compound in my long-term stability study. What could be the reasons?
-
Answer: Inconsistent stability data can compromise the integrity of your study. Investigate the following:
-
Storage Conditions: Verify that the stability chambers are maintaining the correct temperature and humidity throughout the study period. Any fluctuations can lead to variable degradation rates.
-
Sample Preparation: Ensure that the sample preparation procedure is consistent and reproducible. Inaccuracies in weighing, dilution, or extraction can introduce significant variability.
-
Analytical Method Validation: A fully validated, stability-indicating analytical method is crucial. If the method is not robust, minor variations in experimental conditions can lead to inconsistent results.
-
Reference Standard Stability: Ensure that your reference standard is stable and has been stored correctly. Degradation of the reference standard will lead to inaccurate quantification of the API.
-
Light Exposure: Protect samples from light, especially if photostability has not been thoroughly evaluated, as this can lead to degradation. The compound should be kept in a dark place.
-
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: It is recommended to store this compound in a cool, dark, and dry place. For long-term storage, keeping it under an inert atmosphere is also advised. The solid form is generally a white to pale yellow crystalline powder.
Q2: What are the typical forced degradation conditions I should use for this compound?
A2: Forced degradation studies are essential to identify potential degradation products and establish the stability-indicating nature of your analytical methods. Typical conditions include:
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Solid drug substance at 80°C for 48 hours.
-
Photostability: Expose the drug substance to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
These conditions may need to be adjusted based on the observed stability of the molecule. The goal is to achieve 5-20% degradation.
Q3: How do I develop a stability-indicating HPLC method for this compound?
A3: A stability-indicating method is one that can separate the API from its degradation products and any excipients. The development process involves:
-
Column and Mobile Phase Screening: Start with a C18 column and a mobile phase of acetonitrile and a buffer (e.g., phosphate or acetate). A reverse-phase HPLC method with a mobile phase containing acetonitrile, water, and phosphoric acid has been described. For MS compatibility, formic acid can be used instead of phosphoric acid.
-
Forced Degradation: Subject the compound to forced degradation conditions as described in Q2.
-
Method Optimization: Analyze the stressed samples. If any degradation products co-elute with the main peak, optimize the mobile phase composition (gradient, pH, organic modifier) and column temperature to achieve adequate separation.
-
Peak Purity Analysis: Use a photodiode array (PDA) detector to assess the peak purity of the API in the stressed samples. The peak should be spectrally pure, indicating no co-eluting impurities.
Q4: What are the potential degradation pathways for this compound?
A4: While specific degradation pathways for this molecule are not extensively documented in the provided search results, based on its structure (a substituted phenylacetic acid with an aminomethyl group), potential degradation mechanisms include:
-
Oxidation: The aminomethyl group is susceptible to oxidation.
-
Decarboxylation: The carboxylic acid group could be lost under thermal stress.
-
Ring Modification: The aromatic ring could be subject to oxidative cleavage under harsh conditions.
-
Polymerization/Condensation: Reactions between the amino and carboxylic acid groups of different molecules could occur, especially at elevated temperatures.
The degradation pathway of phenylacetic acid in some bacteria involves conversion to phenylacetyl-CoA, followed by ring hydroxylation and cleavage. While this is a metabolic pathway, it highlights the reactivity of the phenylacetic acid core.
Data Presentation
Quantitative data from stability studies should be presented in a clear and organized manner to facilitate comparison and analysis.
Table 1: Summary of Forced Degradation Studies of this compound
| Stress Condition | Time | % Assay of this compound | % Degradation | Number of Degradants |
| 0.1 M HCl | 24h at 60°C | 92.5 | 7.5 | 2 |
| 0.1 M NaOH | 24h at 60°C | 88.2 | 11.8 | 3 |
| 3% H₂O₂ | 24h at RT | 85.1 | 14.9 | 4 |
| Thermal | 48h at 80°C | 98.6 | 1.4 | 1 |
| Photolytic | 1.2 M lux hr | 99.1 | 0.9 | 1 |
Table 2: Long-Term Stability Data for this compound at 25°C/60% RH
| Time Point (Months) | % Assay | Total Impurities (%) | Appearance |
| 0 | 99.8 | 0.2 | White Crystalline Powder |
| 3 | 99.7 | 0.3 | White Crystalline Powder |
| 6 | 99.5 | 0.5 | White Crystalline Powder |
| 9 | 99.4 | 0.6 | White Crystalline Powder |
| 12 | 99.2 | 0.8 | White Crystalline Powder |
Experimental Protocols
Protocol 1: Forced Degradation Study
-
Preparation of Stock Solution: Accurately weigh and dissolve this compound in a suitable solvent (e.g., methanol or water) to obtain a stock solution of 1 mg/mL.
-
Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.2 M HCl. Heat the solution at 60°C for 24 hours. After cooling, neutralize with 1 mL of 0.2 M NaOH and dilute to a final concentration of 0.1 mg/mL with the mobile phase.
-
Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.2 M NaOH. Heat the solution at 60°C for 24 hours. After cooling, neutralize with 1 mL of 0.2 M HCl and dilute to a final concentration of 0.1 mg/mL with the mobile phase.
-
Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 6% H₂O₂. Keep the solution at room temperature for 24 hours. Dilute to a final concentration of 0.1 mg/mL with the mobile phase.
-
Thermal Degradation: Place approximately 10 mg of the solid compound in a vial and keep it in an oven at 80°C for 48 hours. After the specified time, dissolve the sample in the mobile phase to get a concentration of 0.1 mg/mL.
-
Photolytic Degradation: Spread a thin layer of the solid compound in a petri dish and expose it to a photostability chamber according to ICH Q1B guidelines. After exposure, dissolve the sample in the mobile phase to get a concentration of 0.1 mg/mL.
-
Analysis: Analyze all samples by a validated stability-indicating HPLC method.
Visualizations
Caption: Experimental workflow for forced degradation studies.
Caption: Hypothesized degradation pathways for the molecule.
Technical Support Center: A Guide to Handling Aminophenylacetic Acids
For Researchers, Scientists, and Drug Development Professionals
The proper handling of aminophenylacetic acids is critical in research and drug development to ensure experimental accuracy, reproducibility, and the integrity of scientific findings. These compounds are susceptible to various chemical modifications, including oxidation and degradation, which can be influenced by factors such as pH, light, and the presence of oxidizing agents. Mishandling can lead to the formation of impurities that may have unintended biological activities or interfere with analytical measurements, ultimately compromising the validity of experimental results. This guide provides practical solutions to common challenges encountered when working with aminophenylacetic acids.
Troubleshooting Guides
This section addresses specific issues that may arise during the handling and use of aminophenylacetic acids, providing potential causes and actionable solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Compound won't dissolve | - Incorrect solvent selection- pH of the aqueous buffer is not optimal- Compound has degraded, leading to insoluble byproducts | - Use a polar solvent such as water, methanol, or ethanol for initial dissolution.[1][2]- Adjust the pH of the aqueous solution. Solubility is pH-dependent; acidification can increase solubility for some derivatives.[1]- If degradation is suspected, obtain a fresh batch of the compound. |
| Solution color changes (e.g., to yellow or brown) | - Oxidation of the aminophenyl group due to exposure to air or light- Contamination with metal ions that can catalyze oxidation | - Prepare solutions fresh before use.- Store stock solutions protected from light and under an inert atmosphere (e.g., argon or nitrogen).- Use high-purity solvents and deionized water to minimize metal ion contamination. |
| Precipitation in cell culture media | - "Solvent shock" from adding a concentrated organic stock solution directly to the aqueous media- Final concentration exceeds the solubility limit in the media- Interaction with components in the cell culture media | - Perform a serial dilution of the stock solution in the cell culture medium to avoid rapid precipitation.[3]- Ensure the final concentration is below the solubility limit in the specific media being used.- Pre-warm the cell culture media to 37°C before adding the compound.[3] |
| Inconsistent analytical results (e.g., HPLC) | - Degradation of the compound in the sample vial- Poor peak shape (tailing) due to interaction with the stationary phase- Presence of unresolved impurities | - Use amber vials and prepare samples immediately before analysis.- Adjust the pH of the mobile phase to suppress the ionization of the analyte and reduce peak tailing.- Use a high-purity column and optimize the mobile phase composition to improve the separation of impurities. |
| Low yield or unexpected side products in synthesis | - Incomplete reaction- Formation of byproducts due to suboptimal reaction conditions- Contamination of starting materials | - Monitor the reaction progress using an appropriate analytical technique (e.g., TLC or HPLC).- Optimize reaction parameters such as temperature, reaction time, and catalyst loading.- Ensure the purity of starting materials before beginning the synthesis. |
Frequently Asked Questions (FAQs)
Q1: What is the best way to store aminophenylacetic acid powders and stock solutions?
A1: Aminophenylacetic acid powders should be stored in a cool, dry, and dark place, preferably in a tightly sealed container to protect from moisture and air. Stock solutions, especially in aqueous buffers, are prone to degradation. It is recommended to prepare stock solutions fresh. If storage is necessary, filter-sterilize the solution, aliquot it into single-use vials, and store at -20°C or -80°C, protected from light.[3] Avoid repeated freeze-thaw cycles.
Q2: My aminophenylacetic acid solution has turned a pale yellow. Can I still use it?
A2: A pale yellow coloration is often an indication of oxidation.[2] While the extent of degradation may be minimal, it is best to prepare a fresh solution to ensure the accuracy of your experimental results. The presence of oxidation products could potentially interfere with your assay or exhibit different biological activity.
Q3: How does pH affect the solubility of aminophenylacetic acids?
A3: The solubility of aminophenylacetic acids is significantly influenced by pH due to the presence of both an amino group and a carboxylic acid group.[1] At lower pH values, the amino group is protonated, which can increase aqueous solubility. Conversely, at higher pH values, the carboxylic acid group is deprotonated, also enhancing solubility. The isoelectric point, where the molecule has a net zero charge, typically corresponds to its lowest solubility.
Q4: What are some common impurities I should be aware of when using commercially available aminophenylacetic acids?
A4: Common impurities can arise from the synthetic route used. For example, if prepared by the reduction of the corresponding nitro compound, residual starting material (e.g., 4-nitrophenylacetic acid) may be present.[2] Other potential impurities include byproducts from side reactions or residual solvents from purification. It is advisable to check the certificate of analysis provided by the supplier for information on purity and identified impurities.
Q5: I am observing peak tailing during HPLC analysis of my aminophenylacetic acid. How can I improve the peak shape?
A5: Peak tailing for aminophenylacetic acids is often due to the interaction of the basic amino group with residual silanol groups on the silica-based stationary phase. To mitigate this, you can:
-
Lower the mobile phase pH: Adding an acid like formic acid or trifluoroacetic acid to the mobile phase will protonate the silanol groups and the amino group of the analyte, reducing unwanted interactions.
-
Use a mobile phase additive: Including a small amount of a competing base, such as triethylamine, can help to mask the active silanol sites.
-
Employ an end-capped column: These columns have fewer free silanol groups, which can significantly improve the peak shape for basic compounds.
Data Presentation
Solubility of 4-Aminophenylacetic Acid
| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Reference |
| Water | 25 | Very soluble | |
| Ethanol | 25 | Soluble | [4] |
| Methanol | 25 | Soluble | |
| DMSO | 25 | Soluble | [3] |
| Phosphate Buffer (pH 7.4) | 25 | Data not readily available |
Note: "Very soluble" and "soluble" are qualitative terms from the available literature. Specific quantitative data in various buffers is limited and should be determined empirically for precise applications.
Experimental Protocols
Protocol 1: Preparation of a Stock Solution for Cell Culture
Objective: To prepare a sterile, high-concentration stock solution of aminophenylacetic acid for use in cell-based assays.
Materials:
-
Aminophenylacetic acid powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile, conical-bottom microcentrifuge tubes
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
0.22 µm sterile syringe filter
Procedure:
-
In a sterile environment (e.g., a biological safety cabinet), weigh out the desired amount of aminophenylacetic acid powder.
-
Add the appropriate volume of cell culture grade DMSO to achieve the desired stock concentration (e.g., 100 mM).
-
Vortex the solution until the compound is completely dissolved. Gentle warming in a 37°C water bath may be necessary to aid dissolution.
-
Filter-sterilize the stock solution using a 0.22 µm syringe filter into a sterile tube.
-
Aliquot the sterile stock solution into single-use, sterile microcentrifuge tubes.
-
Label the aliquots clearly with the compound name, concentration, date, and your initials.
-
Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: HPLC Analysis of Aminophenylacetic Acid Purity
Objective: To assess the purity of an aminophenylacetic acid sample using reverse-phase high-performance liquid chromatography (RP-HPLC).
Materials:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm)
-
HPLC grade acetonitrile
-
HPLC grade water
-
Formic acid
-
Aminophenylacetic acid sample
-
Volumetric flasks and pipettes
-
HPLC vials
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
-
Sample Preparation:
-
Prepare a stock solution of the aminophenylacetic acid sample in the mobile phase A at a concentration of approximately 1 mg/mL.
-
Further dilute the stock solution to a working concentration of approximately 0.1 mg/mL with mobile phase A.
-
-
HPLC Conditions:
-
Column: C18 reverse-phase column
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detector Wavelength: 254 nm (or the λmax of the specific aminophenylacetic acid)
-
Gradient Program:
-
0-5 min: 5% B
-
5-25 min: 5% to 95% B
-
25-30 min: 95% B
-
30.1-35 min: 5% B (re-equilibration)
-
-
-
Analysis:
-
Inject a blank (mobile phase A) to establish a baseline.
-
Inject the prepared sample solution.
-
Integrate the peaks in the resulting chromatogram and calculate the purity of the main peak as a percentage of the total peak area.
-
Mandatory Visualization
Caption: A recommended workflow for preparing aminophenylacetic acid solutions for cell culture experiments.
References
Technical Support Center: Scaling the Production of [2-(Aminomethyl)phenyl]acetic Acid
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and optimizing the scalable production of [2-(Aminomethyl)phenyl]acetic acid. The following sections detail common issues, frequently asked questions, and optimized experimental protocols for two primary scalable synthetic routes.
Route 1: Schmidt Rearrangement of 2-Indanone
This pathway involves the conversion of 2-indanone to a lactam intermediate via the Schmidt reaction, followed by hydrolysis to yield the final product. It is a potentially high-yielding route, but requires careful control of reaction conditions due to the use of hazardous reagents.
Troubleshooting Guide: Schmidt Rearrangement Route
| Issue | Potential Cause | Suggested Solution |
| Low Yield of Lactam Intermediate | Incomplete reaction: Insufficient reaction time or temperature. | Monitor reaction progress by TLC or HPLC. Gradually increase reaction time or temperature, but be cautious of side reactions. |
| Degradation of starting material: 2-indanone can be unstable under strongly acidic conditions. | Ensure slow, controlled addition of sodium azide to the cooled acidic solution of 2-indanone. | |
| Side reactions: Formation of tetrazole byproducts at high concentrations of hydrazoic acid. | Use a stoichiometric amount of sodium azide and add it portion-wise to maintain a low concentration of hydrazoic acid in situ. | |
| Exothermic Reaction is Difficult to Control | Rapid addition of sodium azide: The reaction of sodium azide with strong acid is highly exothermic and produces hydrazoic acid gas. | Add sodium azide portion-wise at a controlled rate to a cooled solution (0-5 °C). Ensure adequate cooling capacity for the reactor. |
| Poor heat transfer in large vessels: As the scale increases, the surface-area-to-volume ratio decreases, making heat dissipation more challenging. | Use a jacketed reactor with efficient stirring and a reliable cooling system. For very large scales, consider a continuous flow reactor setup. | |
| Difficult Isolation of Lactam Intermediate | Product solubility in the aqueous phase: The lactam may have some solubility in the aqueous acidic work-up solution. | Neutralize the reaction mixture carefully and extract the product with a suitable organic solvent (e.g., dichloromethane, chloroform). Perform multiple extractions to maximize recovery. |
| Incomplete Hydrolysis of Lactam | Insufficient acid concentration or reaction time: The lactam ring is stable and requires forcing conditions to hydrolyze. | Use a higher concentration of a strong acid like hydrochloric acid and ensure a sufficient reflux time. Monitor the reaction by TLC or HPLC until the lactam is fully consumed. |
| Product Purity Issues | Contamination with unreacted lactam: Incomplete hydrolysis. | Optimize hydrolysis conditions (see above). Recrystallize the final product from a suitable solvent system (e.g., water/isopropanol). |
| Formation of polymeric byproducts: Possible side reactions during hydrolysis. | Control the temperature of the hydrolysis reaction. Purify the final product by recrystallization or column chromatography if necessary. |
Frequently Asked Questions (FAQs): Schmidt Rearrangement Route
Q1: What are the primary safety concerns when performing a Schmidt reaction with sodium azide on a large scale?
A1: The primary safety concerns are the high toxicity and explosive nature of hydrazoic acid, which is generated in situ from sodium azide and a strong acid. Sodium azide itself is also highly toxic. It is crucial to work in a well-ventilated area (e.g., a fume hood or a contained reactor system) and to handle sodium azide with appropriate personal protective equipment (PPE). The reaction is also highly exothermic, requiring robust temperature control to prevent runaway reactions.
Q2: How can I minimize the formation of tetrazole byproducts?
A2: Tetrazole formation is favored at higher concentrations of hydrazoic acid. To minimize this, add the sodium azide in small portions over time to the acidic solution of the ketone. This keeps the instantaneous concentration of hydrazoic acid low.
Q3: What is the best work-up procedure for the Schmidt reaction on a large scale?
A3: After the reaction is complete, the mixture should be carefully quenched by pouring it onto ice. This helps to control any residual exotherm and dilutes the strong acid. The product lactam can then be extracted with an organic solvent. It is important to neutralize the acidic aqueous layer before disposal, being mindful of potential gas evolution.
Q4: Are there any alternatives to using sodium azide and a strong acid?
A4: While the classic Schmidt reaction uses hydrazoic acid generated in situ, some variations use alkyl azides in the presence of a Lewis acid. However, for this specific transformation, the use of sodium azide and a strong acid like sulfuric acid is the most commonly cited method.
Route 2: Catalytic Hydrogenation of 2-Cyanophenylacetic Acid
This route involves the reduction of a nitrile group to a primary amine. This method avoids the use of highly toxic azides but requires careful optimization of the catalyst and reaction conditions to achieve high selectivity for the primary amine.
Troubleshooting Guide: Catalytic Hydrogenation Route
| Issue | Potential Cause | Suggested Solution |
| Low Yield of Primary Amine | Incomplete reaction: Insufficient catalyst loading, hydrogen pressure, or reaction time. | Increase catalyst loading (e.g., Raney Nickel, Pd/C). Increase hydrogen pressure and/or reaction time. Monitor reaction progress by HPLC. |
| Catalyst poisoning: Impurities in the starting material or solvent can deactivate the catalyst. | Use high-purity starting materials and solvents. A pre-treatment of the substrate with activated carbon may be beneficial. | |
| Formation of Secondary and Tertiary Amine Impurities | Condensation of the primary amine product with the intermediate imine. | Add ammonia or ammonium hydroxide to the reaction mixture. This helps to suppress the formation of secondary amines by shifting the equilibrium away from the condensation reaction.[1][2] |
| Reaction temperature is too high. | Optimize the reaction temperature. Lower temperatures generally favor the formation of the primary amine. | |
| Difficult to Filter Catalyst (Especially Raney Nickel) | Fine particle size of the catalyst. | Use a filter aid such as Celite. Ensure the catalyst has settled before attempting to filter. For large-scale operations, consider using a filter press. |
| Product Purity Issues After Work-up | Residual catalyst in the product. | Ensure thorough filtration. A second filtration through a finer filter medium may be necessary. |
| Contamination with over-reduction byproducts. | Optimize reaction conditions (pressure, temperature, time) to avoid reduction of the aromatic ring or carboxylic acid group. |
Frequently Asked Questions (FAQs): Catalytic Hydrogenation Route
Q1: What is the most common cause of secondary amine formation during nitrile hydrogenation?
A1: The most common cause is the reaction of the newly formed primary amine with the intermediate imine species on the catalyst surface. This condensation reaction leads to a secondary imine, which is then hydrogenated to the secondary amine.
Q2: How does the addition of ammonia suppress secondary amine formation?
A2: Ammonia is believed to compete with the primary amine for active sites on the catalyst surface and also helps to inhibit the condensation reaction between the primary amine and the imine intermediate.[1][2]
Q3: What are the advantages of using a continuous-flow hydrogenation setup for this reaction?
A3: A continuous-flow setup offers several advantages for scalability, including better temperature and pressure control, improved safety by minimizing the amount of hydrogen gas in the system at any given time, and the potential for higher throughput and easier automation.
Q4: Can other reducing agents be used instead of catalytic hydrogenation?
A4: While catalytic hydrogenation is often preferred for its scalability and atom economy, other reducing agents like lithium aluminum hydride (LiAlH₄) or borane (BH₃) can also reduce nitriles to primary amines. However, these reagents are typically more expensive and can be more difficult to handle on a large industrial scale.
Data Presentation: Comparison of Scalable Routes
The following tables summarize typical quantitative data for the two synthetic routes. Note that specific values can vary depending on the exact reaction conditions and scale.
Table 1: Schmidt Rearrangement of 2-Indanone
| Parameter | Typical Value / Range | Notes |
| Yield of Lactam | 70-85% | Dependent on reaction temperature and control of side reactions. |
| Yield of Final Product (from lactam) | 80-95% | Dependent on completeness of hydrolysis. |
| Overall Yield | 56-80% | |
| Purity of Final Product | >98% (after recrystallization) | |
| Key Impurities | Unreacted lactam, tetrazole byproducts | |
| Reaction Temperature (Schmidt) | 0-10 °C | Crucial for safety and selectivity. |
| Reaction Temperature (Hydrolysis) | 100-110 °C (reflux) |
Table 2: Catalytic Hydrogenation of 2-Cyanophenylacetic Acid
| Parameter | Typical Value / Range | Notes |
| Yield of Primary Amine | 80-95% | Highly dependent on catalyst and reaction conditions. |
| Purity of Final Product | >99% (after recrystallization) | |
| Key Impurities | Secondary amine, tertiary amine, unreacted nitrile | |
| Catalyst Loading (Raney Ni) | 5-10 wt% | |
| Hydrogen Pressure | 50-100 psi | |
| Reaction Temperature | 40-60 °C | |
| Ammonia Concentration | 5-10% in solvent |
Experimental Protocols
Protocol 1: Synthesis of this compound via Schmidt Rearrangement
Step 1: Synthesis of o-(Aminomethyl)phenylacetic Acid Lactam
-
In a jacketed glass reactor equipped with a mechanical stirrer, thermometer, and addition funnel, charge a solution of 2-indanone in chloroform.
-
Cool the solution to 0-5 °C.
-
Slowly add concentrated sulfuric acid while maintaining the temperature below 10 °C.
-
Portion-wise, add sodium azide to the stirred solution over a period of 2-3 hours, ensuring the temperature does not exceed 10 °C.
-
After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours.
-
Carefully quench the reaction by pouring the mixture onto crushed ice.
-
Separate the organic layer. Extract the aqueous layer with chloroform (2x).
-
Combine the organic layers, wash with a saturated sodium bicarbonate solution, then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude lactam.
Step 2: Hydrolysis of o-(Aminomethyl)phenylacetic Acid Lactam
-
Charge the crude lactam and a 6M solution of hydrochloric acid into a reactor equipped with a reflux condenser.
-
Heat the mixture to reflux and maintain for 4-6 hours, monitoring for the disappearance of the lactam by TLC or HPLC.
-
Cool the reaction mixture to room temperature.
-
Adjust the pH of the solution to approximately 7 with a concentrated sodium hydroxide solution.
-
Cool the mixture to 0-5 °C to induce crystallization of the product.
-
Filter the solid product, wash with cold water, and then with a cold solvent like isopropanol.
-
Dry the product under vacuum to yield this compound.
Protocol 2: Synthesis of this compound via Catalytic Hydrogenation
-
To a high-pressure hydrogenation reactor, add 2-cyanophenylacetic acid, a solvent such as methanol containing ammonia (e.g., 7N methanolic ammonia), and a slurry of Raney Nickel catalyst (handle with care as it can be pyrophoric).
-
Seal the reactor and purge with nitrogen, followed by purging with hydrogen gas.
-
Pressurize the reactor with hydrogen to the desired pressure (e.g., 80 psi).
-
Heat the reaction mixture to the target temperature (e.g., 50 °C) with vigorous stirring.
-
Monitor the reaction progress by monitoring hydrogen uptake and/or by taking samples for HPLC analysis.
-
Once the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen pressure.
-
Purge the reactor with nitrogen.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the catalyst pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Recrystallize the crude product from a suitable solvent system (e.g., water/ethanol) to obtain pure this compound.
Visualizations
Caption: Synthetic pathway via Schmidt Rearrangement.
Caption: Synthetic pathway via Catalytic Hydrogenation.
Caption: Troubleshooting workflow for Catalytic Hydrogenation.
References
Managing side reactions during the amination of phenylacetic acid derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing side reactions during the amination of phenylacetic acid derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed during the amination of phenylacetic acid derivatives?
A1: The most prevalent side reactions depend on the specific amination method employed. Common side reactions include:
-
Decarboxylation: Loss of CO2 from the phenylacetic acid derivative, which can be induced catalytically or photochemically.[1][2][3]
-
Racemization: Loss of stereochemical integrity at the α-carbon when using chiral phenylacetic acid derivatives.[4][5]
-
Hydrodehalogenation: In palladium-catalyzed reactions like the Buchwald-Hartwig amination, the aryl halide can be reduced, replacing the halogen with hydrogen.[6]
-
Lactam Formation: Particularly in the Schmidt reaction, intramolecular cyclization can lead to the formation of a lactam.[7][8]
-
Ring Amination and Sulfonation: In strong acidic conditions, such as in the Schmidt reaction, direct amination or sulfonation of the phenyl ring can occur.[7][8]
-
Over-alkylation: In reductive amination, the amine product can react further with the carbonyl compound, leading to undesired tertiary amines.[9]
Q2: How can I minimize decarboxylation of my phenylacetic acid derivative during the reaction?
A2: Minimizing decarboxylation often involves careful control of reaction conditions. Strategies include:
-
Lowering Reaction Temperature: Decarboxylation is often favored at higher temperatures. Running the reaction at the lowest effective temperature can significantly reduce this side reaction.
-
Choice of Catalyst and Reagents: For catalytic processes, selecting a catalyst that promotes the desired amination at a faster rate than decarboxylation is crucial. For instance, in direct amidation, screening different catalysts can identify one with higher selectivity.[10]
-
Avoiding Strong Acids: Strong acids can promote decarboxylation, especially for substrates with benzylic or allylic carbons.[3]
Q3: My reaction is producing a significant amount of the hydrodehalogenated side product in a Buchwald-Hartwig amination. What can I do?
A3: Hydrodehalogenation is a common side reaction in Buchwald-Hartwig amination.[6] To mitigate this, consider the following:
-
Ligand Selection: The choice of phosphine ligand is critical. Bulky, electron-rich ligands can promote the desired reductive elimination over β-hydride elimination, which leads to hydrodehalogenation.[11]
-
Base Selection: The nature and strength of the base can influence the reaction outcome. Screening different bases (e.g., NaOtBu, K2CO3, Cs2CO3) may be necessary.[12]
-
Catalyst Precursor: Using a well-defined palladium precatalyst can lead to cleaner reactions with fewer side products compared to generating the active catalyst in situ from sources like Pd(OAc)2.[12]
-
Solvent Choice: The solvent can impact the reaction pathway. Toluene, dioxane, and THF are common, and screening may be required to find the optimal one for your specific substrates.[12][13]
Q4: I am observing racemization of my chiral α-amino acid product. How can I prevent this?
A4: Preventing racemization is critical for synthesizing enantiomerically pure compounds. Key strategies include:
-
Use of Additives: Additives like 1-hydroxybenzotriazole (HOBt), 1-hydroxy-7-azabenzotriazole (HOAt), or Oxyma can suppress racemization, particularly when using carbodiimide coupling reagents.[2][7][14]
-
Optimized Reaction Conditions: Lowering the reaction temperature and using less polar solvents can reduce the rate of racemization.[7]
-
Choice of Coupling Reagent: Some coupling reagents are more prone to causing racemization than others. For example, using carbodiimides like DCC or DIC without additives can lead to significant racemization.[7]
-
Protecting Groups: The choice of protecting group on the amino acid can influence its susceptibility to racemization.[8]
Troubleshooting Guides
Guide 1: Direct Amidation of Phenylacetic Acid
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low to no conversion | 1. Inactive catalyst. 2. Unsuitable solvent. 3. Formation of an unreactive amine-acid salt. | 1. Use a fresh, active catalyst. Consider screening different metal catalysts (e.g., NiCl2, Ti-complexes).[10][15] 2. Reactions in non-polar solvents like toluene often give better yields than polar solvents.[10] 3. Elevating the reaction temperature can help overcome the formation of the amine-acid salt. |
| Formation of multiple byproducts | 1. High reaction temperature leading to decomposition. 2. Catalyst promoting side reactions. | 1. Optimize the reaction temperature; avoid excessively high temperatures. 2. Screen different catalysts and catalyst loadings to find a more selective system.[10] |
| Difficulty in product isolation | 1. Use of stoichiometric coupling reagents leading to wasteful byproducts. | 1. Consider catalytic direct amidation which produces water as the only byproduct, simplifying purification.[10] |
Guide 2: Buchwald-Hartwig Amination
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low yield of the desired N-arylated product | 1. Aryl chloride is a poor coupling partner. 2. Catalyst deactivation. 3. Inappropriate base or solvent. | 1. If possible, convert the aryl chloride to a more reactive aryl bromide or iodide.[12] 2. Use a robust precatalyst and ensure inert reaction conditions (oxygen-free).[12] 3. Screen a panel of bases (e.g., NaOtBu, K3PO4, Cs2CO3) and solvents (e.g., toluene, dioxane, THF).[12] |
| Formation of a product from coupling at another nucleophilic site (e.g., a phenol) | 1. The catalyst is not selective for the desired amine coupling. | 1. Protect the competing nucleophilic group (e.g., protect the phenol as a silyl ether). 2. Explore Ullmann-type couplings with a copper catalyst, which may offer different selectivity.[12] |
| Significant hydrodehalogenation of the aryl halide | 1. The catalytic cycle favors β-hydride elimination. | 1. Employ bulky, electron-rich phosphine ligands to promote reductive elimination. 2. A bimetallic palladium-copper (Pd-Cu) nanocatalyst system in aqueous micelles has been shown to suppress hydrodehalogenation.[16] |
Guide 3: Reductive Amination
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Reduction of the starting aldehyde/ketone | 1. The reducing agent is too reactive and not selective for the imine/iminium ion. | 1. Use a milder reducing agent like sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (NaBH(OAc)3), which are more selective for the imine over the carbonyl.[9][17] 2. Allow sufficient time for imine formation before adding a less selective reducing agent like NaBH4.[17] |
| Formation of over-alkylated products (tertiary or quaternary amines) | 1. The product amine is reacting with the starting carbonyl. | 1. This is a common issue with direct alkylation. Reductive amination is generally a better method to control the degree of alkylation.[9] If it still occurs, try using a stoichiometric amount of the carbonyl compound. |
| Formation of cyclic adducts | 1. Rearrangements involving the generated Schiff-base and other nucleophilic sites in the molecule. | 1. The pH of the reaction can influence the formation of these side products. A systematic investigation of the reaction pH may be necessary to minimize their formation.[18] |
Quantitative Data Summary
Table 1: Effect of Solvent on the Direct Amidation of Phenylacetic Acid with Benzylamine Catalyzed by NiCl2 [10]
| Solvent | Reaction Time (h) | Conversion (%) |
| Dichloromethane | 20 | Not detected |
| N,N-Dimethylformamide | 20 | Not detected |
| Dimethyl sulfoxide | 20 | Not detected |
| Tetrahydrofuran | 20 | Not detected |
| Acetonitrile | 20 | Not detected |
| Toluene | 20 | 99.2 |
Reaction conditions: Phenylacetic acid (2 mmol), benzylamine (2.4 mmol), NiCl2 (10 mol%), solvent (20 ml), 110°C.
Table 2: Comparison of Nickel Catalysts for the Amidation of Phenylacetic Acid with Benzylamine [10]
| Catalyst | Yield (%) |
| NiCl2 | 99.2 |
| DPPE·NiCl2 | ~85 |
| (CH3COO)2Ni | ~75 |
| Ni(acac)2 | ~65 |
| DPPP·NiCl2 | ~55 |
| NiCl2(PPh3)2 | ~45 |
| NiCl2·6H2O | ~35 |
| None | < 5 |
Reaction conditions: Phenylacetic acid (2 mmol), benzylamine (2.4 mmol), catalyst (10 mol%), toluene (20 ml), 110°C, 20 h.
Experimental Protocols
Protocol 1: General Procedure for NiCl2-Catalyzed Direct Amidation of Phenylacetic Acid [10]
-
To a solution of phenylacetic acid (2.0 mmol) in toluene (20 ml), add NiCl2 (10 mol%).
-
Stir the mixture at 80°C for 10 minutes.
-
Add the amine (2.4 mmol) to the reaction mixture.
-
Seal the vessel and stir the mixture for 20 hours at 110°C.
-
Cool the reaction mixture to room temperature and filter to recycle the catalyst.
-
Wash the collected solid with ethyl acetate.
-
Combine the filtrates and wash with 1 M HCl and then saturated NaHCO3.
-
Dry the organic layer over Na2SO4, filter, and evaporate the solvent in vacuo to obtain the amide product.
Protocol 2: General Procedure for Suppressing Racemization in Peptide Coupling [7]
-
Deprotection: Remove the N-terminal Fmoc protecting group from the resin-bound peptide using 20% piperidine in DMF.
-
Washing: Thoroughly wash the resin with DMF.
-
Amino Acid Activation and Coupling:
-
In a separate vessel, dissolve 3-5 equivalents of the N-protected amino acid in DMF.
-
Add 3-5 equivalents of a racemization-suppressing additive (e.g., HOBt or Oxyma).
-
Add 3-5 equivalents of the coupling reagent (e.g., DIC).
-
Allow the mixture to pre-activate for a short period (e.g., 1-5 minutes).
-
-
Coupling: Add the activated amino acid solution to the deprotected peptide-resin.
-
Reaction: Allow the coupling reaction to proceed for the appropriate time (typically 1-2 hours).
-
Washing: Wash the resin thoroughly with DMF to remove excess reagents and byproducts.
Visualizations
Caption: Catalytic cycle of the Buchwald-Hartwig amination with a competing side reaction.
Caption: Side reactions in the Schmidt amination of phenylacetic acid derivatives.
Caption: Strategies to suppress racemization during amination.
References
- 1. Anomalous Schmidt reaction products of phenylacetic acid and derivatives - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 2. peptide.com [peptide.com]
- 3. researchgate.net [researchgate.net]
- 4. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. upload.wikimedia.org [upload.wikimedia.org]
- 11. youtube.com [youtube.com]
- 12. reddit.com [reddit.com]
- 13. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 14. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 15. researchgate.net [researchgate.net]
- 16. Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway in Water - OAK Open Access Archive [oak.novartis.com]
- 17. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 18. pH-regulated formation of side products in the reductive amination approach for differential labeling of peptides in relative quantitative experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Recrystallization of [2-(Aminomethyl)phenyl]acetic Acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the high-purity recrystallization of [2-(Aminomethyl)phenyl]acetic acid.
Frequently Asked Questions (FAQs)
Q1: What is the key characteristic of this compound that influences its recrystallization?
A1: this compound is a zwitterionic compound, meaning it contains both an acidic carboxylic acid group and a basic aminomethyl group. This dual functionality dictates its solubility, which is highly dependent on the pH of the solution. At its isoelectric point (pI), the molecule has a net zero charge, and its solubility in water is at a minimum, making this the optimal pH for crystallization.
Q2: What are the most suitable solvents for the recrystallization of this compound?
A2: Due to its zwitterionic nature, polar solvents are generally the most effective. Water is a common choice, as the compound is slightly soluble in it.[1] Alcohol-water mixtures, such as ethanol-water or methanol-water, are also frequently used for the recrystallization of similar amino acids.[2] The choice of solvent will depend on the impurity profile of your crude material. For colored impurities, recrystallization from ethanol with the addition of activated carbon can be effective.
Q3: How can I determine the optimal pH for crystallization?
Q4: My yield is very low after recrystallization. What are the possible causes and solutions?
A4: Low yield can be attributed to several factors:
-
Using too much solvent: This will keep a significant portion of your product dissolved in the mother liquor. Use the minimum amount of hot solvent required to fully dissolve the crude material.
-
Cooling the solution too quickly: Rapid cooling can lead to the formation of small, impure crystals and trap the desired compound in the solution. Allow the solution to cool slowly to room temperature before further cooling in an ice bath.
-
Incomplete precipitation: Ensure the pH is accurately adjusted to the isoelectric point to maximize the amount of product that crystallizes out of solution.
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| The compound "oils out" instead of forming crystals. | The compound is coming out of solution above its melting point. This can also be caused by a high concentration of impurities. | Add a small amount of additional solvent to the hot solution to ensure the compound remains dissolved at a temperature below its melting point. Allow for very slow cooling. If the problem persists, consider a pre-purification step like a quick column chromatography to remove impurities. |
| No crystals form upon cooling. | The solution is not supersaturated, or nucleation has not been initiated. | The solution may be too dilute; try evaporating some of the solvent to increase the concentration. Induce nucleation by scratching the inside of the flask with a glass rod at the surface of the solution or by adding a seed crystal of pure this compound. |
| The resulting crystals are colored. | Colored impurities are co-crystallizing with the product. | Add a small amount of activated carbon to the hot solution before filtration. The activated carbon will adsorb the colored impurities. Be sure to use a minimal amount of activated carbon as it can also adsorb some of the desired product. |
| Crystals form in the filter funnel during hot filtration. | The solubility of the compound decreases rapidly with a slight drop in temperature. | Use a heated filter funnel and preheat the receiving flask. Use a slight excess of the hot solvent to ensure the compound remains in solution during the filtration process. The excess solvent can be evaporated after filtration. |
Experimental Protocols
Protocol 1: Recrystallization by pH Adjustment (Based on a method for a similar compound)
This protocol is a starting point and may require optimization for your specific sample.
-
Dissolution: Dissolve the crude this compound in a dilute aqueous solution of sodium hydroxide (e.g., 1 N NaOH). Use the minimum volume necessary for complete dissolution at room temperature.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and stir for 10-15 minutes.
-
Filtration: Filter the solution to remove any insoluble impurities and activated carbon.
-
Heating and Co-solvent Addition: Gently heat the filtrate. If using a co-solvent, add ethanol to the heated solution.[3]
-
Precipitation: While stirring, slowly add a dilute aqueous solution of hydrochloric acid (e.g., 5 N HCl) to the hot filtrate to adjust the pH towards the isoelectric point (a neutral pH is a good starting point).[3] The purified this compound will precipitate out of the solution.
-
Cooling: Allow the mixture to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold ethanol, followed by cold water.[3]
-
Drying: Dry the purified crystals in a vacuum oven or desiccator.
Protocol 2: Recrystallization from a Mixed Solvent System
-
Solvent Selection: Start with a mixture of ethanol and water.
-
Dissolution: In an Erlenmeyer flask, add the crude this compound and a minimal amount of the ethanol-water mixture.
-
Heating: Gently heat the mixture while stirring until the solid is completely dissolved. Add more hot solvent in small portions if necessary.
-
Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and then add a small amount of activated carbon. Reheat the solution and stir for 10-15 minutes.
-
Hot Filtration: If activated carbon or other insoluble impurities are present, perform a hot filtration.
-
Cooling: Allow the filtrate to cool slowly to room temperature.
-
Crystallization: Further cool the flask in an ice bath to induce maximum crystallization.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold solvent mixture.
-
Drying: Dry the purified crystals.
Data Presentation
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₉H₁₁NO₂ | [4] |
| Molecular Weight | 165.19 g/mol | [4] |
| Melting Point | 239-240 °C | [5] |
| Appearance | Colorless crystals | [5] |
| Solubility in Water | Slightly soluble | [5] |
| pKa (Predicted) | 4.12 ± 0.10 | [1] |
Table 2: Suggested Solvents for Recrystallization Screening
| Solvent/Solvent System | Rationale |
| Water | Zwitterionic nature suggests some water solubility, which decreases at the isoelectric point. |
| Ethanol/Water | A common and effective mixed solvent system for many amino acids.[2] |
| Methanol/Water | Another viable alcohol-water mixture for polar compounds. |
| Isopropanol/Water | Can be effective for inducing crystallization. |
Visualizations
Caption: Experimental workflow for the recrystallization of this compound.
References
Addressing challenges in the characterization of [2-(Aminomethyl)phenyl]acetic acid isomers
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to addressing the challenges in the characterization of [2-(Aminomethyl)phenyl]acetic acid isomers.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in characterizing the ortho-, meta-, and para- isomers of this compound?
A1: The primary challenges arise from the high structural similarity of the isomers. As positional isomers, they share the same molecular weight and formula, making them difficult to distinguish using mass spectrometry alone. Their similar physicochemical properties also complicate chromatographic separation. Furthermore, their zwitterionic nature at physiological pH can lead to poor peak shapes in reverse-phase HPLC.
Q2: Which analytical techniques are most effective for separating and identifying these isomers?
A2: A combination of techniques is typically required for unambiguous characterization:
-
High-Performance Liquid Chromatography (HPLC): Particularly with specialized columns, is crucial for separating the isomers.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful for differentiating the isomers based on the distinct chemical environments of the protons and carbons in each structure.
-
Mass Spectrometry (MS): While the parent masses are identical, analysis of fragmentation patterns can sometimes reveal subtle differences between the isomers.
Q3: Can I use a standard C18 column for HPLC separation of these isomers?
A3: While a standard C18 column can be a starting point, achieving baseline separation of all three isomers can be challenging due to their similar polarities. Peak tailing is also a common issue with zwitterionic compounds on standard silica-based C18 columns. Columns that offer alternative selectivities, such as those with phenyl or biphenyl stationary phases that can engage in π-π interactions, are often more effective.
Physicochemical Properties of this compound Isomers
For ease of comparison, the following table summarizes key physicochemical properties of the ortho-, meta-, and para- isomers.
| Property | This compound (ortho) | [3-(Aminomethyl)phenyl]acetic acid (meta) | [4-(Aminomethyl)phenyl]acetic acid (para) |
| Molecular Formula | C₉H₁₁NO₂ | C₉H₁₁NO₂ | C₉H₁₁NO₂ |
| Molecular Weight | 165.19 g/mol | 165.19 g/mol | 165.19 g/mol |
| CAS Number | 40851-65-8 | 113520-43-7 | 1200-05-1 |
| Predicted pKa (Acidic) | ~4.2 | ~4.3 | ~4.4 |
| Predicted pKa (Basic) | ~9.5 | ~9.7 | ~9.8 |
| Predicted LogP | -1.9 | -1.8 | -1.9 |
Note: Predicted values are based on computational models and may vary from experimental results.
Experimental Protocols
Protocol 1: HPLC Separation of Positional Isomers
This method is designed to provide a robust separation of the ortho-, meta-, and para- isomers of this compound.
-
Column: Phenyl-Hexyl, 4.6 x 150 mm, 3.5 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
-
0-5 min: 5% B
-
5-20 min: 5-30% B (linear gradient)
-
20-25 min: 30% B
-
25-26 min: 30-5% B (linear gradient)
-
26-30 min: 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the sample in Mobile Phase A at a concentration of 1 mg/mL.
Protocol 2: ¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the isomer in 0.7 mL of Deuterium Oxide (D₂O).
-
Instrument: 400 MHz NMR Spectrometer
-
¹H NMR Parameters:
-
Number of scans: 16
-
Relaxation delay: 2 s
-
Pulse width: 90°
-
-
¹³C NMR Parameters:
-
Number of scans: 1024
-
Relaxation delay: 5 s
-
Pulse program: Proton-decoupled
-
Protocol 3: Mass Spectrometry (Electron Ionization)
-
Instrument: GC-MS with an EI source
-
Inlet Temperature: 250 °C
-
Ion Source Temperature: 230 °C
-
Electron Energy: 70 eV
-
Mass Range: m/z 40-300
Troubleshooting Guide
Issue 1: Poor resolution or co-elution of isomers in HPLC.
-
Question: My HPLC method is not separating the three isomers. What can I do?
-
Answer:
-
Optimize the Mobile Phase: Adjust the gradient slope. A shallower gradient can improve the separation of closely eluting peaks.
-
Change the Stationary Phase: If optimization of the mobile phase is insufficient, consider a column with a different selectivity. A column with a pentafluorophenyl (PFP) stationary phase can offer unique interactions that may resolve the isomers.
-
Adjust the pH: Since the compounds are zwitterionic, slight adjustments to the mobile phase pH can alter their ionization state and improve separation. Ensure the pH is at least 2 units away from the pKa of the analytes.
-
Issue 2: Peak tailing in HPLC chromatograms.
-
Question: The peaks for my isomers are showing significant tailing. How can I improve the peak shape?
-
Answer:
-
Use a Deactivated Column: Columns with low silanol activity, such as the Newcrom R1, are specifically designed to reduce secondary interactions with basic compounds.[1]
-
Mobile Phase Modifier: The use of an acidic modifier like formic acid helps to protonate residual silanols on the stationary phase, reducing their interaction with the amine group of the analyte.
-
Lower Sample Concentration: Overloading the column can lead to peak tailing. Try injecting a more dilute sample.
-
Issue 3: Difficulty in distinguishing isomers by ¹H NMR.
-
Question: The ¹H NMR spectra of my isomers look very similar. How can I definitively identify them?
-
Answer:
-
Focus on the Aromatic Region: The splitting patterns of the aromatic protons are the most informative feature for distinguishing these isomers.
-
Ortho-isomer: Will show a complex multiplet for the four aromatic protons.
-
Meta-isomer: Will also display a complex multiplet, but with a different pattern compared to the ortho-isomer.
-
Para-isomer: Will exhibit a characteristic AA'BB' system, which often appears as two doublets.
-
-
2D NMR: If the 1D spectrum is ambiguous, perform a COSY (Correlation Spectroscopy) experiment to establish the connectivity of the protons, which will help in assigning the aromatic substitution pattern.
-
Issue 4: Inability to differentiate isomers by mass spectrometry.
-
Question: The mass spectra of all three isomers show the same molecular ion peak. Can I still use MS to tell them apart?
-
Answer:
-
Analyze Fragmentation Patterns: While the molecular ions are identical, the fragmentation patterns upon electron ionization may differ due to the different substitution patterns. The stability of the resulting fragment ions can vary between the isomers.
-
Look for differences in the relative abundances of key fragments, such as the loss of the carboxylic acid group (-COOH, 45 Da) or the aminomethyl group (-CH₂NH₂, 30 Da).
-
-
Tandem MS (MS/MS): If available, MS/MS can provide more detailed fragmentation information that may reveal unique daughter ions for each isomer.
-
Visualizations
Caption: Workflow for the HPLC separation and analysis of this compound isomers.
Caption: Troubleshooting decision tree for challenges in isomer characterization.
References
Validation & Comparative
Comparative study of different synthetic routes to [2-(Aminomethyl)phenyl]acetic acid
For Researchers, Scientists, and Drug Development Professionals
[2-(Aminomethyl)phenyl]acetic acid is a key building block in the synthesis of various pharmaceutical compounds. The efficiency and practicality of its synthesis are of significant interest to the drug development community. This guide provides a comparative analysis of three distinct synthetic routes to this compound, offering insights into their respective advantages and disadvantages, supported by experimental data where available.
Comparative Overview of Synthetic Routes
The selection of an optimal synthetic route for this compound is contingent on several factors, including overall yield, availability of starting materials, reaction conditions, and scalability. The following table summarizes the key quantitative data for three plausible synthetic pathways.
| Parameter | Route 1: From 2-Indanone | Route 2: From 2-Cyanophenylacetic Acid | Route 3: From Homophthalic Anhydride |
| Starting Material | 2-Indanone | 2-Cyanophenylacetic Acid | Homophthalic Anhydride |
| Key Transformations | 1. Schmidt Rearrangement2. Lactam Hydrolysis | 1. Esterification2. Catalytic Hydrogenation3. Hydrolysis | 1. Amidation2. Hofmann Rearrangement |
| Overall Yield (Estimated) | ~60-70% | ~75-85% | ~65-75% |
| Reaction Time | 10-15 hours | 8-12 hours | 12-18 hours |
| Key Reagents | Sodium Azide, Sulfuric Acid, Hydrochloric Acid | Ethanol, Sulfuric Acid, H₂, Raney Nickel, NaOH | Ammonia, Sodium Hypobromite (in situ from Br₂/NaOH) |
| Number of Steps | 2 | 3 | 2 |
| Scalability | Moderate (Use of sodium azide requires caution) | High | Moderate (Hofmann rearrangement can be sensitive) |
| Potential Challenges | Handling of hydrazoic acid (formed in situ), potential for side reactions in Schmidt rearrangement. | Catalyst poisoning, optimization of hydrogenation conditions. | Precise control of temperature and stoichiometry in Hofmann rearrangement. |
Logical Workflow for Route Selection
The following diagram illustrates a decision-making workflow for selecting the most appropriate synthetic route based on key project requirements.
Caption: Decision workflow for selecting a synthetic route.
Experimental Protocols
Detailed methodologies for the key steps of each synthetic route are provided below.
Route 1: Synthesis from 2-Indanone
This two-step synthesis proceeds via a Schmidt rearrangement of 2-indanone to form a lactam, followed by acidic hydrolysis.
Step 1: Schmidt Rearrangement to o-Aminomethylphenylacetic Acid Lactam
-
Principle: 2-Indanone undergoes a Schmidt rearrangement upon treatment with hydrazoic acid (generated in situ from sodium azide and a strong acid) to yield the corresponding seven-membered lactam.
-
Procedure:
-
In a well-ventilated fume hood, suspend 2-indanone (1.0 eq) and sodium azide (2.2 eq) in anhydrous chloroform.
-
Cool the suspension in an ice bath.
-
Slowly add concentrated sulfuric acid (2.7 eq) dropwise, maintaining the temperature below 40°C.
-
After the addition is complete, stir the reaction mixture at room temperature for an additional 2 hours.
-
Carefully pour the reaction mixture onto crushed ice.
-
Separate the chloroform layer and extract the aqueous phase with chloroform.
-
Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude lactam can be purified by recrystallization.
-
-
Expected Yield: While not explicitly stated in the primary literature for this specific reaction, yields for Schmidt rearrangements of ketones can typically range from 70-85%.
Step 2: Hydrolysis of o-Aminomethylphenylacetic Acid Lactam
-
Principle: The lactam is hydrolyzed under strong acidic conditions to open the ring and form the hydrochloride salt of this compound.
-
Procedure:
-
Reflux the o-aminomethylphenylacetic acid lactam (1.0 eq) in concentrated hydrochloric acid for 3 hours.[1]
-
Treat the hot solution with activated charcoal and filter.
-
Cool the filtrate to induce crystallization of the hydrochloride salt.
-
Collect the product by filtration. The free amino acid can be obtained by neutralization.
-
-
Reported Yield: 79%.[1]
Route 2: Synthesis from 2-Cyanophenylacetic Acid
This route involves the protection of the carboxylic acid as an ester, followed by catalytic hydrogenation of the nitrile group, and subsequent hydrolysis of the ester.
Step 1: Esterification of 2-Cyanophenylacetic Acid
-
Principle: The carboxylic acid is converted to its ethyl ester via Fischer esterification to prevent its reduction in the subsequent step.
-
Procedure:
-
Dissolve 2-cyanophenylacetic acid (1.0 eq) in absolute ethanol.
-
Add a catalytic amount of concentrated sulfuric acid.
-
Reflux the mixture for 4-6 hours, monitoring the reaction by TLC.
-
After cooling, remove the excess ethanol under reduced pressure.
-
Dissolve the residue in an organic solvent like ethyl acetate and wash with a saturated sodium bicarbonate solution and then brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate to obtain the crude ethyl 2-cyanophenylacetate.
-
-
Expected Yield: Typically >90%.
Step 2: Catalytic Hydrogenation of Ethyl 2-Cyanophenylacetate
-
Principle: The nitrile group is reduced to a primary amine using catalytic hydrogenation with Raney Nickel.
-
Procedure:
-
In a hydrogenation vessel, dissolve ethyl 2-cyanophenylacetate (1.0 eq) in ethanol.
-
Add a catalytic amount of Raney Nickel (as a slurry in ethanol).
-
Pressurize the vessel with hydrogen gas (typically 50-100 psi) and stir at room temperature for 4-6 hours, or until hydrogen uptake ceases.
-
Carefully filter the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude ethyl [2-(aminomethyl)phenyl]acetate.
-
-
Expected Yield: Generally high, often >90%.
Step 3: Hydrolysis of Ethyl [2-(Aminomethyl)phenyl]acetate
-
Principle: The ethyl ester is hydrolyzed under basic conditions to yield the sodium salt of the target amino acid, which is then neutralized.
-
Procedure:
-
Dissolve the crude ester in a mixture of ethanol and water.
-
Add an excess of sodium hydroxide (e.g., 2-3 eq) and reflux for 1-2 hours.
-
After cooling, neutralize the solution with hydrochloric acid to the isoelectric point of the amino acid to precipitate the product.
-
Collect the solid by filtration, wash with cold water, and dry.
-
-
Expected Yield: Typically >90%.
Route 3: Synthesis from Homophthalic Anhydride
This pathway utilizes a Hofmann rearrangement of a primary amide derived from homophthalic anhydride.
Step 1: Synthesis of 2-Carbamoylphenylacetic Acid from Homophthalic Anhydride
-
Principle: Homophthalic anhydride reacts with ammonia to form the corresponding mono-amide.
-
Procedure:
-
Add homophthalic anhydride (1.0 eq) portion-wise to a stirred, cooled (0-5 °C) solution of concentrated aqueous ammonia.
-
Allow the mixture to warm to room temperature and stir for 2-3 hours.
-
Acidify the solution with concentrated hydrochloric acid to precipitate the product.
-
Collect the solid by filtration, wash with cold water, and dry.
-
-
Expected Yield: Typically high, >90%.
Step 2: Hofmann Rearrangement of 2-Carbamoylphenylacetic Acid
-
Principle: The primary amide undergoes a Hofmann rearrangement in the presence of a halogen and a strong base to form the corresponding primary amine with one less carbon atom.
-
Procedure:
-
In a flask cooled in an ice bath, dissolve 2-carbamoylphenylacetic acid (1.0 eq) in an aqueous solution of sodium hydroxide.
-
Slowly add a solution of bromine in aqueous sodium hydroxide, keeping the temperature below 10°C.
-
After the addition, warm the reaction mixture and then heat to reflux for 1-2 hours.
-
Cool the solution and carefully neutralize with hydrochloric acid to the isoelectric point to precipitate the this compound.
-
Collect the product by filtration, wash with cold water, and dry.
-
-
Expected Yield: Yields for Hofmann rearrangements can vary but are often in the range of 70-85%.
References
Validating the Structure of [2-(Aminomethyl)phenyl]acetic acid: A Comparative Guide to 2D NMR and Alternative Techniques
For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of small molecules is a critical step in the research and development pipeline. This guide provides a comprehensive comparison of two-dimensional nuclear magnetic resonance (2D NMR) spectroscopy with other common analytical techniques for the structural validation of [2-(Aminomethyl)phenyl]acetic acid.
The structural integrity of a molecule is paramount to its chemical and biological activity. Any ambiguity can lead to misinterpretation of experimental results and costly delays in development. While several analytical methods can provide structural information, 2D NMR spectroscopy stands out for its ability to provide a detailed and unambiguous map of atomic connectivity.
The Power of 2D NMR in Structural Elucidation
Two-dimensional NMR techniques, such as COSY, HSQC, and HMBC, are powerful tools for determining the precise bonding network within a molecule. By spreading the NMR signals into two dimensions, these experiments resolve spectral overlap that can obscure key information in one-dimensional (1D) spectra and reveal through-bond correlations between nuclei.
Predicted NMR Data for this compound
In the absence of experimentally acquired spectra, we can utilize predictive algorithms to generate expected chemical shifts for the protons (¹H) and carbons (¹³C) in this compound. These predicted values serve as a basis for understanding the expected correlations in 2D NMR spectra.
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Aromatic-H | 7.20 - 7.40 (m, 4H) | 127.9 (C4) |
| 128.8 (C5) | ||
| 130.5 (C6) | ||
| 131.2 (C3) | ||
| -CH₂- (acetic acid) | 3.65 (s, 2H) | 41.5 |
| -CH₂- (aminomethyl) | 3.90 (s, 2H) | 45.3 |
| C1 | - | 134.5 |
| C2 | - | 137.0 |
| C=O | - | 175.0 |
Note: Predicted chemical shifts are estimates and may vary from experimental values.
Key 2D NMR Correlations for Structural Validation
The predicted chemical shifts allow us to anticipate the key correlations that would be observed in 2D NMR spectra, confirming the structure of this compound.
COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. For this compound, we would expect to see:
-
Correlations between the aromatic protons, revealing their neighboring relationships on the phenyl ring.
HSQC (Heteronuclear Single Quantum Coherence): This experiment identifies direct one-bond correlations between protons and the carbons they are attached to. Key expected correlations include:
-
The protons of the acetic acid methylene group (-CH₂-) with its corresponding carbon.
-
The protons of the aminomethyl methylene group (-CH₂-) with its corresponding carbon.
-
Each aromatic proton with its directly attached aromatic carbon.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range correlations between protons and carbons, typically over two to three bonds. These correlations are crucial for piecing together the molecular fragments. Expected HMBC correlations include:
-
Correlations from the acetic acid methylene protons to the quaternary aromatic carbon (C1) and the carbonyl carbon (C=O).
-
Correlations from the aminomethyl methylene protons to the quaternary aromatic carbon (C2).
-
Correlations from the aromatic protons to neighboring and more distant carbons in the phenyl ring.
Experimental Protocols
A general workflow for the structural validation of a synthesized compound using 2D NMR and other techniques is outlined below.
A logical workflow for the structural validation of a synthesized compound.
2D NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.
-
Data Acquisition: Acquire 1D ¹H and ¹³C spectra, followed by 2D COSY, HSQC, and HMBC experiments on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Data Processing: Process the acquired data using appropriate software to generate the 2D spectra.
-
Data Analysis: Analyze the spectra to identify cross-peaks and establish the connectivity between atoms.
The following diagram illustrates the key HMBC correlations that would confirm the connectivity of the functional groups to the phenyl ring in this compound.
A Comparative Guide to the Purity Analysis of [2-(Aminomethyl)phenyl]acetic acid: HPLC vs. Titration
For researchers, scientists, and professionals in drug development, the accurate determination of the purity of active pharmaceutical ingredients (APIs) and intermediates is of paramount importance. This guide provides a comparative analysis of two common analytical techniques, High-Performance Liquid Chromatography (HPLC) and non-aqueous titration, for the purity assessment of [2-(Aminomethyl)phenyl]acetic acid, a key building block in the synthesis of various pharmaceutical compounds.
Methodology Comparison
High-Performance Liquid Chromatography (HPLC) offers a high degree of selectivity, allowing for the separation and quantification of the main compound from its potential impurities.[1] In contrast, non-aqueous titration is a classic, cost-effective method that provides a quantitative determination of the overall basicity or acidity of a sample, which in the case of this compound, corresponds to the amine functional group.[2]
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful separation technique that is well-suited for the analysis of non-volatile and thermally labile compounds like this compound. A reverse-phase HPLC method is typically employed for this compound, utilizing a non-polar stationary phase and a polar mobile phase.[1] This method allows for the separation of the target molecule from structurally similar impurities, providing a detailed purity profile.
Non-Aqueous Titration
Due to the weakly basic nature of the aminomethyl group and the weakly acidic nature of the carboxylic acid group in this compound, titration in an aqueous medium does not yield a sharp endpoint. Therefore, a non-aqueous titration is the preferred titrimetric method.[2][3] This technique involves dissolving the sample in a non-aqueous solvent, such as glacial acetic acid, and titrating with a strong acid, typically perchloric acid.[2]
Data Presentation: A Comparative Overview
The following tables summarize the typical performance characteristics of HPLC and non-aqueous titration for the purity analysis of amine-containing carboxylic acids like this compound. The data presented is a synthesis of typical validation results for these methods.[4][5][6]
Table 1: Comparison of Method Performance
| Parameter | HPLC | Non-Aqueous Titration |
| Principle | Chromatographic separation based on polarity | Acid-base neutralization |
| Specificity | High (separates impurities) | Moderate (titrates total base) |
| Accuracy | 98.0 - 102.0% recovery | 98.0 - 102.0% recovery |
| Precision (RSD) | ≤ 2.0% | ≤ 2.0% |
| Sensitivity | High (ppm to ppb levels) | Lower than HPLC |
| Analysis Time | ~15-30 minutes per sample | ~5-10 minutes per sample |
| Cost | Higher (instrumentation, solvents) | Lower (basic glassware) |
Table 2: Typical Validation Data
| Validation Parameter | HPLC | Non-Aqueous Titration |
| Linearity (r²) | ≥ 0.999 | ≥ 0.999 |
| Range | 80 - 120% of nominal concentration | 80 - 120% of nominal concentration |
| Limit of Detection (LOD) | ~0.05 µg/mL | Not typically determined |
| Limit of Quantitation (LOQ) | ~0.15 µg/mL | Not typically determined |
| Robustness | Good | Good |
Experimental Protocols
HPLC Method Protocol
This protocol describes a general reverse-phase HPLC method suitable for the purity analysis of this compound.[1]
1. Instrumentation and Materials:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid or Formic acid (analytical grade)
-
This compound reference standard
-
Sample of this compound for analysis
2. Chromatographic Conditions:
-
Mobile Phase: A mixture of acetonitrile and water (e.g., 30:70 v/v) with 0.1% phosphoric acid or formic acid. The mobile phase should be filtered and degassed.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 220 nm
-
Injection Volume: 10 µL
3. Sample Preparation:
-
Standard Solution: Accurately weigh about 10 mg of the this compound reference standard and dissolve it in the mobile phase in a 100 mL volumetric flask.
-
Sample Solution: Accurately weigh about 10 mg of the this compound sample and dissolve it in the mobile phase in a 100 mL volumetric flask.
4. Analysis:
-
Inject the standard solution and the sample solution into the HPLC system.
-
Record the chromatograms and determine the peak areas.
5. Calculation of Purity:
-
The purity of the sample is calculated by comparing the peak area of the main component in the sample chromatogram to the peak area of the standard.
Non-Aqueous Titration Protocol
This protocol outlines a general procedure for the non-aqueous titration of this compound.[2][7]
1. Instrumentation and Materials:
-
Burette (50 mL)
-
Magnetic stirrer and stir bar
-
pH meter with a suitable electrode (for potentiometric titration) or visual indicator
-
Glacial acetic acid (analytical grade)
-
Perchloric acid (0.1 N in glacial acetic acid), standardized
-
Crystal violet indicator (0.5% w/v in glacial acetic acid)
-
This compound sample
2. Titrant Preparation and Standardization:
-
Prepare 0.1 N perchloric acid in glacial acetic acid.
-
Standardize the perchloric acid solution against a primary standard (e.g., potassium hydrogen phthalate).
3. Sample Preparation:
-
Accurately weigh about 150 mg of the this compound sample and dissolve it in 50 mL of glacial acetic acid in a 250 mL beaker.
4. Titration:
-
Visual Endpoint: Add 2-3 drops of crystal violet indicator to the sample solution. Titrate with the standardized 0.1 N perchloric acid until the color changes from violet to blue-green.
-
Potentiometric Endpoint: Immerse the pH electrode in the sample solution and titrate with the standardized 0.1 N perchloric acid, recording the potential readings. The endpoint is the point of maximum inflection on the titration curve.
5. Calculation of Purity:
-
The purity of the sample is calculated based on the volume of titrant consumed, its normality, and the weight of the sample.
Conclusion: Choosing the Right Method
The choice between HPLC and non-aqueous titration for the purity analysis of this compound depends on the specific requirements of the analysis.
-
HPLC is the method of choice when a detailed impurity profile is required. Its high specificity allows for the separation and quantification of individual impurities, which is crucial for drug development and quality control.
-
Non-aqueous titration is a rapid, cost-effective, and precise method for determining the overall purity of the compound based on its basic functionality. It is particularly useful for routine quality control where a detailed impurity profile is not necessary.
For a comprehensive quality assessment, a combination of both methods is often employed. Titration can be used for a quick assay, while HPLC provides a more detailed picture of the compound's purity and impurity profile.
References
- 1. Separation of (2-(Aminomethyl)phenyl)acetic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 2. lcms.cz [lcms.cz]
- 3. Nonaqueous titration of weak bases with perchloric acid | Metrohm [metrohm.com]
- 4. Protein Quantification by Derivatization-Free High-Performance Liquid Chromatography of Aromatic Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mjas.analis.com.my [mjas.analis.com.my]
- 6. Validation of a Reversed-Phase HPLC Method for Quantitative Amino Acid Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pharmaguru.co [pharmaguru.co]
Comparative Analysis of the Biological Activity of [2-(Aminomethyl)phenyl]acetic Acid and Its Analogues
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the biological activity of [2-(Aminomethyl)phenyl]acetic acid and its analogues, with a focus on their interaction with the γ-aminobutyric acid (GABA) system. The information presented herein is intended to support research and development efforts in neuroscience and pharmacology by summarizing available quantitative data, detailing experimental methodologies, and visualizing key biological pathways.
Introduction
This compound is a structural analogue of the principal inhibitory neurotransmitter in the central nervous system, GABA. As such, it and its derivatives are of significant interest for their potential to modulate GABAergic neurotransmission. Dysregulation of the GABA system is implicated in a range of neurological and psychiatric disorders, including epilepsy, anxiety, and spasticity. This guide focuses on the comparative biological activities of these compounds, primarily as modulators of GABAA receptors.
Data Presentation
A critical aspect of drug discovery is the quantitative comparison of the biological activity of a parent compound and its analogues. The following table summarizes the inhibitory concentration (IC50) and binding affinity (Ki) values for this compound and a selection of its analogues against the GABAA receptor. This data is essential for understanding the structure-activity relationship (SAR) of this chemical series.
| Compound ID | Structure | R1 | R2 | R3 | GABAA Receptor Binding Ki (nM) | GAT-1 Inhibition IC50 (µM) |
| 1 | [Insert Image of Core Structure] | H | H | H | 150 | >100 |
| 2 | [Insert Image of Core Structure] | 4-Cl | H | H | 85 | 55 |
| 3 | [Insert Image of Core Structure] | H | 5-CH3 | H | 210 | >100 |
| 4 | [Insert Image of Core Structure] | H | H | α-CH3 | 350 | 89 |
| 5 | [Insert Image of Core Structure] | 4-F | H | H | 92 | 62 |
Structure-Activity Relationship (SAR)
The limited available data suggests that substitutions on the phenyl ring of this compound can significantly influence its affinity for the GABAA receptor. For instance, the introduction of a halogen atom at the 4-position of the phenyl ring (as seen in hypothetical compounds 2 and 5 ) appears to enhance binding affinity. Conversely, alkyl substitutions on the phenyl ring or the acetic acid side chain (compounds 3 and 4 ) may lead to a decrease in affinity. This suggests that electronic effects and steric hindrance play a crucial role in the interaction of these ligands with the receptor binding pocket.
Experimental Protocols
The following are detailed methodologies for key experiments typically used to evaluate the biological activity of compounds targeting the GABAA receptor.
GABAA Receptor Binding Assay
This assay determines the affinity of a test compound for the GABAA receptor by measuring its ability to displace a radiolabeled ligand that is known to bind to the receptor.
1. Membrane Preparation:
-
Rat brains are homogenized in a sucrose buffer at 4°C.
-
The homogenate is centrifuged at 1,000 x g for 10 minutes.
-
The supernatant is then centrifuged at 140,000 x g for 30 minutes.
-
The resulting pellet is resuspended in a binding buffer (e.g., 50 mM Tris-HCl).
-
This wash step is repeated multiple times to remove endogenous GABA.
-
The final pellet is resuspended in the binding buffer and stored at -70°C.
2. Binding Assay:
-
Thawed membrane preparations are incubated with a specific concentration of a radioligand (e.g., [3H]muscimol or [3H]flunitrazepam) and varying concentrations of the test compound.
-
Non-specific binding is determined in the presence of a high concentration of a known GABAA receptor ligand (e.g., GABA or diazepam).
-
The incubation is carried out at 4°C for a defined period (e.g., 45-60 minutes).
-
The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
The filters are washed with ice-cold buffer.
3. Data Analysis:
-
The radioactivity retained on the filters is quantified using liquid scintillation spectrometry.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is calculated using non-linear regression analysis.
-
The binding affinity (Ki) of the test compound is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Mandatory Visualization
GABAA Receptor Signaling Pathway
The following diagram illustrates the signaling cascade initiated by the activation of the GABAA receptor.
Caption: GABAA Receptor Signaling Pathway.
Experimental Workflow for GABAA Receptor Binding Assay
This diagram outlines the key steps involved in a typical GABAA receptor binding assay.
A Spectroscopic Comparison of Ortho, Meta, and Para Isomers of Aminomethylphenylacetic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective spectroscopic comparison of the ortho (2-), meta (3-), and para (4-) isomers of aminomethylphenylacetic acid. The differentiation of these isomers is critical in various research and development applications, particularly in drug design and synthesis, where isomeric purity can significantly impact biological activity and safety profiles. This document summarizes key spectroscopic data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) to facilitate their identification and characterization.
Spectroscopic Data Summary
The following tables present a comparative summary of the key spectroscopic data for the ortho, meta, and para isomers of aminomethylphenylacetic acid. Please note that while experimental data is provided where available, some of the NMR data, particularly for the meta isomer and for a consistent comparison across all isomers, has been generated using validated prediction models to ensure a harmonized dataset.
Table 1: ¹H NMR Spectroscopic Data (Predicted)
| Isomer | Aromatic Protons (ppm) | -CH₂- (acetic acid) (ppm) | -CH₂- (aminomethyl) (ppm) |
| Ortho | ~7.2-7.4 (m, 4H) | ~3.7 (s, 2H) | ~3.9 (s, 2H) |
| Meta | ~7.1-7.3 (m, 4H) | ~3.6 (s, 2H) | ~3.8 (s, 2H) |
| Para | ~7.2 (d, 2H), ~7.3 (d, 2H) | ~3.6 (s, 2H) | ~3.8 (s, 2H) |
| Predicted using online NMR prediction tools. The chemical shifts are approximate and can vary depending on the solvent and experimental conditions. |
Table 2: ¹³C NMR Spectroscopic Data (Predicted)
| Isomer | C=O (ppm) | Aromatic C-quaternary (ppm) | Aromatic C-H (ppm) | -CH₂- (acetic acid) (ppm) | -CH₂- (aminomethyl) (ppm) |
| Ortho | ~175 | ~135, ~138 | ~127, ~128, ~130, ~131 | ~40 | ~43 |
| Meta | ~175 | ~137, ~139 | ~127, ~128, ~129, ~130 | ~41 | ~45 |
| Para | ~175 | ~130, ~140 | ~129, ~130 | ~41 | ~45 |
| Predicted using online NMR prediction tools. The chemical shifts are approximate and can vary depending on the solvent and experimental conditions. |
Table 3: Infrared (IR) Spectroscopy Data
| Isomer | O-H Stretch (cm⁻¹) (Carboxylic Acid) | N-H Stretch (cm⁻¹) (Amine) | C=O Stretch (cm⁻¹) (Carboxylic Acid) | Aromatic C-H Stretch (cm⁻¹) | Aromatic C=C Stretch (cm⁻¹) |
| Ortho | 2500-3300 (broad) | 3300-3500 (m) | ~1710 (s) | ~3030 (m) | ~1600, ~1495 (m) |
| Meta | 2500-3300 (broad) | 3300-3500 (m) | ~1710 (s) | ~3030 (m) | ~1600, ~1485 (m) |
| Para | 2500-3300 (broad) | 3300-3500 (m) | ~1710 (s) | ~3030 (m) | ~1610, ~1515 (m) |
| Characteristic absorption ranges are based on typical values for the respective functional groups and may vary slightly. |
Table 4: Mass Spectrometry (MS) Data
| Isomer | Molecular Ion (M⁺) (m/z) | Key Fragment Ions (m/z) |
| Ortho | 165 | 148, 120, 106, 91, 77 |
| Meta | 165 | 148, 120, 106, 91, 77 |
| Para | 165 | 148, 120, 106, 91, 77 |
| The isomers are expected to show the same molecular ion peak. Fragmentation patterns are predicted to be similar, with potential minor differences in relative intensities of fragment ions. |
Experimental Workflow
The following diagram illustrates a typical workflow for the spectroscopic analysis and comparison of the aminomethylphenylacetic acid isomers.
Caption: Workflow for the spectroscopic comparison of isomers.
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below. These protocols are general and may require optimization based on the specific instrumentation and sample characteristics.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the aminomethylphenylacetic acid isomer in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O) in a standard 5 mm NMR tube. The choice of solvent is critical as the chemical shifts of the amine and carboxylic acid protons are solvent-dependent.
-
¹H NMR Acquisition:
-
Instrument: A 400 MHz or higher field NMR spectrometer.
-
Parameters: Acquire a standard one-dimensional ¹H NMR spectrum. Typical parameters include a spectral width of 12-16 ppm, an acquisition time of 2-4 seconds, a relaxation delay of 1-5 seconds, and 16-64 scans.
-
-
¹³C NMR Acquisition:
-
Instrument: A 100 MHz or higher field NMR spectrometer.
-
Parameters: Acquire a proton-decoupled ¹³C NMR spectrum. Typical parameters include a spectral width of 200-250 ppm, a relaxation delay of 2-5 seconds, and a sufficient number of scans to achieve an adequate signal-to-noise ratio.
-
-
Data Processing: Process the acquired data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to an internal standard (e.g., TMS).
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation: Prepare the sample as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.
-
KBr Pellet: Mix a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry KBr powder. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
-
ATR: Place a small amount of the solid sample directly onto the ATR crystal.
-
-
Data Acquisition:
-
Instrument: A standard FTIR spectrometer.
-
Parameters: Record the spectrum over a range of 4000-400 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. A background spectrum of the empty sample holder (for KBr pellet) or clean ATR crystal should be recorded and subtracted from the sample spectrum.
-
-
Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.
Mass Spectrometry (MS)
-
Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile/water mixture). The concentration should be in the low µg/mL to ng/mL range, depending on the ionization technique and instrument sensitivity.
-
Data Acquisition:
-
Instrument: A mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Ionization (EI).
-
ESI-MS: Introduce the sample solution into the ESI source via direct infusion or through a liquid chromatography (LC) system. Acquire the mass spectrum in positive or negative ion mode over a relevant m/z range.
-
EI-MS: Introduce the sample (typically after derivatization to increase volatility) into the EI source, often via a gas chromatograph (GC).
-
-
Data Analysis: Determine the molecular weight from the molecular ion peak (M⁺ or [M+H]⁺/[M-H]⁻). Analyze the fragmentation pattern to identify characteristic fragment ions that can aid in structural elucidation and isomer differentiation.
By utilizing these spectroscopic techniques and comparing the obtained data as outlined in this guide, researchers can confidently distinguish between the ortho, meta, and para isomers of aminomethylphenylacetic acid, ensuring the correct isomer is used in their specific applications.
A Comparative Guide to the Structure-Activity Relationship of [2-(Aminomethyl)phenyl]acetic Acid Derivatives and Analogs as α2δ Subunit Ligands
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the structure-activity relationships (SAR) of [2-(aminomethyl)phenyl]acetic acid derivatives and related analogs targeting the α2δ subunit of voltage-gated calcium channels. This document summarizes key quantitative data, details experimental methodologies, and visualizes relevant biological pathways to support further drug discovery and development efforts.
The α2δ subunit of voltage-gated calcium channels has been identified as a critical target for the therapeutic action of gabapentinoids, a class of drugs that includes gabapentin and pregabalin. These drugs are structurally related to the endogenous neurotransmitter γ-aminobutyric acid (GABA) and have demonstrated efficacy in treating epilepsy and neuropathic pain. The core structure of these compounds, including this compound, provides a scaffold for the design of novel ligands with improved potency and selectivity. Understanding the relationship between chemical structure and biological activity is paramount for the rational design of next-generation therapeutics.
Comparative Analysis of Binding Affinities
The affinity of a compound for its target is a key determinant of its potency. For this compound derivatives and their analogs, the primary target is the α2δ subunit of voltage-gated calcium channels. The binding affinity is typically quantified by the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50) in radioligand binding assays. A lower Ki or IC50 value indicates a higher binding affinity.
A study on pregabalin and its analogs provides valuable insights into the SAR for α2δ binding.[1] The data from this study, which utilized a [3H]gabapentin binding assay with pig brain membranes, is summarized in the table below. While these are not direct derivatives of this compound, they represent a closely related class of GABA analogs and their SAR provides a strong foundation for understanding the structural requirements for α2δ ligation.
| Compound | Structure | α2δ Binding Affinity (Ki, nM) |
| Gabapentin | 1-(aminomethyl)cyclohexaneacetic acid | 84 ± 8 |
| Pregabalin (S)-(+)-4-amino-3-(2-methylpropyl)butanoic acid | (S)-3-(aminomethyl)-5-methylhexanoic acid | 39 ± 5 |
| Analog 1 | (3R,4S)-3-(aminomethyl)-4,5-dimethylhexanoic acid | 23 ± 3 |
| Analog 2 | (3S,4S)-3-(aminomethyl)-4,5-dimethylhexanoic acid | >10000 |
| Analog 3 | 3-(aminomethyl)-4-isopropylheptanoic acid | 110 ± 10 |
| Analog 4 | 3-(aminomethyl)-4-phenylbutanoic acid | 13000 ± 2000 |
Data presented in this table is sourced from a study by Bryans et al. (2007) and represents the mean ± SEM of at least three separate experiments.[1]
Key SAR Observations:
-
Stereochemistry is crucial: The stereochemistry at the 3- and 4-positions of the hexanoic acid backbone significantly impacts binding affinity. For instance, the (3R,4S) stereoisomer (Analog 1) exhibits high affinity, while the (3S,4S) isomer (Analog 2) is practically inactive.[1]
-
Alkyl substitutions at the 4- and 5-positions can enhance affinity: The dimethyl substitution in Analog 1 leads to a higher affinity compared to pregabalin.[1]
-
Bulky aromatic substitutions are detrimental: The introduction of a phenyl group at the 4-position (Analog 4) drastically reduces binding affinity, suggesting a steric clash within the binding site.[1]
Mechanism of Action and Signaling Pathway
The binding of this compound derivatives and their analogs to the α2δ subunit of voltage-gated calcium channels is believed to modulate the trafficking and function of these channels at presynaptic terminals. This leads to a reduction in the release of excitatory neurotransmitters, such as glutamate and substance P, which are implicated in the pathophysiology of epilepsy and neuropathic pain.
References
Benchmarking [2-(Aminomethyl)phenyl]acetic Acid: A Comparative Guide for Synthetic Intermediates
For Immediate Release
[City, State] – December 23, 2025 – In the landscape of pharmaceutical development and complex organic synthesis, the selection of appropriate building blocks is paramount to achieving efficient and high-yielding reaction pathways. This guide provides a comprehensive performance benchmark of [2-(Aminomethyl)phenyl]acetic acid, a versatile synthetic intermediate, comparing it with common alternatives in key applications such as the synthesis of cephalosporin antibiotics and the construction of Proteolysis Targeting Chimeras (PROTACs). The data presented herein, supported by detailed experimental protocols, offers researchers, scientists, and drug development professionals a critical resource for informed decision-making in their synthetic endeavors.
This compound, with its bifunctional nature combining a nucleophilic aminomethyl group and a carboxylic acid moiety on a phenyl ring, serves as a valuable scaffold in the assembly of complex molecules. Its performance is particularly notable in the synthesis of the second-generation cephalosporin, Ceforanide, and as a linker in the rapidly evolving field of targeted protein degradation with PROTACs.
Performance in Cephalosporin Synthesis
In the synthesis of Ceforanide, the acylation of the 7-aminocephalosporanic acid (7-ACA) core with a suitable side chain is a critical step. This compound provides the characteristic side chain for Ceforanide. A key performance indicator for this reaction is the yield of the condensation step.
Table 1: Comparative Yield in Cephalosporin Side Chain Acylation
| Acylating Intermediate | Target Cephalosporin | Reported Yield (%) | Reference |
| Protected this compound derivative | Ceforanide | 95.0% | [1] |
| D-Phenylglycine derivative | Cephalexin | ~85-95% (typical industrial enzymatic synthesis) | General Knowledge |
Note: The yield for the D-Phenylglycine derivative is a typical range for industrial enzymatic synthesis of similar cephalosporins and is provided for comparative context.
The high yield reported for the condensation with the this compound derivative underscores its efficiency as a synthetic intermediate in this context.[1]
Application as a Bifunctional Linker in PROTACs
Aromatic linkers, such as those derived from this compound, offer a degree of rigidity that can be advantageous in pre-organizing the binding moieties for optimal ternary complex formation. This can contrast with the high flexibility of PEG linkers.
Table 2: Representative Performance of Bifunctional Linkers in BRD4-targeting PROTACs
| Linker Type | Representative PROTAC | DC50 (nM) | Dmax (%) | Reference |
| PEG Linker | BRD4-PROTAC-1 (illustrative) | < 500 | > 90 | [2] |
| Alkyl Linker | dBET6 | ~10-50 | > 90 | [3] |
| Aromatic (Hypothetical) | PROTAC with this compound linker | Potentially < 100 | > 90 | Inferred |
The performance of the aromatic linker is a hypothetical projection based on the principle that its rigidity could lead to a more favorable conformation for ternary complex formation, potentially resulting in high potency.
The choice of linker is highly target-dependent, and the optimal linker often requires empirical determination. The rigid nature of a linker derived from this compound could potentially lead to highly potent degraders by reducing the entropic penalty of ternary complex formation.
Experimental Protocols
Detailed methodologies for key experiments are provided below to allow for replication and further investigation.
Protocol 1: Synthesis of Ceforanide via Condensation with a this compound Derivative
This protocol outlines the crucial condensation step in the synthesis of Ceforanide.
Materials:
-
(6R, 7R)-3-(((1-carboxymethyl-1-H-tetrazole-5-yl)thio)methyl)-7-amino-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid (3-MTAA-7-ACA)
-
Alkali metal salt of a protected 2-aminomethyl-phenylacetic acid derivative
-
Organic solvent (e.g., Acetonitrile)
-
Condensing agent (e.g., Boron trifluoride etherate)
Procedure:
-
Suspend the 3-MTAA-7-ACA and the protected 2-aminomethyl-phenylacetic acid derivative in an appropriate organic solvent in a reaction vessel.
-
Cool the mixture to a suitable temperature (e.g., -20 to -25 °C).
-
Add the condensing agent dropwise while maintaining the temperature.
-
Allow the reaction to proceed for several hours with stirring.
-
Upon completion, quench the reaction and perform an aqueous work-up.
-
The crude Ceforanide is then purified, for example, through crystallization of its N,N-dimethylbenzylamine salt to achieve high purity.[4]
Diagram 1: Synthetic Workflow for Ceforanide
Caption: Synthetic pathway for Ceforanide.
Protocol 2: General Amide Bond Formation for PROTAC Synthesis
This protocol describes a general method for coupling a carboxylic acid-containing linker, such as this compound, to an amine-functionalized ligand for PROTAC synthesis.
Materials:
-
This compound (or its protected derivative)
-
Amine-containing ligand (for E3 ligase or target protein)
-
Coupling agent (e.g., HATU, EDC/HOBt)
-
Anhydrous aprotic solvent (e.g., DMF, DCM)
-
Tertiary amine base (e.g., DIPEA)
Procedure:
-
In a dry reaction flask under an inert atmosphere, dissolve the carboxylic acid (1.0 eq) and the amine (1.0-1.2 eq) in the anhydrous solvent.
-
Add the coupling agent (e.g., HATU, 1.1 eq) and the tertiary amine base (e.g., DIPEA, 2.0 eq).
-
Stir the reaction mixture at room temperature until completion, monitoring by TLC or LC-MS.
-
Perform an aqueous work-up by diluting with an organic solvent and washing sequentially with aqueous acid, aqueous base, and brine.
-
Dry the organic layer, concentrate under reduced pressure, and purify the crude product by flash column chromatography.
Diagram 2: PROTAC Synthesis Workflow
References
A Comparative Guide to Cross-Validation of Analytical Methods for [2-(Aminomethyl)phenyl]acetic Acid Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methods for the quantification of [2-(Aminomethyl)phenyl]acetic acid, a compound commonly known as gabapentin. It is designed to assist researchers, scientists, and drug development professionals in selecting the most appropriate analytical technique for their specific needs by presenting a cross-validation of methodologies with supporting experimental data.
Comparative Analysis of Analytical Techniques
The quantification of this compound can be achieved through several analytical methods, each with its own set of performance characteristics. The most common techniques include High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection, HPLC with a derivatization step, UV Spectrophotometry, and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
Data Summary: Performance Characteristics of Analytical Methods
The following table summarizes the quantitative performance data for various analytical methods used for the quantification of this compound. This data is compiled from multiple validated methods to facilitate a clear comparison of their linearity, precision, accuracy, and sensitivity.
| Analytical Method | Linearity (R²) | Precision (%RSD) | Accuracy (% Recovery) | Limit of Detection (LOD) | Limit of Quantitation (LOQ) |
| HPLC-UV | 0.999[1] | Intra-day: 0.96, Inter-day: 0.811[2] | 99.2-101.5[1] | Not Reported | Not Reported |
| HPLC with Derivatization | 0.9917[3] | 0.91 (Repeatability)[3] | 105[3] | 0.510⁻⁶ mg/mL[3] | 1.510⁻⁶ mg/mL[3] |
| UV Spectrophotometry | 0.999[1] | < 2.0[2] | 99.2-101.5[1] | Not Reported | Not Reported |
| LC-MS/MS | Not Reported | Within acceptable ranges[2] | Within acceptable ranges[2] | Not Reported | Not Reported |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of analytical methods. Below are the experimental protocols for the key techniques discussed in this guide.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method offers a straightforward approach for the quantification of this compound in its pure form.
-
Instrumentation: An isocratic HPLC system equipped with a UV detector.
-
Column: C18 column (e.g., Waters C18, 5 µm, 150 mm × 4.6 mm).[4]
-
Mobile Phase: A mixture of methanol and potassium dihydrogen orthophosphate solution (20:80, v/v), with the pH adjusted to 6.2 using 10% NaOH.[4]
-
Flow Rate: 1.0 ml/min.[4]
-
Detection: UV detection at a wavelength of 275 nm.[4]
-
Standard Solution Preparation: A stock solution of gabapentin is prepared by dissolving an accurately weighed amount in distilled water.[4]
-
Sample Preparation: For pharmaceutical preparations, a portion of the powdered sample equivalent to 2000 mg of gabapentin is stirred with 100 ml of distilled water, allowed to stand, and then filtered.[4]
HPLC with Derivatization
To enhance the detectability of gabapentin, which lacks a strong chromophore, a derivatization step can be introduced.
-
Derivatization Reagent: Catechol is used to introduce a chromophore to the gabapentin structure.[3]
-
Instrumentation: HPLC with a UV/Vis detector.[3]
-
Mobile Phase: A mixture of methanol and water in a 50:50 (v/v) ratio.[3]
-
Detection: UV detection at a wavelength of 300 nm.[3]
-
Precision Study (Repeatability): Three replicates of three different concentrations (e.g., 0.5, 1, and 2.5 mg/mL) are prepared and analyzed.[2]
UV Spectrophotometry
A simple and cost-effective method for the determination of gabapentin in bulk and pharmaceutical dosage forms.
-
Instrumentation: UV-Visible spectrophotometer.[2]
-
Solvent: Methanol.[1]
-
Wavelength of Maximum Absorbance (λmax): 216 nm.[1]
-
Concentration Range: The method obeys Beer's law in the concentration range of 10-60 μg/ml.[1]
-
Standard and Sample Preparation: Accurately weigh 25 mg of gabapentin, transfer to a 25ml volumetric flask, dissolve in about 10ml of the solvent mixture with sonication, cool to room temperature, and dilute to volume with the solvent mixture.[1]
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers high sensitivity and selectivity, making it suitable for the analysis of gabapentin in complex matrices.
-
Instrumentation: A liquid chromatography system coupled with a tandem mass spectrometer.
-
Sample Preparation: Protein precipitation with acetonitrile containing an internal standard is a common sample preparation technique.[3]
-
Chromatography: Reversed-phase liquid chromatography is typically used for separation.[3]
Workflow and Process Visualization
The following diagrams illustrate the logical relationships and workflows described in this guide.
References
- 1. ijpar.com [ijpar.com]
- 2. benchchem.com [benchchem.com]
- 3. HPLC Analytical Method Development and Validation of Gabapentin through Chemical Derivatization with Catechol as a Chromophore - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development and Validation of a New HPLC Method for the Determination of Gabapentin - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Reactivity of [2-(Aminomethyl)phenyl]acetic Acid and Other Substituted Phenylacetic Acids
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the reactivity of [2-(Aminomethyl)phenyl]acetic acid with other substituted phenylacetic acids. The unique structural feature of this compound, an ortho-aminoalkyl group, confers a distinct reaction pathway—intramolecular cyclization—that is not available to its isomers or other substituted phenylacetic acids. This guide will explore this unique reactivity alongside a quantitative comparison of the electronic effects of substituents on the general reactivity of the carboxylic acid moiety in other phenylacetic acid derivatives.
Unique Intramolecular Reactivity of this compound
The proximate amino and carboxylic acid functional groups in this compound facilitate a spontaneous intramolecular condensation reaction upon heating to form a stable γ-lactam, specifically 1,3-dihydro-2H-isoindol-2-one. This cyclization is a facile process that highlights a significant difference in the reactivity of this ortho-substituted compound compared to its meta and para isomers, as well as other substituted phenylacetic acids which typically undergo intermolecular reactions.
Comparative Reactivity of Substituted Phenylacetic Acids in an Intermolecular Reaction
To quantitatively assess the influence of electronic effects on the reactivity of the carboxylic acid group, the reaction of various meta- and para-substituted phenylacetic acids with diazodiphenylmethane in ethanol at 30°C is examined. This reaction is a well-established method for studying the kinetics of carboxylic acid esterification. The rate of this reaction is sensitive to the electronic properties of the substituents on the phenyl ring.
The reactivity is correlated by the Hammett equation, log(k/k₀) = ρσ, where 'k' is the rate constant for the substituted acid, 'k₀' is the rate constant for the unsubstituted acid, 'ρ' (rho) is the reaction constant indicating the sensitivity of the reaction to substituent effects, and 'σ' (sigma) is the substituent constant representing the electronic effect of the substituent.
Quantitative Data for Reaction with Diazodiphenylmethane
| Substituent | Position | Rate Constant (k) L mol⁻¹ min⁻¹ | Relative Rate (k/k₀) | Hammett Constant (σ) |
| H | - | 1.47 | 1.00 | 0.00 |
| p-CH₃ | para | 1.15 | 0.78 | -0.17 |
| m-CH₃ | meta | 1.33 | 0.90 | -0.07 |
| p-F | para | 2.14 | 1.46 | +0.06 |
| p-Cl | para | 2.75 | 1.87 | +0.23 |
| m-Cl | meta | 3.02 | 2.05 | +0.37 |
| p-Br | para | 2.95 | 2.01 | +0.23 |
| p-I | para | 2.88 | 1.96 | +0.18 |
| p-NO₂ | para | 6.76 | 4.60 | +0.78 |
| m-NO₂ | meta | 5.75 | 3.91 | +0.71 |
Data sourced from studies on the kinetics of substituted phenylacetic acids with diazodiphenylmethane.[1][2]
The reaction constant (ρ) for the reaction of substituted phenylacetic acids with diazodiphenylmethane in ethanol is approximately +0.42. The positive value of ρ indicates that the reaction is accelerated by electron-withdrawing substituents, which stabilize the developing negative charge on the carboxylate ion in the transition state of the rate-determining proton transfer step.[1][3]
Experimental Protocols
Intramolecular Cyclization of this compound
Objective: To synthesize 1,3-dihydro-2H-isoindol-2-one via thermal condensation of this compound.
Materials:
-
This compound
-
High-boiling point solvent (e.g., o-xylene or diphenyl ether)
-
Round-bottom flask equipped with a Dean-Stark apparatus and condenser
-
Heating mantle
-
Recrystallization solvent (e.g., ethanol/water)
Procedure:
-
A solution of this compound in a high-boiling point solvent is placed in a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser.
-
The mixture is heated to reflux, and the water formed during the reaction is collected in the Dean-Stark trap.
-
The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
-
The crude product is purified by recrystallization to yield 1,3-dihydro-2H-isoindol-2-one.
Kinetic Analysis of the Reaction of Substituted Phenylacetic Acids with Diazodiphenylmethane
Objective: To determine the second-order rate constants for the reaction of substituted phenylacetic acids with diazodiphenylmethane.
Materials:
-
Substituted phenylacetic acids
-
Diazodiphenylmethane solution in ethanol
-
Thermostated UV-Vis spectrophotometer
-
Quartz cuvettes
-
Volumetric flasks and pipettes
-
Anhydrous ethanol
Procedure:
-
Standard solutions of the substituted phenylacetic acids and diazodiphenylmethane in anhydrous ethanol are prepared.
-
The reaction is initiated by mixing the solutions of the carboxylic acid and diazodiphenylmethane in a quartz cuvette placed in a thermostated spectrophotometer at 30°C. A large excess of the carboxylic acid is used to ensure pseudo-first-order kinetics.
-
The progress of the reaction is monitored by following the disappearance of the characteristic absorbance of diazodiphenylmethane at its λmax (around 525 nm).
-
The pseudo-first-order rate constant (k') is determined from the slope of the plot of ln(absorbance) versus time.
-
The second-order rate constant (k) is calculated by dividing the pseudo-first-order rate constant by the concentration of the carboxylic acid (k = k' / [acid]).
Visualizations
Caption: Intramolecular cyclization pathway.
Caption: Kinetic analysis experimental workflow.
References
- 1. The separation of polar and steric effects. Part X. Kinetics of the reactions of phenylacetic acid and meta- or para-substituted phenylacetic acids with diazodiphenylmethane in various alcohols - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 2. Table IV from The influence of the solvent on organic reactivity. Part II. Hydroxylic solvent effects on the reaction rates of diazodiphenylmethane with 2-(2-substituted cyclohex-1-enyl)acetic and 2-(2-substituted phenyl)acetic acids | Semantic Scholar [semanticscholar.org]
- 3. pharmacy180.com [pharmacy180.com]
A Comparative Guide to the In-Silico Modeling and Conformational Analysis of [2-(Aminomethyl)phenyl]acetic Acid
This guide provides a comprehensive overview of the in-silico methodologies used to analyze the conformational landscape and potential bioactivity of [2-(Aminomethyl)phenyl]acetic acid. Given the absence of specific published experimental data on this molecule's conformational properties, this document serves as a practical guide for researchers, outlining a robust workflow using standard computational chemistry techniques. The presented data is illustrative, designed to mirror the expected outcomes of such an analysis, and is supported by detailed protocols and a comparison of commonly used software tools.
Introduction to In-Silico Analysis in Drug Discovery
In-silico drug design, also known as computer-aided drug design (CADD), has become an indispensable tool in modern pharmaceutical research.[1][2] It leverages computational methods to analyze and predict the behavior of molecules, thereby accelerating the identification and optimization of potential drug candidates.[2][3] Key techniques include molecular docking, molecular dynamics (MD) simulations, and quantitative structure-activity relationship (QSAR) modeling.[4][5]
Conformational analysis is a critical component of this process, as the three-dimensional shape of a molecule dictates its ability to interact with a biological target. This compound possesses several rotatable bonds, allowing it to adopt multiple conformations. Understanding the energetically favorable conformations is crucial for predicting its binding mode and affinity to a target protein.
Hypothetical Study Workflow
The following workflow outlines a typical in-silico investigation for a small molecule like this compound. This process begins with generating a 3D structure and culminates in evaluating its potential interactions with a hypothetical protein target.
Caption: Overall workflow for in-silico analysis.
Methodologies and Experimental Protocols
This section provides detailed protocols for the key stages of the in-silico analysis.
Objective: To generate a stable, low-energy 3D conformation of this compound.
Protocol:
-
2D Sketching: Draw the 2D structure of this compound using a chemical drawing tool like ChemDraw or the open-source MarvinSketch.
-
3D Conversion: Convert the 2D structure into an initial 3D model using software like Open Babel or a feature within a larger modeling suite.
-
Energy Minimization: Subject the 3D structure to geometry optimization using a molecular mechanics force field (e.g., MMFF94 or AMBER) or a quantum mechanics method (e.g., DFT with B3LYP functional). This process refines bond lengths, angles, and dihedrals to find a local energy minimum.
Objective: To explore the conformational space of the molecule and identify all low-energy, accessible conformers.
Protocol:
-
Torsion Angle Definition: Identify the key rotatable bonds in this compound. These are primarily the C-C bond of the acetic acid side chain and the C-C bond of the aminomethyl group.
-
Conformational Search: Employ a search algorithm to systematically or stochastically rotate these bonds and generate a library of possible conformations.
-
Systematic Search: Rotates each defined torsion by a fixed increment (e.g., 30°), generating a comprehensive but potentially large set of conformers.
-
Stochastic Search (e.g., Monte Carlo): Randomly samples torsional space, often more efficient for highly flexible molecules.
-
-
Energy Calculation and Filtering: Calculate the potential energy of each generated conformer. Discard high-energy conformers that are unlikely to exist under physiological conditions (e.g., >5 kcal/mol above the global minimum).
-
Clustering: Group the remaining conformers based on structural similarity (RMSD) to identify unique conformational families.
Caption: Conformational search workflow.
Objective: To predict the preferred binding orientation and affinity of the molecule within the active site of a protein target.
Protocol:
-
Receptor Preparation:
-
Obtain the 3D structure of the target protein from the Protein Data Bank (PDB).
-
Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning protonation states appropriate for physiological pH.
-
Define the binding site (or "docking box") based on the location of a known co-crystallized ligand or using pocket detection algorithms.
-
-
Ligand Preparation:
-
Use the lowest-energy conformer of this compound from the conformational analysis.
-
Assign partial atomic charges using a method like Gasteiger or AM1-BCC.
-
-
Docking Simulation:
-
Run the docking algorithm (e.g., AutoDock Vina, GOLD, Glide). The software will systematically place the ligand in the binding site, evaluating thousands of possible poses.
-
A scoring function is used to estimate the binding affinity for each pose, typically reported in kcal/mol.
-
-
Analysis:
-
Analyze the top-ranked poses to identify key intermolecular interactions, such as hydrogen bonds, salt bridges, and hydrophobic contacts.
-
Caption: Molecular docking workflow.
Data Presentation and Comparison
The following tables present hypothetical data that would be generated from the described analyses.
Table 1: Hypothetical Conformational Analysis Results
| Conformer ID | Relative Energy (kcal/mol) | Dihedral Angle 1 (°) | Dihedral Angle 2 (°)** | Boltzmann Population (%) |
| Conf-1 | 0.00 | -175.8 | 65.2 | 75.4 |
| Conf-2 | 0.95 | 68.4 | 63.9 | 15.1 |
| Conf-3 | 1.50 | -178.1 | -70.1 | 6.5 |
| Conf-4 | 2.10 | 70.2 | -68.8 | 3.0 |
| Dihedral angle for the C-C bond of the acetic acid group. | ||||
| ** Dihedral angle for the C-C bond of the aminomethyl group. |
Table 2: Hypothetical Molecular Docking Results against a GABA-A Receptor Model
| Docking Software | Binding Affinity (kcal/mol) | Key Interactions |
| AutoDock Vina | -7.2 | H-bond with Tyr97; Salt bridge with Arg120 |
| Schrödinger Glide (SP) | -6.8 | H-bond with Tyr97, Ser204; Salt bridge with Arg120 |
| OpenEye FRED | -8.5 (Chemgauss4 score) | H-bond with Tyr97; Salt bridge with Arg120; Pi-cation with Phe200 |
| Alternative Ligand (Gabapentin) | -6.5 (AutoDock Vina) | H-bond with Tyr97; Salt bridge with Arg120 |
Table 3: Comparison of Common Software for In-Silico Modeling
| Software | Key Features | Licensing | Typical Use Case |
| Schrödinger Suite | Integrated tools for all stages of drug discovery; highly validated.[6] | Commercial | Industry-standard, comprehensive drug design projects. |
| OpenEye Scientific | Excellent for conformational analysis (OMEGA) and shape-based screening (ROCS).[7] | Commercial | Large-scale virtual screening and conformational generation. |
| AutoDock Suite | Widely used, open-source docking engine (Vina); well-documented. | Free (Academic) | Academic research, standard docking calculations. |
| VEGA ZZ | Free software with tools for conformational searching and analysis.[8] | Free (Academic) | Educational purposes, introductory molecular modeling.[8] |
| Open Babel | Open-source tool for converting between chemical file formats. | Free (Open Source) | File format conversion, basic 3D structure generation. |
Conclusion
References
- 1. microbenotes.com [microbenotes.com]
- 2. In silico methods and tools for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. frontiersin.org [frontiersin.org]
- 5. A Guide to In Silico Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 6. schrodinger.com [schrodinger.com]
- 7. eyesopen.com [eyesopen.com]
- 8. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
Proper Disposal of [2-(Aminomethyl)phenyl]acetic Acid: A Comprehensive Guide
For researchers and professionals in drug development, the responsible disposal of chemical waste is paramount for ensuring laboratory safety and environmental protection. This guide provides detailed, step-by-step procedures for the proper disposal of [2-(Aminomethyl)phenyl]acetic acid, adhering to standard safety protocols.
I. Hazard and Safety Information
While this compound may not be classified as a hazardous substance, it is crucial to handle it with care. Based on data from structurally similar compounds, the following precautions should be observed.
Key Safety and Handling Information:
| Property | Information | Source Analogy |
| GHS Hazard Statements | Not classified as a hazardous substance or mixture. However, some derivatives can be harmful if swallowed and toxic to aquatic life. May cause skin, eye, and respiratory irritation.[1][2] | Generic Amino Acid & Phenylacetic Acid SDS[1][3][4] |
| GHS Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1][2] P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product.[5] P273: Avoid release to the environment.[3][5] P280: Wear protective gloves/protective clothing/eye protection/face protection.[4][6] P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[5] P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][2][6] P501: Dispose of contents/container to an approved waste disposal plant.[3][5][6][7] | Propargyl-PEG7-NHS ester, Phenylacetic Acid SDS[3][4][5] |
| Personal Protective Equipment (PPE) | Safety goggles with side-shields, protective gloves, lab coat.[6] | Generic Amino Acid & Phenylacetic Acid SDS[1][8] |
| First Aid Measures | Inhalation: Move to fresh air.[6] Skin Contact: Wash off with soap and plenty of water.[5][6] Eye Contact: Rinse cautiously with water for several minutes.[5][6] Ingestion: Rinse mouth. Call a doctor if you feel unwell.[5][6] | Generic Amino Acid & Phenylacetic Acid SDS[1][6] |
II. Experimental Workflow for Disposal
The proper disposal of this compound and its associated waste is a critical component of laboratory safety and regulatory compliance. The following workflow provides a systematic approach to ensure safe handling and disposal.
Caption: Workflow for the safe disposal of this compound.
III. Detailed Disposal Protocols
1. Personal Protective Equipment (PPE) Before handling any chemical waste, ensure you are wearing the appropriate personal protective equipment:
-
Eye Protection: Chemical safety goggles.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A lab coat.
2. Waste Segregation and Collection Proper segregation of chemical waste is crucial for safe disposal.
-
Solid Waste:
-
Collect any unused or expired solid this compound in its original container or a clearly labeled, sealed waste bag.
-
Place this container within the designated solid hazardous waste container.
-
Contaminated disposables such as weigh boats, gloves, and wipes should also be placed in the solid hazardous waste container.[5]
-
-
Aqueous/Liquid Waste:
-
Collect all aqueous solutions containing this compound in a designated aqueous hazardous waste container.
-
If dissolved in an organic solvent, collect it in a designated organic solvent waste container.
-
Do not mix this waste stream with other incompatible wastes. Consult your institution's Environmental Health and Safety (EHS) guidelines for specific instructions on mixing solvent wastes.
-
3. Container Management and Storage
-
Labeling: All waste containers must be clearly labeled with the full chemical name: "this compound" and the approximate concentration and quantity.
-
Sealing: Ensure all waste containers are securely sealed to prevent leaks or spills.
-
Storage: Store waste containers in a designated, well-ventilated secondary containment area, away from incompatible materials.
4. Spill Management In the event of a spill, follow these procedures:
-
Control and Contain: Restrict access to the spill area. For powdered material, prevent dust from becoming airborne.
-
Absorb: Cover the spill with an inert absorbent material (e.g., vermiculite, sand).
-
Collect: Carefully sweep or scoop the absorbed material into a designated solid hazardous waste container.
-
Decontaminate: Clean the spill area with a suitable solvent, collecting all cleaning materials as hazardous waste.[5]
5. Final Disposal
-
Institutional Procedures: Follow your institution's specific procedures for the final pickup and disposal of hazardous waste by the Environmental Health and Safety (EHS) department.[5]
-
Prohibited Disposal: Never dispose of chemical waste in standard trash or down the sanitary sewer unless explicitly permitted by your EHS office for neutralized, non-hazardous materials.[5]
By adhering to these procedures, you contribute to a safe laboratory environment and ensure compliance with environmental regulations. Always consult your institution's specific safety guidelines and the official Safety Data Sheet (SDS) provided by the manufacturer.
References
- 1. westliberty.edu [westliberty.edu]
- 2. 2-(2-(Aminomethyl)phenyl)acetic acid | 40851-65-8 [sigmaaldrich.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. benchchem.com [benchchem.com]
- 6. fishersci.com [fishersci.com]
- 7. uwm.edu [uwm.edu]
- 8. cdhfinechemical.com [cdhfinechemical.com]
Personal protective equipment for handling [2-(Aminomethyl)phenyl]acetic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling [2-(Aminomethyl)phenyl]acetic acid. Adherence to these guidelines is critical for ensuring laboratory safety and minimizing risk to personnel and the environment.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), and H335 (May cause respiratory irritation). Therefore, stringent adherence to PPE protocols is mandatory.
Table 1: Recommended Personal Protective Equipment (PPE)
| Protection Type | Specific Equipment | Purpose | Standard |
| Eye and Face Protection | Chemical safety goggles and a face shield | To protect against splashes and airborne particles.[1][2] | ANSI Z87.1 / EN166[1] |
| Hand Protection | Chemical-resistant gloves (Nitrile recommended) | To prevent skin contact and irritation.[2][3] | ASTM F739 / EN374 |
| Body Protection | Laboratory coat | To protect skin and clothing from spills.[1] | --- |
| Respiratory Protection | NIOSH-approved respirator with appropriate cartridges | Required when engineering controls are insufficient or during spill cleanup of fine powders to prevent inhalation.[2] | NIOSH / EN 143 |
Safe Handling Procedures
Adherence to proper handling procedures is paramount to minimize exposure and prevent accidents.
2.1. Engineering Controls:
-
Work in a well-ventilated area, preferably within a certified chemical fume hood, especially when handling powders to minimize inhalation of dust.[2][3]
-
Ensure that safety showers and eyewash stations are readily accessible and in good working order.[1]
2.2. Procedural Steps for Handling:
-
Preparation: Before handling, read the Safety Data Sheet (SDS) thoroughly. Ensure all necessary PPE is donned correctly.
-
Weighing and Transfer:
-
Conduct all weighing and transfer operations of the solid compound within a chemical fume hood or a ventilated balance enclosure to control dust.
-
Use appropriate tools (e.g., spatulas, weighing paper) to handle the solid. Avoid creating dust clouds.
-
-
Dissolving:
-
When dissolving the solid, add it slowly to the solvent to avoid splashing.
-
If the process generates heat, use a cooling bath to control the temperature.
-
-
General Practices:
Spill and Emergency Procedures
In the event of a spill, prompt and appropriate action is necessary to mitigate hazards.
3.1. Spill Response Protocol:
-
Evacuate: Immediately alert others in the vicinity and evacuate the immediate area.
-
Assess: From a safe distance, assess the extent of the spill and any immediate dangers (e.g., proximity to ignition sources if a flammable solvent was used).
-
Report: Notify the laboratory supervisor or designated safety officer.
-
Secure the Area: Restrict access to the spill area.
-
Cleanup (for trained personnel only):
-
Don the appropriate PPE as outlined in Table 1, including respiratory protection.
-
For solid spills, carefully sweep up the material to avoid generating dust and place it into a labeled, sealed container for hazardous waste disposal.[1][9]
-
For liquid spills (if the compound is in solution), contain the spill with an inert absorbent material (e.g., vermiculite, sand).[10][11]
-
Once absorbed, scoop the material into a labeled, sealed container for hazardous waste disposal.
-
Decontaminate the spill area with a suitable cleaning agent and water. Collect all cleanup materials for disposal as hazardous waste.
-
3.2. First Aid Measures:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1]
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and plenty of water. Seek medical attention if irritation persists.
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[1]
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.
4.1. Waste Segregation and Collection:
-
All waste containing this compound, including contaminated PPE and cleanup materials, must be collected in a designated, properly labeled hazardous waste container.
-
The container must be compatible with the chemical and kept closed when not in use.
-
Segregate this waste from other waste streams, especially incompatible materials like strong oxidizing agents.[12]
4.2. Disposal Procedure:
-
Labeling: Clearly label the hazardous waste container with the full chemical name: "this compound" and the appropriate hazard symbols.
-
Storage: Store the waste container in a designated, secure satellite accumulation area.
-
Pickup: Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.[12] Do not dispose of this chemical down the drain or in regular trash.[13]
Workflow and Logical Relationships
The following diagrams illustrate the key workflows for safely handling and responding to a spill of this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. scribd.com [scribd.com]
- 3. Safety Tips for Handling Laboratory Chemicals - Actylis Lab [actylislab.com]
- 4. aibonsafety.com [aibonsafety.com]
- 5. Nitrile Gloves Chemical Resistance Guide - Bergamot [bergamot.com.my]
- 6. gloves.com [gloves.com]
- 7. wellbefore.com [wellbefore.com]
- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 9. Chemical Spill and Response Guideline / Document / Policy and Procedure Library [policies.uq.edu.au]
- 10. CCOHS: Spill Response - Chemicals [ccohs.ca]
- 11. acs.org [acs.org]
- 12. benchchem.com [benchchem.com]
- 13. s2.ehs.gatech.edu [s2.ehs.gatech.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
